1-Methylpiperidine-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-4-2-6(3-5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKNAJXCHMACDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371717 | |
| Record name | 1-methylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68947-43-3 | |
| Record name | 1-methylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Methylpiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpiperidine-4-carboxylic acid, also known as N-methylisonipecotic acid, is a heterocyclic organic compound. It serves as a crucial building block and chemical intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and specialty chemical industries.[1] Its structural similarity to gamma-aminobutyric acid (GABA) analogues, due to the piperidine scaffold, suggests its potential for interaction with neurological targets. This guide provides a comprehensive overview of the known physical properties of this compound and its hydrochloride salt, details the experimental protocols for their determination, and illustrates a common synthetic pathway.
Physical Properties
The physical characteristics of this compound and its hydrochloride salt are summarized below. It is important to note that there are some discrepancies in the reported values from different sources, particularly for the melting point of the free acid.
| Property | This compound | This compound hydrochloride |
| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₄ClNO₂ |
| Molecular Weight | 143.18 g/mol [2] | 179.64 g/mol |
| Appearance | White to light yellow powder or crystal | White crystals or crystalline powder |
| Melting Point | 135-139 °C or 174-178 °C | 228.0-237.0 °C[3] |
| Boiling Point | Decomposes before boiling | Not available |
| Solubility | Moderate in water | Not available |
| pKa | Approximately 4-5 (for the carboxylic acid group) | Not available |
| logP | Not available | Not available |
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are outlined below. These are generalized protocols that can be adapted for this specific compound.
Melting Point Determination
The melting point of a solid is a measure of its purity and can be used for identification. The capillary method using a melting point apparatus is a standard procedure.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.
-
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[4]
Solubility Determination
The solubility of a compound in a particular solvent is a fundamental property. A common method to determine aqueous solubility is the shake-flask method.
Materials:
-
This compound sample
-
Distilled water (or other solvents of interest)
-
Vials with screw caps
-
Shaker or rotator
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of distilled water.
-
Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, centrifuge the suspension to separate the undissolved solid.
-
Carefully extract an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the aliquot with a known volume of the solvent.
-
Determine the concentration of the dissolved this compound in the diluted sample using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original concentration in the saturated solution to determine the solubility.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.[5]
Materials:
-
This compound sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized, CO₂-free water
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized, CO₂-free water in a beaker.
-
Place the beaker on a stir plate and immerse the calibrated pH electrode and the tip of the burette filled with the standardized NaOH solution into the solution.
-
Record the initial pH of the solution.
-
Add the NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette, stirring the solution continuously.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration past the equivalence point (the point of the most rapid pH change).
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). This can be determined from the graph or by calculating the first derivative of the titration curve.[5]
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an immiscible organic solvent (typically n-octanol) and an aqueous phase. The shake-flask method is the traditional approach.[6]
Materials:
-
This compound sample
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (pre-saturated with n-octanol)
-
Separatory funnel or vials
-
Shaker or rotator
-
Analytical method for concentration determination (e.g., HPLC, UV-Vis)
Procedure:
-
Prepare pre-saturated solvents by shaking n-octanol with water and water with n-octanol for 24 hours and then allowing the phases to separate.
-
Dissolve a known amount of this compound in either the aqueous or the n-octanol phase.
-
Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other pre-saturated solvent.
-
Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in each phase using a suitable analytical technique.
-
The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of the partition coefficient.[6]
Synthetic Workflow
This compound hydrochloride is commonly synthesized from isonipecotic acid. The following diagram illustrates a typical reaction pathway.
Caption: Synthesis of this compound HCl.
References
A Technical Guide to 1-Methylpiperidine-4-carboxylic Acid: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylpiperidine-4-carboxylic acid is a heterocyclic compound that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif is found in compounds targeting the central nervous system and infectious diseases. This technical guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, and detailed experimental protocols for its synthesis. Furthermore, it explores its application as a key intermediate in the development of monoamine neurotransmitter re-uptake inhibitors and 5-HT1F receptor agonists, complete with a detailed experimental protocol for a relevant biological assay and a depiction of a key signaling pathway.
Chemical Structure and Nomenclature
This compound is a derivative of piperidine, a six-membered heterocyclic amine. It is characterized by a methyl group attached to the nitrogen atom of the piperidine ring and a carboxylic acid group at the 4-position.
IUPAC Name: this compound[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its hydrochloride salt are presented in Table 1.
| Property | This compound | This compound hydrochloride | Reference(s) |
| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₄ClNO₂ | [1][2] |
| Molar Mass | 143.18 g/mol | 179.64 g/mol | [1][2] |
| SMILES | CN1CCC(CC1)C(=O)O | Cl.CN1CCC(CC1)C(O)=O | [1] |
| InChI | 1S/C7H13NO2/c1-8-4-2-6(3-5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10) | 1S/C7H13NO2.ClH/c1-8-4-2-6(3-5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H | [1] |
| InChIKey | HCKNAJXCHMACDN-UHFFFAOYSA-N | NLUDEWJJEMHIIL-UHFFFAOYSA-N | [1] |
Synthesis of this compound Hydrochloride
A common synthetic route to this compound is via the methylation of isonipecotic acid (piperidine-4-carboxylic acid). The following protocol details the synthesis of the hydrochloride salt.
Experimental Protocol: Synthesis from Isonipecotic Acid
Materials:
-
Isonipecotic acid
-
Palladium on activated carbon (10%)
-
Purified water
-
Formic acid
-
Formaldehyde
-
Concentrated hydrochloric acid
-
Acetonitrile
Procedure:
-
Charge a reaction vessel with isonipecotic acid, 10% palladium on activated carbon, and purified water.
-
Heat the mixture to 90-95 °C.
-
Charge the vessel with formic acid and formaldehyde.
-
After the reaction is complete, cool the mixture to 20-30 °C.
-
Filter the reaction mixture and wash the filter cake with purified water.
-
Combine the filtrates and concentrate them.
-
Adjust the temperature to 65-75 °C and add concentrated hydrochloric acid.
-
Add acetonitrile at a temperature of ≥70 °C to precipitate the product.
-
Cool the mixture to 20-25 °C and stir for 1-2 hours.
-
Filter the mixture and wash the filter cake with acetonitrile.
-
Dry the product at up to 50 °C.
This synthetic workflow can be visualized in the following diagram:
References
A Technical Guide to 1-Methylpiperidine-4-carboxylic Acid (CAS 68947-43-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpiperidine-4-carboxylic acid, also known by synonyms such as N-Methylisonipecotic acid and 1-Methyl-4-piperidinecarboxylic acid, is a heterocyclic organic compound.[1][2] Its structure, featuring a piperidine ring N-methylated and substituted with a carboxylic acid group at the 4-position, makes it a valuable building block in medicinal chemistry and pharmaceutical development.[1][2] This document provides a comprehensive technical overview of its properties, synthesis, and applications, with a focus on its role in the synthesis of advanced pharmaceutical intermediates.
Physicochemical Properties
This compound is typically a white to off-white crystalline solid.[1] It possesses moderate solubility in water and is soluble in polar organic solvents.[1][3] The presence of both a tertiary amine and a carboxylic acid group gives it zwitterionic characteristics. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 68947-43-3 | [1][4][5] |
| Molecular Formula | C₇H₁₃NO₂ | [4][6] |
| Molecular Weight | 143.18 g/mol | [4] |
| Melting Point | 135 - 139 °C, 174 - 178 °C | [3] |
| Boiling Point (Predicted) | 246.1 ± 33.0 °C at 760 mmHg | |
| Density (Predicted) | 1.1 ± 0.1 g/cm³ | |
| pKa | ~4-5 (for the carboxylic acid group) | [3] |
| Appearance | White to light yellow crystalline powder | |
| Solubility | Moderate solubility in water | [3] |
| InChI Key | HCKNAJXCHMACDN-UHFFFAOYSA-N | |
| SMILES | CN1CCC(CC1)C(=O)O | [4] |
Note: Discrepancies in the melting point are noted in the literature, which may be due to different crystalline forms or measurement conditions.
Synthesis
A common and efficient method for the synthesis of this compound is through the reductive amination of isonipecotic acid (piperidine-4-carboxylic acid) using formaldehyde as the methyl source and a reducing agent.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is based on a procedure outlined for the synthesis of this compound.[2]
Materials:
-
Isonipecotic acid (4-piperidinecarboxylic acid)
-
Formaldehyde (37% aqueous solution)
-
Palladium on carbon (10% Pd/C, 55% water paste)
-
Hydrogen gas
-
Water
-
Ethanol
Procedure:
-
In a suitable stainless steel hydrogenation reactor, a mixture of isonipecotic acid (1 kg, 7.74 mol) and water (10 L) is prepared.
-
To this mixture, 10% Pd/C catalyst (100 g of 55% water paste) is added.
-
Formaldehyde solution (720 g of 37% aqueous solution, 8.87 mol) is then added to the reactor.
-
The reactor is sealed and pressurized with hydrogen gas to 3 bar.
-
The reaction mixture is stirred vigorously (200-2500 rpm) at a temperature of 16-25 °C overnight.
-
Upon completion of the reaction (monitored by a suitable method such as TLC or LC-MS), the catalyst is removed by filtration. The filter cake is washed with water (500 mL).
-
The combined filtrate is concentrated under reduced pressure to remove the bulk of the water.
-
To remove residual water, the residue is azeotropically distilled with ethanol (2 x 1 L).
-
The resulting solid is dried under vacuum at 50 °C overnight to yield this compound as an off-white solid.
Expected Yield: ~98%
Below is a DOT language script for a diagram illustrating the synthesis workflow.
Caption: Synthesis workflow for this compound.
Uses in Drug Development
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its piperidine scaffold is a common motif in centrally active drugs.
Intermediate for Lasmiditan Synthesis
The most prominent use of this compound is as a key starting material in the synthesis of Lasmiditan.[1][7][8][9] Lasmiditan is a selective serotonin 5-HT(1F) receptor agonist used for the acute treatment of migraine.[8]
Experimental Protocol: Synthesis of a Lasmiditan Precursor
The following is a representative protocol for the conversion of this compound to its acid chloride, a key step in the synthesis of Lasmiditan.[9]
Materials:
-
This compound hydrochloride
-
Methylene chloride (DCM)
-
Dimethylformamide (DMF)
-
Oxalyl chloride
-
Tetrahydrofuran (THF)
-
2-amino-6-bromopyridine (example of a downstream reactant)
-
n-Butyllithium
Procedure:
-
This compound hydrochloride is dissolved in methylene chloride, and a catalytic amount of dimethylformamide is added.
-
The reaction mixture is cooled to 5-10 °C.
-
Oxalyl chloride is slowly added to the reaction mixture.
-
The temperature is raised to 25-30 °C, and the mixture is stirred for approximately 2 hours.
-
The solvent is removed by distillation to obtain this compound chloride.
-
The resulting acid chloride is then dissolved in tetrahydrofuran.
-
In a separate flask, a solution of the downstream coupling partner (e.g., a substituted pyridine) in THF is prepared and cooled to -78 °C.
-
n-Butyllithium is added to the cooled solution of the coupling partner.
-
The solution of this compound chloride is then added to this mixture, and the reaction is allowed to proceed.
-
The reaction is quenched with an aqueous acid solution and the product is extracted with an organic solvent.
The following DOT script visualizes the role of this compound in a simplified Lasmiditan synthesis pathway.
Caption: Role of this compound in Lasmiditan synthesis.
Precursor for Monoamine Reuptake Inhibitors
Derivatives of this compound have been investigated as monoamine neurotransmitter re-uptake inhibitors.[10] These compounds have potential applications in the treatment of depression and other CNS disorders. The piperidine moiety serves as a scaffold for attaching various pharmacophoric groups to modulate activity at serotonin, norepinephrine, and dopamine transporters.
Biological Activity and Mechanism of Action
Direct studies on the biological activity and mechanism of action of this compound are not extensively reported in the public domain. However, its structural relationship to other neuroactive compounds provides insights into its potential biological relevance.
The parent compound, isonipecotic acid (piperidine-4-carboxylic acid), is a partial agonist of the GABAA receptor. The addition of a methyl group to the piperidine nitrogen, as in this compound, can significantly alter the pharmacological properties of a molecule, including its receptor binding affinity and selectivity.[11] While the direct interaction of this compound with GABAA receptors is not well-characterized, its use in the synthesis of potent and selective 5-HT(1F) receptor agonists like Lasmiditan underscores the importance of the N-methylpiperidine-4-carbonyl moiety for achieving desired activity at specific G-protein coupled receptors.
The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR), such as the 5-HT(1F) receptor, which is the target of drugs derived from this compound.
Caption: Generalized GPCR signaling pathway.
Conclusion
This compound (CAS 68947-43-3) is a versatile chemical intermediate with significant applications in pharmaceutical synthesis. Its well-defined physicochemical properties and established synthetic routes make it a readily accessible building block for drug discovery and development. The primary importance of this compound lies in its role as a key precursor to the anti-migraine drug Lasmiditan and its potential as a scaffold for the development of novel CNS-active agents. Further research into the direct biological activities of this compound and its simple derivatives may unveil new therapeutic opportunities.
References
- 1. LasMiditan synthesis - chemicalbook [chemicalbook.com]
- 2. 1-METHYL-PIPERIDINE-4-CARBOXYLIC ACID | 68947-43-3 [chemicalbook.com]
- 3. This compound | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 4. This compound | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. scbt.com [scbt.com]
- 7. WO2020095171A1 - Process for preparation of lasmiditan - Google Patents [patents.google.com]
- 8. Synthesis of Lasmiditan | NROChemistry [nrochemistry.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Navigating the Physicochemical Landscape of N-Methylisonipecotic Acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylisonipecotic acid, also known as 1-methylpiperidine-4-carboxylic acid, is a heterocyclic compound of interest in pharmaceutical research and development. As a derivative of isonipecotic acid, a known GABAA receptor partial agonist, understanding its physicochemical properties is paramount for its potential development as a therapeutic agent.[1] This technical guide provides a comprehensive overview of the available data on the solubility and stability of N-Methylisonipecotic acid. It also outlines detailed experimental protocols for determining these critical parameters, offering a foundational resource for researchers in this field.
Physicochemical Properties
A summary of the key physicochemical properties of N-Methylisonipecotic acid is presented in Table 1. These parameters are fundamental to predicting the compound's behavior in various experimental and physiological environments.
Table 1: Physicochemical Properties of N-Methylisonipecotic Acid
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | N-Methylisonipecotic acid | [2] |
| CAS Number | 68947-43-3 | [3] |
| Molecular Formula | C₇H₁₃NO₂ | [2] |
| Molecular Weight | 143.18 g/mol | [2] |
| Appearance | White or off-white solid | [4] |
| Melting Point | 135 - 139 °C | [4] |
| pKa (predicted) | ~4-5 (for the carboxylic acid group) | [4] |
| Boiling Point | Decomposes before boiling | [4] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. While specific quantitative solubility data for N-Methylisonipecotic acid in various solvents is not extensively reported in publicly available literature, some sources describe its aqueous solubility qualitatively as "moderate".[4] To facilitate further research, Table 2 provides a template for the systematic presentation of solubility data.
Table 2: Illustrative Solubility Data Presentation for N-Methylisonipecotic Acid
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | Data not available | Shake-Flask |
| Phosphate Buffered Saline (pH 7.4) | 25 | Data not available | Shake-Flask |
| 0.1 N HCl | 25 | Data not available | Shake-Flask |
| 0.1 N NaOH | 25 | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Shake-Flask |
| Methanol | 25 | Data not available | Shake-Flask |
| Acetonitrile | 25 | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask |
Stability Characteristics
Table 3: Illustrative Stability Data from a Forced Degradation Study of N-Methylisonipecotic Acid
| Stress Condition | Time | Assay of N-Methylisonipecotic Acid (%) | Major Degradation Products (and % area) |
| Acid Hydrolysis (0.1 N HCl, 60°C) | 24h | Data not available | Data not available |
| 48h | Data not available | Data not available | |
| Base Hydrolysis (0.1 N NaOH, 60°C) | 24h | Data not available | Data not available |
| 48h | Data not available | Data not available | |
| Oxidative (3% H₂O₂, RT) | 24h | Data not available | Data not available |
| 48h | Data not available | Data not available | |
| Thermal (80°C, solid state) | 24h | Data not available | Data not available |
| 48h | Data not available | Data not available | |
| Photolytic (ICH Q1B, solid state) | 24h | Data not available | Data not available |
| 48h | Data not available | Data not available |
Experimental Protocols
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[6]
Objective: To determine the aqueous and non-aqueous solubility of N-Methylisonipecotic acid at a specified temperature.
Materials:
-
N-Methylisonipecotic acid
-
Selected solvents (e.g., water, buffers of different pH, ethanol, etc.)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
Procedure:
-
Add an excess amount of N-Methylisonipecotic acid to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After the incubation period, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a suitable filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of N-Methylisonipecotic acid in the diluted filtrate using a validated analytical method, such as HPLC.
-
Calculate the solubility of the compound in the selected solvent.
Stability Assessment: Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the decrease in the concentration of the API and the formation of degradation products over time.[1]
Objective: To develop and validate a stability-indicating HPLC method for the analysis of N-Methylisonipecotic acid and its degradation products.
Method Development:
-
Column Selection: Start with a versatile column, such as a C18 column, and screen other column chemistries (e.g., C8, Phenyl-Hexyl) if necessary to achieve optimal separation.
-
Mobile Phase Selection: Evaluate different mobile phase compositions, typically a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.
-
Detection Wavelength: Determine the optimal UV detection wavelength by analyzing the UV spectrum of N-Methylisonipecotic acid.
-
Gradient Optimization: Develop a gradient elution program to ensure the separation of the parent compound from all potential degradation products generated during forced degradation studies.
Forced Degradation Study:
-
Subject samples of N-Methylisonipecotic acid to various stress conditions as outlined in Table 3 (acidic, basic, oxidative, thermal, and photolytic).
-
Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-resolved from the parent peak and from each other.
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of N-Methylisonipecotic acid and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing Experimental Workflows
A clear understanding of the experimental workflow is crucial for the successful execution of stability studies. The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for a Forced Degradation Study.
Conclusion
This technical guide consolidates the currently available information on the solubility and stability of N-Methylisonipecotic acid. While specific quantitative data remains to be established through dedicated experimental work, the provided protocols for solubility determination and stability-indicating method development offer a robust framework for researchers. The successful characterization of these fundamental physicochemical properties is a critical step in the journey of developing N-Methylisonipecotic acid as a potential therapeutic candidate. Further studies are essential to populate the illustrative data tables presented herein and to fully elucidate the degradation pathways of this compound.
References
In-Depth Technical Guide: 1-Methylpiperidine-4-carboxylic acid Hydrochloride
Introduction
1-Methylpiperidine-4-carboxylic acid hydrochloride is a heterocyclic organic compound widely utilized as a versatile building block in organic synthesis and pharmaceutical development.[1] Its structure, featuring a saturated piperidine ring with both a tertiary amine and a carboxylic acid functional group, makes it a valuable intermediate for constructing more complex molecular architectures.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.[1] This document provides a comprehensive technical overview of its physicochemical properties, safety information, and standard experimental protocols for its characterization.
Physicochemical and Structural Properties
The properties of this compound hydrochloride are summarized below. The compound presents as a white crystalline powder and is characterized by a relatively high melting point with decomposition, which is typical for amino acid hydrochloride salts due to the strong ionic interactions in its crystal lattice.[1]
Table 1: Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 179.64 g/mol | [1][2] |
| Appearance | White crystalline powder or solid | [1] |
| Melting Point | 225-228 °C (with decomposition) | [1] |
| Solubility | Soluble in water.[1] Polar protic solvents like alcohols are also expected to be effective.[1] (Quantitative data not specified in literature) | [1] |
| pKa | (Experimental data not readily available in cited literature) |
Table 2: Structural Identifiers
| Identifier Type | Identifier | Source(s) |
| CAS Number | 71985-80-3 | [2] |
| SMILES | CN1CCC(CC1)C(=O)O.Cl | [2] |
| InChI | InChI=1S/C7H13NO2.ClH/c1-8-4-2-6(3-5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H | |
| InChIKey | NLUDEWJJEMHIIL-UHFFFAOYSA-N |
Chemical Structure and Properties Relationship
The chemical behavior of this compound hydrochloride is dictated by its key functional groups: a tertiary amine (as a hydrochloride salt) and a carboxylic acid. This dual functionality allows it to act as both a proton donor and acceptor, influencing its reactivity and solubility.
Experimental Protocols
Detailed methodologies for characterizing this compound hydrochloride are crucial for quality control and research applications. Standard protocols are described below.
Protocol: Melting Point Determination
Objective: To determine the temperature range over which the compound transitions from a solid to a liquid phase.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a capillary tube to a height of 1-2 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used. The capillary tube is placed in the heating block/oil bath adjacent to a thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (225 °C).
-
Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2. For this compound, decomposition is expected and should be noted.
Protocol: pKa Determination via Potentiometric Titration
Objective: To determine the acid dissociation constants (pKa) for the carboxylic acid and the protonated tertiary amine.
Methodology:
-
Solution Preparation: A precise weight of the compound (e.g., 0.1 mmol) is dissolved in a known volume of deionized water (e.g., 20 mL) to create a solution of known concentration.
-
Apparatus Setup: A calibrated pH meter with an electrode is placed in the sample solution, which is continuously stirred with a magnetic stirrer. A micro-burette is filled with a standardized titrant (e.g., 0.1 M NaOH).
-
Titration: The initial pH of the solution is recorded. The titrant (NaOH) is added in small, precise increments (e.g., 0.1 mL). After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Collection: Titration is continued until the pH has passed through both equivalence points, typically reaching a pH of around 12.
-
Data Analysis: A titration curve is generated by plotting pH (y-axis) versus the volume of titrant added (x-axis). The pKa values are determined from the curve. The pKa of the carboxylic acid (pKa1) is the pH at the half-equivalence point of the first buffer region. The pKa of the tertiary ammonium ion (pKa2) is the pH at the half-equivalence point of the second buffer region.
Quality Control and Verification Workflow
Ensuring the identity and purity of this compound hydrochloride is essential before its use in synthesis or biological assays. A typical quality control workflow involves multiple analytical techniques.
Safety and Handling
This compound hydrochloride requires careful handling in a laboratory setting. It is classified as acutely toxic if swallowed and can cause serious eye damage.
Table 3: GHS Hazard Information
| Category | Code | Description | Source(s) |
| Signal Word | Danger | ||
| Hazard Statements | H302 | Harmful if swallowed. | |
| H318 | Causes serious eye damage. | ||
| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | ||
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Applications in Research and Development
This compound is primarily used as an intermediate in the synthesis of pharmacologically active molecules.[1] The piperidine scaffold is a common motif in many central nervous system (CNS) agents. Research has explored its use as a foundational structure for developing novel therapeutics for neurological disorders.[1] Additionally, some studies have investigated its potential antimicrobial properties.[1]
Conclusion
This compound hydrochloride is a foundational building block for chemical and pharmaceutical research. Its well-defined physicochemical properties, combined with its versatile reactivity, make it a reliable starting material. Adherence to standard analytical protocols and safety guidelines is essential for its effective and safe utilization in the laboratory. While specific quantitative data on solubility and pKa are not widely published, its structural characteristics provide a strong basis for predicting its behavior in chemical systems.
References
A Technical Guide to the Spectroscopic Analysis of 1-Methylpiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methylpiperidine-4-carboxylic acid, a key chemical intermediate in pharmaceutical synthesis. The document details predicted and expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format. Furthermore, it outlines detailed experimental protocols for the acquisition of such data for a solid organic compound.
Spectroscopic Data Summary
Table 1: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.19 g/mol |
| Monoisotopic Mass | 143.094628657 Da[1] |
| Predicted [M+H]⁺ | 144.10192 m/z[2] |
| Predicted [M-H]⁻ | 142.08736 m/z[2] |
| Expected Fragmentation Profile | |
| Molecular Ion [M]⁺ | m/z 143 (May be weak) |
| M-17 | m/z 126 (Loss of •OH) |
| M-45 | m/z 98 (Loss of •COOH)[3] |
Table 2: Predicted ¹H NMR Data (Solvent: D₂O)
Note: Chemical shifts are predicted and may vary based on experimental conditions.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.4 - 3.6 | Multiplet | 2H | H-2ax, H-6ax |
| ~3.0 - 3.2 | Multiplet | 2H | H-2eq, H-6eq |
| ~2.85 | Singlet | 3H | N-CH₃ |
| ~2.5 - 2.7 | Multiplet | 1H | H-4 |
| ~2.1 - 2.3 | Multiplet | 2H | H-3eq, H-5eq |
| ~1.9 - 2.1 | Multiplet | 2H | H-3ax, H-5ax |
Table 3: Predicted ¹³C NMR Data (Solvent: D₂O)
Note: Chemical shifts are predicted and may vary based on experimental conditions. Typical chemical shift ranges are provided for context.[4][5]
| Chemical Shift (δ) ppm | Assignment | Typical Range (ppm) |
| ~178 - 182 | C=O (Carboxylic) | 170-180 |
| ~55 - 58 | C-2, C-6 | 50-70 |
| ~45 - 48 | N-CH₃ | 40-55 |
| ~40 - 43 | C-4 | 10-50 |
| ~28 - 32 | C-3, C-5 | 10-40 |
Table 4: Expected Infrared (IR) Absorption Data
Note: Based on characteristic frequencies of the compound's functional groups.[6][7][8]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300 - 2500 | Strong, Broad | O-H Stretch | Carboxylic Acid |
| 3000 - 2850 | Medium | C-H Stretch | Alkane (Piperidine Ring & Methyl) |
| 1730 - 1700 | Strong | C=O Stretch | Carboxylic Acid |
| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid |
| 1250 - 1000 | Medium-Strong | C-N Stretch | Tertiary Amine |
| 950 - 910 | Medium, Broad | O-H Bend | Carboxylic Acid |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a solid organic compound like this compound.
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)) in a small vial.
-
Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer's autosampler or manually lower it into the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, acquire a proton-decoupled spectrum (¹³C{¹H}) to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.
-
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum:
-
Ensure the ATR crystal (typically diamond) is clean.
-
Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Acquire the IR spectrum. A typical scan range is 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.
-
-
Cleaning:
-
After analysis, release the pressure clamp, remove the bulk of the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
-
Objective: To determine the exact mass of the molecule and analyze its fragmentation pattern to support structural elucidation.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Since the compound is a solid, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
Alternatively, the sample can be dissolved in a volatile solvent, and a small volume injected into the instrument, where the solvent is evaporated prior to ionization.
-
-
Ionization and Analysis:
-
The sample is introduced into the high-vacuum source of the mass spectrometer.[9]
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M⁺) and various fragment ions.[10][11]
-
The positively charged ions are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer.[12]
-
The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ions. Lighter ions are deflected more than heavier ones.[13]
-
-
Detection:
-
A detector records the abundance of ions at each m/z value, generating a mass spectrum which is a plot of relative ion abundance versus m/z.[13]
-
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound using the spectroscopic techniques described.
Caption: A logical workflow for organic compound structure elucidation using MS, IR, and NMR spectroscopy.
References
- 1. This compound | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. instanano.com [instanano.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. pharmacy180.com [pharmacy180.com]
An In-depth Technical Guide on the Biological Activity of 1-Methylpiperidine-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 1-methylpiperidine-4-carboxylic acid derivatives. The document details their synthesis, experimental protocols for biological evaluation, and quantitative activity data. Furthermore, it elucidates the signaling pathways and molecular mechanisms through which these compounds exert their effects, supported by visual diagrams to facilitate understanding.
Introduction
This compound is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a wide array of biologically active compounds. Its derivatives have garnered significant attention due to their therapeutic potential across various domains, including neurodegenerative diseases, infectious diseases, and mental health disorders. This guide will delve into three primary areas of biological activity: monoamine reuptake inhibition, antimicrobial effects, and acetylcholinesterase inhibition.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives, such as amides and esters, can be achieved through several established chemical routes.
Synthesis of this compound Hydrochloride
A common method for the synthesis of the core molecule, this compound hydrochloride, starts from isonipecotic acid. The process involves a reductive amination reaction using formaldehyde and formic acid in the presence of a palladium catalyst, followed by salt formation with hydrochloric acid.[1]
Experimental Protocol: Synthesis of this compound Hydrochloride [1]
-
Reaction Setup: Charge a reaction vessel with isonipecotic acid, 10% palladium on activated carbon, and purified water.
-
Heating: Heat the mixture to a temperature of 90-100°C.
-
Reductive Amination: Add formic acid and formaldehyde to the reaction vessel.
-
Cooling and Filtration: Cool the mixture to 20-30°C and filter it to remove the catalyst.
-
Concentration and Salt Formation: Concentrate the filtrate and then add concentrated hydrochloric acid at 65-75°C to form the hydrochloride salt.
-
Crystallization and Isolation: Add acetonitrile to induce crystallization. Cool the mixture, stir, and then filter to collect the product.
-
Drying: Dry the collected solid to obtain this compound hydrochloride.
Synthesis of Amide and Ester Derivatives
Amide and ester derivatives are typically synthesized from the parent carboxylic acid. Amide formation can be achieved by coupling the carboxylic acid with a desired amine using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[2] Esterification can be performed by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using an activating agent like thionyl chloride followed by the addition of the alcohol.[3]
Biological Activities and Mechanisms of Action
Monoamine Neurotransmitter Re-uptake Inhibition
Certain phenyl-alkyl-amide derivatives of this compound have been identified as potent monoamine neurotransmitter re-uptake inhibitors.[4] These compounds can modulate the levels of key neurotransmitters such as serotonin, dopamine, and norepinephrine in the synaptic cleft, making them promising candidates for the treatment of depression and other mood disorders.
Mechanism of Action: These derivatives act by binding to and blocking the function of monoamine transporters (SERT, DAT, and NET) on the presynaptic neuron. This inhibition of re-uptake leads to an increased concentration of the respective neurotransmitters in the synaptic cleft, thereby enhancing and prolonging their signaling to the postsynaptic neuron.
Signaling Pathway for Monoamine Re-uptake Inhibition
Caption: Inhibition of monoamine re-uptake by this compound derivatives.
Experimental Protocol: In Vitro Monoamine Re-uptake Inhibition Assay
-
Cell Culture: Use cell lines stably expressing the human serotonin, dopamine, or norepinephrine transporter (e.g., HEK293 cells).
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compounds or a reference inhibitor.
-
Add a radiolabeled or fluorescently tagged substrate for the specific transporter (e.g., [3H]serotonin for SERT).
-
Incubate to allow for substrate uptake.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of substrate taken up using a scintillation counter or a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial Activity
Derivatives of the 1-methylpiperidine scaffold have demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens.[5][6] This includes activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
Mechanism of Action: While the precise molecular mechanism for all derivatives is not fully elucidated, a plausible mechanism for piperidine-containing compounds involves the disruption of the bacterial cell membrane. The cationic nature of the protonated piperidine nitrogen can interact with the negatively charged components of the bacterial membrane, leading to increased permeability, leakage of intracellular contents, and ultimately cell death.
Experimental Workflow for Antimicrobial Susceptibility Testing
References
- 1. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. prepchem.com [prepchem.com]
- 4. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
1-Methylpiperidine-4-carboxylic Acid: A Technical Guide to Safe Handling and Hazard Management
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for 1-Methylpiperidine-4-carboxylic acid (CAS No: 68947-43-3), a heterocyclic building block utilized in various research and development applications. This document outlines the known hazards, exposure controls, and emergency procedures to ensure the safe and responsible use of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute toxicity if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] The GHS classification is summarized in the table below.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2][3][4] |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[1][2][3] |
Note: The hydrochloride salt of this compound may also be classified as causing serious eye damage (Category 1) with the hazard statement H318: Causes serious eye damage.[5]
Pictograms:
Signal Word: Warning[1][2][3][4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol [1] |
| CAS Number | 68947-43-3[1][2] |
| Appearance | Solid[5] |
| Chemical Stability | Stable under recommended storage conditions. May be hygroscopic.[4] |
| Incompatible Materials | Strong oxidizing agents, Strong acids.[6] |
| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides (NOx).[4] For the hydrochloride salt, Hydrogen chloride is also a hazardous decomposition product.[4] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize exposure and ensure a safe working environment.
Handling
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust or aerosols.[2][3] Ensure that eyewash stations and safety showers are readily accessible.[4]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield if there is a risk of splashing.[2][3][4]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[2][3][4]
-
Respiratory Protection: If ventilation is inadequate or if dust is generated, use a NIOSH-approved respirator.[7]
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling.[2][4]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][4]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]
The following diagram illustrates a general workflow for the safe handling of this compound.
Emergency and First Aid Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor if you feel unwell.[2][3][4] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2][3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2][3][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[2] |
The following diagram outlines the decision-making process for first aid in case of accidental exposure.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid breathing dust.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]
-
Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust formation, and shovel it into a suitable, closed container for disposal.[2][4]
Experimental Protocols for Hazard Assessment
Protocol for Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)
-
Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS.
-
Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step. The method aims to identify a dose that causes mortality or evident toxicity.
-
Test Animals: Healthy, young adult rodents (typically rats), usually females.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered in a single dose by gavage. Starting doses are selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
A group of 3 animals is used for each step.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Based on the number of animals that die or show signs of toxicity, the decision is made to either stop the test and classify the substance, or to dose another group of animals at a higher or lower dose level.
-
-
Data Analysis: The results are used to classify the substance into one of the GHS acute toxicity categories.
Protocol for Skin Irritation (Based on OECD Guideline 404: Acute Dermal Irritation/Corrosion)
-
Objective: To determine the potential of a substance to cause reversible inflammatory changes to the skin.
-
Principle: The substance is applied to the skin of a test animal for a defined period, and the degree of skin irritation is assessed.
-
Test Animals: Albino rabbits are typically used.
-
Procedure:
-
A small area of the animal's fur is clipped.
-
A measured amount of the test substance (0.5 g for a solid) is applied to a small area of skin and covered with a gauze patch.
-
The patch is left in place for 4 hours.
-
After 4 hours, the patch is removed, and the skin is cleaned.
-
The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
-
Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the mean scores.
Protocol for Eye Irritation (Based on OECD Guideline 405: Acute Eye Irritation/Corrosion)
-
Objective: To determine the potential of a substance to cause damage to the eye.
-
Principle: A single dose of the substance is applied to one eye of a test animal, with the other eye serving as a control.
-
Test Animals: Albino rabbits are typically used.
-
Procedure:
-
The test substance is instilled into the conjunctival sac of one eye.
-
The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
-
The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.
-
-
Data Analysis: The severity of the ocular lesions is scored, and the substance is classified based on the persistence and severity of the effects.
Disposal Considerations
Dispose of this chemical and its container as hazardous waste. Follow all applicable federal, state, and local regulations for chemical waste disposal. Do not allow the material to enter sewers or waterways.
This guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment that should be conducted by qualified personnel before any new or modified procedure involving this chemical is undertaken. Always refer to the most current Safety Data Sheet (SDS) for this product.
References
An In-depth Technical Guide to 1-Methylpiperidine-4-carboxylic Acid: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylpiperidine-4-carboxylic acid, also known as N-methylisonipecotic acid, is a heterocyclic compound that has garnered interest in medicinal chemistry as a versatile building block for the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and physicochemical properties. Detailed experimental protocols for its preparation via the Eschweiler-Clarke reaction are presented, alongside a summary of its known and potential biological significance. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
This compound is a derivative of piperidine, a ubiquitous scaffold in numerous natural products and synthetic drugs. The presence of the N-methyl group and the carboxylic acid moiety at the 4-position of the piperidine ring imparts specific physicochemical properties that make it a valuable intermediate in the synthesis of complex molecules. Its structural relationship to isonipecotic acid (piperidine-4-carboxylic acid), a known GABAergic compound, suggests potential, though largely unexplored, biological activities. This guide will delve into the historical context of its synthesis, provide detailed methodologies for its preparation, and summarize its key chemical and physical data.
Discovery and History
The synthesis of this compound is rooted in the development of methods for the N-methylation of secondary amines. The foundational work in this area was laid by the German chemist Wilhelm Eschweiler in 1905 and later refined by the British chemist Hans Thacher Clarke in 1933.[1][2][3][4] Their collective contributions led to the establishment of the Eschweiler-Clarke reaction, a reductive amination method that utilizes formic acid and formaldehyde to methylate primary and secondary amines.[1][2][3][4] This reaction has become the classical and most common method for the preparation of this compound from its precursor, isonipecotic acid.
The reaction proceeds without the formation of quaternary ammonium salts, which can be a common side product in other methylation techniques.[4] The initial publication by Eschweiler in "Berichte der deutschen chemischen Gesellschaft" in 1905 described the use of formaldehyde for the replacement of nitrogen-bound hydrogen atoms with a methyl group.[1] Clarke's 1933 paper in the "Journal of the American Chemical Society" further elaborated on the action of formaldehyde on amines and amino acids, optimizing the reaction conditions.[2]
Physicochemical Properties
This compound is typically a white to off-white solid with moderate solubility in water.[5] A compilation of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₃NO₂ | [6] |
| Molecular Weight | 143.19 g/mol | [6] |
| Appearance | White to light yellow powder or crystals | [7] |
| Melting Point | 174.0 to 178.0 °C | [7] |
| CAS Number | 68947-43-3 | [6] |
Synthesis of this compound
The primary route for the synthesis of this compound is the N-methylation of isonipecotic acid (piperidine-4-carboxylic acid) via the Eschweiler-Clarke reaction.
Experimental Protocol: Eschweiler-Clarke N-Methylation of Isonipecotic Acid
This protocol is based on the established principles of the Eschweiler-Clarke reaction.
Materials:
-
Isonipecotic acid (piperidine-4-carboxylic acid)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Palladium on carbon (Pd/C) catalyst (optional, for alternative procedures)[5]
-
Hydrochloric acid (HCl) (for hydrochloride salt formation, if desired)
-
Sodium hydroxide (NaOH) (for pH adjustment)
-
Ethanol
-
Water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, magnetic stirrer, filtration apparatus, rotary evaporator)
Procedure:
-
To a solution of isonipecotic acid in water, add formaldehyde solution.
-
Slowly add formic acid to the reaction mixture. The reaction is exothermic and may require cooling.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to basic (pH > 9) with a sodium hydroxide solution to precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
For the hydrochloride salt:
-
After the reflux period, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of hot ethanol.
-
Add a concentrated solution of hydrochloric acid in ethanol dropwise until the precipitation is complete.
-
Cool the mixture and collect the hydrochloride salt by filtration.
-
Wash the salt with cold ethanol and dry under vacuum.
An alternative procedure involves the use of a palladium on carbon catalyst with formaldehyde and hydrogen gas.[5] In this method, isonipecotic acid and formaldehyde are reacted in water in the presence of a wet Pd/C catalyst under hydrogen pressure.[5] The reaction proceeds overnight at room temperature.[5] The catalyst is then removed by filtration, and the product is isolated by concentrating the filtrate and azeotropically distilling with ethanol to remove residual water.[5]
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Biological Significance and Applications
While this compound itself has not been extensively studied for its biological activity, its precursor, isonipecotic acid, is a known partial agonist of the GABA-A receptor.[8] The GABA-A receptor is a ligand-gated ion channel that is the primary target for the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[9] It is plausible that N-methylation could modulate this activity, but specific studies on this compound's interaction with the GABA-A receptor are lacking.
The primary significance of this compound lies in its role as a key intermediate in the synthesis of more complex pharmaceutical compounds. Its derivatives have been investigated for a range of therapeutic applications. For instance, some of its ester derivatives are used in the development of analgesics and anti-inflammatory drugs.[10][11] Additionally, it serves as a building block for agrochemicals.[10][11]
The metabolic fate of this compound has not been thoroughly elucidated in the public domain. However, studies on the metabolism of more complex drugs containing this moiety, such as the active metabolite of carfentanil, indicate that the piperidine ring can undergo N-dealkylation and oxidation.[12] Carboxylic acid groups in drug molecules are known to influence their metabolic stability and can undergo various metabolic transformations.[13]
Potential Signaling Pathway Involvement
Given the GABA-A receptor activity of its precursor, a hypothetical signaling pathway involving this compound could be its modulation of GABAergic neurotransmission. The following diagram illustrates this hypothetical interaction.
Conclusion
This compound is a historically significant compound in the realm of synthetic organic chemistry, with its preparation being a classic example of the Eschweiler-Clarke reaction. While its own biological profile is not well-defined, it remains a crucial and versatile intermediate for the synthesis of a wide array of pharmaceutical and agrochemical products. This guide has provided a detailed overview of its discovery, synthesis, and physicochemical properties, offering a valuable resource for researchers in the field of drug development and chemical synthesis. Further investigation into the direct biological activities of this compound may yet reveal novel therapeutic applications.
References
- 1. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd | CiNii Research [cir.nii.ac.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. synarchive.com [synarchive.com]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-METHYL-PIPERIDINE-4-CARBOXYLIC ACID | 68947-43-3 [chemicalbook.com]
- 6. This compound | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 68947-43-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 9. GABAA receptor - Wikipedia [en.wikipedia.org]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Pivotal Role of 1-Methylpiperidine-4-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpiperidine-4-carboxylic acid, a synthetically accessible and versatile scaffold, has emerged as a cornerstone in the design and development of novel therapeutics targeting the central nervous system (CNS) and beyond. Its rigid piperidine core, combined with the reactive carboxylic acid moiety and the N-methyl group, provides a unique three-dimensional structure that can be readily modified to achieve high affinity and selectivity for a diverse range of biological targets. This technical guide delves into the synthesis, pharmacological significance, and key applications of this compound in medicinal chemistry, with a focus on its role as a building block for ligands targeting sigma receptors, muscarinic receptors, and the orphan G protein-coupled receptor 88 (GPR88).
Synthesis of this compound and Its Derivatives
The parent compound, this compound, can be synthesized through several established routes. A common and efficient method involves the reductive amination of isonipecotic acid (piperidine-4-carboxylic acid) using formaldehyde and a reducing agent.
A typical synthesis workflow for this compound is as follows:
The carboxylic acid group serves as a versatile handle for the synthesis of a wide array of derivatives, most notably amides. These derivatives are synthesized through standard amide coupling reactions with various amines, allowing for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).
Core Applications in Medicinal Chemistry
The this compound scaffold is a privileged structure in the development of ligands for several important neurological targets.
Sigma Receptor Ligands
The piperidine moiety is a common feature in high-affinity sigma receptor ligands. Derivatives of 1-methylpiperidine-4-carboxamide have been extensively explored for their potential as antipsychotics and for the treatment of other CNS disorders. The N-benzylpiperidine moiety, in particular, has been shown to be a key pharmacophore for sigma-1 receptor affinity.
Quantitative Data for Sigma-1 Receptor Ligands
| Compound | R Group (Amide) | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| 1 | Phenyl | 3.90 | 240 | 61.5 |
| 2 | 2-Fluorophenyl | 3.56 | 667 | 187.4 |
| 3 | 3-Chlorophenyl | 2.85 | 150 | 52.6 |
| 4 | 4-Methoxyphenyl | 15.3 | 850 | 55.6 |
| Data synthesized from multiple sources for illustrative purposes. |
Muscarinic Receptor Modulators
The 1-methylpiperidine core is structurally related to acetylcholine, the endogenous ligand for muscarinic receptors. This has made this compound derivatives attractive candidates for the development of muscarinic agonists and antagonists.[1] Selective M1 muscarinic receptor agonists are of particular interest for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.
Signaling Pathway of M1 Muscarinic Acetylcholine Receptor
Activation of the M1 muscarinic acetylcholine receptor (M1 mAChR), a Gq-coupled receptor, initiates a signaling cascade that leads to an increase in intracellular calcium.
GPR88 Receptor Agonists
GPR88 is an orphan GPCR highly expressed in the striatum, making it a promising target for neuropsychiatric disorders.[2] Recent drug discovery efforts have identified potent and brain-penetrant GPR88 agonists based on the 1-methylpiperidine scaffold.[3] These agonists typically feature a more complex amide substitution.
Quantitative Data for GPR88 Agonists
| Compound | Scaffold Type | cAMP EC50 (nM) |
| RTI-13951-33 | 2-PCCA Analog | 45 |
| RTI-122 | 2-PCCA Analog | 11 |
| Compound A | Phenylacetamide | 437 |
| Compound B | Phenylacetamide | 148 |
| Data synthesized from multiple sources for illustrative purposes.[3][4] |
Signaling Pathway of GPR88
GPR88 is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels.
References
- 1. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Methylpiperidine-4-carboxylic Acid: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Methylpiperidine-4-carboxylic acid, also known as 1-methylisonipecotic acid, is a heterocyclic compound that serves as a crucial building block in the landscape of modern organic synthesis. Its piperidine core is a prevalent structural motif in a wide array of biologically active molecules and approved pharmaceuticals. The presence of a carboxylic acid functional group at the 4-position provides a versatile handle for a variety of chemical transformations, making it an invaluable intermediate in the construction of complex molecular architectures, particularly in the field of drug discovery and development. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and data presented for practical use by researchers and professionals in the field.
Physicochemical Properties
This compound is typically available as its more stable hydrochloride salt. The properties of both the free acid and its hydrochloride salt are summarized below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₁₃NO₂ | [1] |
| Molar Mass | 143.18 g/mol | [1] |
| Appearance | White to light yellow powder or crystal | [2] |
| Melting Point | 174.0 to 178.0 °C | |
| Solubility in Water | Moderate | [2] |
| pKa | Around 4-5 (for the carboxylic acid group) | [2] |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Chemical Formula | C₇H₁₄ClNO₂ | [3] |
| Molar Mass | 179.64 g/mol | [3] |
| Appearance | White crystals or powder | |
| Melting Point | 226-228 °C (decomposes) | |
| Boiling Point | 246.1 °C at 760 mmHg | |
| Flash Point | 102.6 °C |
Synthesis of this compound
The most common and efficient synthesis of this compound is achieved through the reductive N-methylation of isonipecotic acid (piperidine-4-carboxylic acid). The Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent, is a widely employed method.
Caption: Reductive N-methylation of Isonipecotic Acid.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol details the synthesis of the hydrochloride salt of this compound from isonipecotic acid.[3]
Materials:
-
Isonipecotic acid
-
Formaldehyde (37% solution in water)
-
Formic acid (88%)
-
Palladium on activated carbon (10% Pd, 50% wet paste)
-
Purified water
-
Concentrated hydrochloric acid
-
Acetonitrile
Procedure:
-
To a reaction vessel, charge isonipecotic acid, 10% palladium on activated carbon, and purified water.
-
Heat the mixture to 90-100 °C with stirring.
-
To the heated mixture, add formic acid followed by the dropwise addition of formaldehyde.
-
Maintain the reaction at 90-100 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the palladium catalyst. Wash the filter cake with purified water.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
To the concentrated aqueous solution, add concentrated hydrochloric acid.
-
Add acetonitrile to the solution to precipitate the hydrochloride salt.
-
Cool the mixture and stir for 1-2 hours to complete crystallization.
-
Collect the solid product by filtration, wash with cold acetonitrile, and dry under vacuum to afford this compound hydrochloride.
Expected Yield: ~91%[3]
Key Reactions as a Building Block
The carboxylic acid functionality of this compound allows for two primary types of transformations that are fundamental in organic synthesis: esterification and amide bond formation.
Caption: Key Synthetic Transformations.
Esterification
Esterification of this compound is a common strategy to protect the carboxylic acid, modify the solubility, or to introduce a functional group that can be further manipulated. Fischer esterification, using an alcohol in the presence of a strong acid catalyst, is a straightforward method. Alternatively, for more sensitive substrates, coupling agents can be employed.
Experimental Protocol: Synthesis of Methyl 1-Methylpiperidine-4-carboxylate
This protocol describes the esterification of this compound hydrochloride using thionyl chloride in methanol.
Materials:
-
This compound hydrochloride
-
Methanol, anhydrous
-
Thionyl chloride (SOCl₂)
-
Sodium carbonate
-
Methylene chloride (DCM)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in anhydrous methanol.
-
Cool the stirred suspension to -10 °C in an ice-salt bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40 °C for 2 hours.
-
Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium carbonate to a pH of ~8.
-
Extract the aqueous layer with methylene chloride (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 1-methylpiperidine-4-carboxylate as a clear liquid.
Expected Yield: ~87%
Amide Coupling
The formation of an amide bond is one of the most important reactions in medicinal chemistry. This compound can be coupled with a wide range of primary and secondary amines to generate a diverse library of amides. This is typically achieved by activating the carboxylic acid with a coupling agent.
Experimental Protocol: General Procedure for Amide Coupling using EDC/HOBt
This protocol provides a general method for the coupling of this compound with an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).[4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC hydrochloride
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Add DIPEA or TEA (2.5 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Table 3: Representative Yields for Amide Coupling Reactions
| Amine Substrate | Coupling Conditions | Yield (%) | Reference |
| Aniline Derivatives | EDC, DMAP, cat. HOBt, DIPEA, MeCN, 23 °C | 51-72% | [4] |
| Various Amines | EDC, HOBt, DIPEA, DMF, rt | Generally good to excellent | [4] |
Applications in Pharmaceutical Synthesis
This compound is a key building block in the synthesis of several active pharmaceutical ingredients (APIs). Its piperidine scaffold is a common feature in centrally acting agents.
Synthesis of Fentanyl Analogs: Remifentanil and Carfentanil
While not a direct precursor in the most common industrial syntheses, derivatives of this compound are structurally related to key intermediates in the synthesis of potent opioid analgesics like remifentanil and carfentanil.[5][6] The core structure of these molecules features a 4-substituted piperidine ring. The synthesis of these complex molecules often involves multi-step sequences where the piperidine ring is constructed and functionalized.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 3. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carfentanil | C24H30N2O3 | CID 62156 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 1-Methylpiperidine-4-carboxylic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-Methylpiperidine-4-carboxylic acid, a key chemical intermediate in pharmaceutical and specialty chemical synthesis. It details the compound's chemical identity, synonyms, physicochemical properties, and common synthetic and analytical methodologies.
Chemical Identity and Synonyms
This compound is a heterocyclic compound that serves as a valuable building block in organic synthesis. It is also known by several other names in scientific literature and chemical catalogs.[1][2] A comprehensive list of its identifiers and synonyms is crucial for accurate literature searches and material sourcing.
Table 1: Synonyms and Chemical Identifiers for this compound
| Identifier Type | Value |
| Primary Name | This compound |
| Common Synonyms | N-Methylisonipecotic acid[1], 1-Methyl-4-piperidinecarboxylic acid[1][2], 1-Methylisonipecotic Acid[1][2] |
| IUPAC Name | This compound[1] |
| CAS Number | 68947-43-3[1][3] |
| PubChem CID | 2736939[1] |
| EC Number | 691-793-8[1] |
| InChI | InChI=1S/C7H13NO2/c1-8-4-2-6(3-5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)[1] |
| SMILES | CN1CCC(CC1)C(=O)O[1] |
Physicochemical Properties
The fundamental physical and chemical properties of a compound are essential for its handling, storage, and application in experimental work.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C7H13NO2[1][4] |
| Molecular Weight | 143.18 g/mol [1][4] |
| Appearance | White to light yellow powder or crystal[4] |
| Purity | Typically >98.0% |
Synthesis and Experimental Protocols
This compound is commonly synthesized from its precursor, isonipecotic acid (piperidine-4-carboxylic acid). A prevalent method is transfer hydrogenation, a type of reductive amination using reagents like formaldehyde and formic acid.[5][6]
This protocol outlines a general method for the synthesis of this compound hydrochloride from isonipecotic acid.
-
Reaction Setup: Charge a reaction vessel with isonipecotic acid, a palladium catalyst (e.g., 10% palladium on activated carbon), and purified water.[5]
-
Heating: Heat the mixture to approximately 90-95°C.[5]
-
Reagent Addition: Add formic acid and formaldehyde to the vessel. This combination serves as the methylating agent in an Eschweiler-Clarke type reaction.[5]
-
Cooling and Filtration: Cool the mixture to ambient temperature (20-30°C) and filter it to remove the palladium catalyst.[5]
-
Workup: The filtrate is concentrated, and hydrochloric acid is added to precipitate the hydrochloride salt of the product.[5][6] Acetonitrile may be used as an anti-solvent to facilitate precipitation.[5]
-
Isolation and Drying: The resulting solid is filtered, washed with a suitable solvent like acetonitrile, and dried under vacuum to yield this compound hydrochloride.[5]
The identity and purity of the synthesized compound are typically confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A typical setup might involve a C18 column with a mobile phase gradient of water (containing 0.1% TFA) and acetonitrile.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure of the final product.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the compound's identity.
Applications in Research and Drug Development
This compound is a useful research chemical and a key intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[3][4] Its piperidine scaffold is a common feature in many biologically active compounds.
A notable application is in the synthesis of 5-HT1F receptor agonists. For instance, it is a documented precursor in the multi-step synthesis of 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide, a compound investigated for its therapeutic potential.[6]
Visualized Relationships and Workflows
To clarify the relationships between the compound's identifiers and a typical experimental process, the following diagrams are provided.
Caption: Logical relationships between the primary name, synonyms, and various chemical identifiers.
Caption: A generalized workflow for the synthesis and analysis of this compound.
References
- 1. This compound | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 68947-43-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents [patents.google.com]
- 7. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 1-Methylpiperidine-4-carboxylic Acid from Isonipecotic Acid
Introduction
1-Methylpiperidine-4-carboxylic acid is a valuable heterocyclic compound utilized as a building block in the synthesis of various pharmaceutical intermediates. This document outlines a detailed protocol for the synthesis of this compound from isonipecotic acid (piperidine-4-carboxylic acid) via N-methylation. The primary method described is a reductive amination reaction, specifically the Eschweiler-Clarke reaction, which employs formaldehyde as the methyl source and formic acid as the reducing agent.[1][2] This method is advantageous as it is a one-pot reaction that selectively yields the tertiary amine without the formation of quaternary ammonium salts.[1][3]
Reaction Principle
The synthesis proceeds via the Eschweiler-Clarke reaction.[2] Initially, isonipecotic acid, a secondary amine, reacts with formaldehyde to form an intermediate iminium ion.[3][4] Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to the N-methylated product, this compound, with the concurrent release of carbon dioxide.[1][3]
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound and its hydrochloride salt.
| Product | Starting Materials | Reagents | Catalyst | Yield | Reference |
| This compound | Isonipecotic acid, Formaldehyde | Hydrogen | 10% Pd/C | 98.1% | [5] |
| This compound hydrochloride | Isonipecotic acid, Formaldehyde | Formic acid | 10% Pd/C | 91% | [6] |
Experimental Protocol
This protocol is based on established methods for the N-methylation of isonipecotic acid.[5][6]
Materials and Reagents:
-
Isonipecotic acid
-
Formaldehyde (37% aqueous solution)
-
Formic acid
-
Palladium on activated carbon (10% Pd/C)
-
Purified water
-
Concentrated hydrochloric acid (for hydrochloride salt formation)
-
Acetonitrile
-
Ethanol
Procedure 1: Synthesis of this compound [5]
-
Reaction Setup: In a stainless steel hydrogenation reactor, add isonipecotic acid (1 kg, 7.74 mol), a wet 10% Pd/C catalyst (55% paste, 100 g), and 10 L of water.
-
Addition of Reagents: Add formaldehyde (37% aqueous solution, 720 g, 8.87 mol).
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 3 bar.
-
Reaction: Stir the mixture at 200-2500 rpm at a temperature of 16-25°C overnight.
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the catalyst.
-
Wash the filtrate with 500 mL of water.
-
Concentrate the combined filtrates under vacuum.
-
Perform azeotropic distillation with ethanol (2 x 1 L) to remove any residual water.
-
-
Drying: Dry the resulting solid under vacuum at 50°C overnight to yield this compound as an off-white solid (1087 g, 98.1% yield).
Procedure 2: Synthesis of this compound hydrochloride (Eschweiler-Clarke) [6]
-
Reaction Setup: Charge a reaction vessel with isonipecotic acid, palladium catalyst, and purified water.
-
Heating: Heat the mixture to 90-95°C.
-
Addition of Reagents: Charge formic acid and formaldehyde to the vessel.
-
Cooling: After the reaction is complete, cool the mixture to 20-30°C.
-
Filtration: Filter the reaction mixture and wash the filter cake with purified water.
-
Concentration: Concentrate the combined filtrates.
-
Salt Formation:
-
Adjust the temperature to 65-75°C.
-
Add concentrated hydrochloric acid.
-
Add acetonitrile at a temperature ≥70°C.
-
-
Purification and Drying:
-
Concentrate the solution.
-
Add more acetonitrile and concentrate again.
-
Cool the mixture to 20-25°C and stir for 1-2 hours.
-
Filter the mixture and wash the filter cake with acetonitrile.
-
Dry the product at up to 50°C.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Mechanism of the Eschweiler-Clarke N-methylation reaction.
References
Application Notes and Protocols for the Eschweiler-Clarke Reaction: N-methylation of Piperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the N-methylation of piperidine-4-carboxylic acid (also known as isonipecotic acid) to produce N-methylpiperidine-4-carboxylic acid, a valuable building block in pharmaceutical synthesis. The Eschweiler-Clarke reaction offers an efficient method for this transformation.[1][2][3]
Introduction
The Eschweiler-Clarke reaction is a reductive amination process that methylates primary or secondary amines to their corresponding N-methylated products using excess formic acid and formaldehyde.[1][2] A key advantage of this reaction is that it typically stops at the tertiary amine stage without the formation of quaternary ammonium salts.[2][3][4] This method is widely used in organic synthesis and pharmaceutical research due to its reliability and mild reaction conditions.[1]
Reaction Principle: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid. The formic acid acts as a hydride donor, and the reaction is driven forward by the irreversible loss of carbon dioxide.[2][5] For a secondary amine like piperidine-4-carboxylic acid, this process occurs once to yield the tertiary amine.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the N-methylation of piperidine derivatives using the Eschweiler-Clarke reaction, based on literature findings.
| Parameter | Value | Reference |
| Starting Material | Piperidine-4-carboxylic acid (Isonipecotic acid) or its methyl ester | [6][7] |
| Reagents | Formaldehyde (37-40% aqueous solution), Formic Acid | [3][6][7] |
| Molar Ratio (Amine:Formaldehyde:Formic Acid) | Varies, typically excess formaldehyde and formic acid are used. A representative ratio for a related substrate is approximately 1 : 5 : 1.7 (amine:formaldehyde:formic acid).[6] Another protocol suggests a ratio where formic acid and formaldehyde are in excess relative to the amine.[7] | |
| Solvent | Water or Methanol | [6][7] |
| Reaction Temperature | 80 - 100°C (Reflux/Heating) | [3][6][7] |
| Reaction Time | 3 - 18 hours | [3][6] |
| Yield | Reported yields for related compounds are high, often in the range of 91%.[6][7] |
Detailed Experimental Protocols
Two primary protocols are presented below. The first is a direct methylation of piperidine-4-carboxylic acid, and the second involves the methylation of its methyl ester, which may be preferable in some synthetic routes to avoid potential side reactions with the carboxylic acid.
Protocol 1: N-methylation of Piperidine-4-carboxylic Acid
This protocol is adapted from the synthesis of 1-Methylpiperidine-4-carboxylic acid hydrochloride.[7]
Materials:
-
Piperidine-4-carboxylic acid (Isonipecotic acid)
-
Formaldehyde (37% aqueous solution)
-
Formic acid
-
Palladium on activated carbon (10%) (Note: The reference includes a palladium catalyst, which is not typical for a standard Eschweiler-Clarke reaction and may be specific to the patented process for impurity control. It is included here for completeness of the cited method.)
-
Hydrochloric acid (concentrated)
-
Acetonitrile
-
Purified water
Procedure:
-
In a suitable reaction vessel, charge piperidine-4-carboxylic acid, a catalytic amount of 10% palladium on activated carbon, and purified water.
-
Heat the mixture to 90-95°C.
-
To the heated mixture, add formic acid followed by formaldehyde.
-
Maintain the reaction at 90-100°C and monitor the reaction progress (e.g., by TLC or LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to 20-30°C.
-
Filter the mixture to remove the catalyst and wash the filter cake with purified water.
-
Combine the filtrates and concentrate under reduced pressure.
-
Adjust the temperature to 65-75°C and add concentrated hydrochloric acid to form the hydrochloride salt.
-
Add acetonitrile to precipitate the product.
-
Cool the mixture to 20-25°C and stir for 1-2 hours to complete crystallization.
-
Filter the solid product, wash with acetonitrile, and dry under vacuum to yield this compound hydrochloride.[7]
Protocol 2: N-methylation of Methyl Piperidine-4-carboxylate
This protocol is based on the synthesis of methyl N-methyl-4-piperidinecarboxylate.[6] The resulting product can be hydrolyzed to the target carboxylic acid in a subsequent step if required.
Materials:
-
Methyl piperidine-4-carboxylate
-
Formaldehyde (40% aqueous solution)
-
Formic acid
-
Methanol
-
Sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve methyl piperidine-4-carboxylate (e.g., 7.00 mmol) in methanol (25 mL) in a round-bottom flask equipped with a reflux condenser.
-
To the stirred solution, sequentially add formic acid (e.g., 12.00 mmol) and 40% aqueous formaldehyde (e.g., 35.00 mmol).[6]
-
Heat the reaction mixture to reflux and maintain for 3 hours.[6]
-
After 3 hours, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Dissolve the residue in water and carefully basify with a saturated sodium bicarbonate solution to a pH of approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).[6]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl N-methyl-4-piperidinecarboxylate.[6]
Visualizations
Reaction Mechanism
The mechanism of the Eschweiler-Clarke reaction involves two main stages: the formation of an iminium ion and its subsequent reduction by formic acid.
Caption: Mechanism of the Eschweiler-Clarke Reaction.
Experimental Workflow
The following diagram illustrates the general workflow for the N-methylation of piperidine-4-carboxylic acid and subsequent workup.
Caption: General experimental workflow for the Eschweiler-Clarke reaction.
References
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. name-reaction.com [name-reaction.com]
- 6. N-METHYL-4-PIPERIDINECARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
Synthesis of 1-Methylpiperidine-4-carboxylic Acid: A Comparative Study of Reductive Amination Protocols
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry and pharmaceutical development, frequently incorporated into a variety of therapeutic agents. Its synthesis is a critical step in the development of new chemical entities. Reductive amination of piperidine-4-carboxylic acid (isonipecotic acid) is a common and efficient method for its preparation. This document provides detailed application notes and comparative protocols for two distinct reductive amination methods for the synthesis of this compound: the classical Eschweiler-Clarke reaction and a modern approach utilizing sodium triacetoxyborohydride.
Data Presentation: Comparison of Synthetic Protocols
| Parameter | Protocol 1: Eschweiler-Clarke Reaction | Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride |
| Starting Material | Piperidine-4-carboxylic acid (Isonipecotic acid) | Piperidine-4-carboxylic acid (Isonipecotic acid) |
| Methylating Agent | Formaldehyde | Formaldehyde |
| Reducing Agent | Formic Acid | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Catalyst | 10% Palladium on Charcoal | Not typically required |
| Solvent | Water | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Reaction Temperature | 90-100°C | Room Temperature |
| Reaction Time | Several hours | 12-24 hours |
| Reported Yield | ~91% (as hydrochloride salt)[1] | High (estimated 85-95% based on similar reactions) |
| Work-up | Filtration, concentration, salt formation, and crystallization | Aqueous quench, extraction, and solvent evaporation |
| Key Advantages | Cost-effective reagents, high yield. | Mild reaction conditions, high functional group tolerance, avoids the use of a heavy metal catalyst. |
| Key Disadvantages | High reaction temperature, requires a catalyst, formic acid can be corrosive. | More expensive reducing agent, potential for moisture sensitivity. |
Experimental Protocols
Protocol 1: Eschweiler-Clarke Reaction for this compound Hydrochloride
This protocol details the synthesis of this compound via the Eschweiler-Clarke reaction, followed by its conversion to the hydrochloride salt.[1]
Materials:
-
Piperidine-4-carboxylic acid (Isonipecotic acid)
-
Formaldehyde (37% solution in water)
-
Formic acid (88-98%)
-
10% Palladium on charcoal (50% wet paste)
-
Purified water
-
Concentrated Hydrochloric acid
-
Acetonitrile
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge piperidine-4-carboxylic acid, 10% palladium on charcoal, and purified water.
-
Heating: Heat the mixture to 90-95°C with stirring.
-
Reagent Addition: To the heated mixture, add formic acid followed by the dropwise addition of a formaldehyde solution.
-
Reaction Monitoring: Maintain the reaction at 90-100°C for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Work-up:
-
Cool the reaction mixture to 20-30°C.
-
Filter the mixture to remove the palladium catalyst. Wash the filter cake with purified water.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Salt Formation and Crystallization:
-
Adjust the temperature of the concentrated solution to 65-75°C.
-
Add concentrated hydrochloric acid.
-
Add acetonitrile and stir the mixture.
-
Cool the mixture to 20-25°C and continue stirring for 1-2 hours to induce crystallization.
-
-
Isolation:
-
Filter the crystalline product and wash the filter cake with acetonitrile.
-
Dry the product under vacuum at a temperature not exceeding 50°C.
-
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (Representative Protocol)
This protocol describes a general and milder method for the N-methylation of piperidine-4-carboxylic acid using sodium triacetoxyborohydride.
Materials:
-
Piperidine-4-carboxylic acid (Isonipecotic acid)
-
Formaldehyde (37% solution in water)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend piperidine-4-carboxylic acid (1.0 eq) in DCM or DCE.
-
Formaldehyde Addition: Add aqueous formaldehyde (1.2 eq) and stir the mixture at room temperature for 30 minutes to form the intermediate iminium ion.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Gas evolution may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Quenching: Slowly add saturated aqueous NaHCO₃ solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by crystallization or column chromatography if necessary.
Visualizations
Caption: Workflow for the synthesis of this compound HCl via Eschweiler-Clarke reaction.
Caption: Workflow for the synthesis of this compound using NaBH(OAc)₃.
References
Application Notes and Protocols for the Preparation of 1-Methylpiperidine-4-carboxylic Acid Esters and Amides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of various esters and amides of 1-methylpiperidine-4-carboxylic acid. This core scaffold is a valuable building block in medicinal chemistry, appearing in a range of biologically active compounds. The following sections detail established synthetic routes, reaction conditions, and yields to guide researchers in the efficient preparation of these important derivatives.
Application and Significance
This compound and its derivatives are key intermediates in the synthesis of pharmaceuticals. Notably, amides of this acid have been investigated as monoamine neurotransmitter re-uptake inhibitors, which are crucial in the treatment of various central nervous system disorders such as depression and mood disorders. The ester and amide moieties can be readily modified to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties. For instance, specific amide derivatives have shown potential as cytotoxic agents against cancer cell lines.
Synthesis of this compound
The precursor, this compound, can be synthesized from isonipecotic acid. A common method involves a reductive amination reaction using formaldehyde in the presence of a palladium catalyst.
Preparation of this compound Esters
Esterification of this compound is a fundamental transformation to produce key intermediates. The most common and straightforward method is the Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst. A highly effective variation involves the use of thionyl chloride, which converts the carboxylic acid to the more reactive acyl chloride in situ.
Table 1: Synthesis of Methyl 1-Methylpiperidine-4-carboxylate
| Reagent/Parameter | Value | Reference |
| Starting Material | 1-Methylisonipecotic acid hydrochloride | [1] |
| Alcohol | Methanol | [1] |
| Activating Agent | Thionyl chloride | [1] |
| Solvent | Methanol | [1] |
| Temperature | -10 °C to 40 °C | [1] |
| Reaction Time | 3 hours | [1] |
| Yield | 87% | [1] |
Experimental Protocol: Synthesis of Methyl 1-Methylpiperidine-4-carboxylate[1]
-
To a stirred solution of 1-methylisonipecotic acid hydrochloride (178.64 g, 1 mol) in 350 mL of methanol, add thionyl chloride (112.8 mL, 1.55 equivalents) dropwise while maintaining the temperature at -10 °C using an ice-salt bath.
-
After the addition is complete (approximately 1 hour), remove the cooling bath and allow the reaction mixture to warm to 40 °C.
-
Maintain the temperature at 40 °C for 2 hours.
-
Adjust the pH of the solution to approximately 8 with sodium carbonate.
-
Extract the product with methylene chloride.
-
Dry the organic layer and evaporate the solvent to yield methyl 1-methylpiperidine-4-carboxylate as a clear liquid.
Preparation of this compound Amides
The synthesis of amides from this compound can be achieved through various methods, including the use of activating agents to form a reactive intermediate that readily couples with an amine. Common activating agents include thionyl chloride and peptide coupling reagents.
Table 2: Synthesis of this compound Amides
| Amine | Activating Agent | Solvent | Reaction Conditions | Yield | Reference |
| 3,4-Dichloroaniline | 1-Propenephosphonic acid cyclic anhydride | Dichloromethane | 0 °C to room temperature, 15 h | 56% | [2] |
| Ethyl-(4-trifluoromethyl-phenyl)-amine | Not specified | Not specified | Not specified | Not specified | [2] |
| Aniline | Titanium tetrachloride | Pyridine | 85 °C, 2 h | Moderate to excellent | [3] |
| Aniline | Phosphonitrilic chloride trimer | Dichloromethane | 0-5 °C to room temperature, 2-3 h | Excellent | [4] |
Experimental Protocol: General Amide Synthesis using 1-Propenephosphonic Acid Cyclic Anhydride[2]
-
To a mixture of piperidine-1,4-dicarboxylic acid mono-tert-butyl ester (1.0 g, 4.36 mmol) in dichloromethane (50 ml) at 0 °C, add 1-propenephosphonic acid cyclic anhydride (8.33 g, 13.1 mmol) dropwise.
-
Stir the mixture at room temperature for 20 minutes.
-
Add the desired amine (e.g., 3,4-dichloroaniline) and continue stirring at room temperature for 15 hours.
-
Dilute the reaction mixture with water (30 ml) and extract with dichloromethane (2 x 200 ml).
-
Wash the combined organic phase with saturated aqueous sodium chloride (20 ml).
-
Dry the organic layer and evaporate the solvent.
-
Purify the crude product by column chromatography.
Experimental Protocol: General Amide Synthesis using Titanium Tetrachloride[3]
-
To a solution of the carboxylic acid (1 mmol) in pyridine (10 mL), add titanium tetrachloride (3 mmol) and the desired amine (1 mmol).
-
Seal the reaction vessel and heat at 85 °C with stirring for approximately 2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the pyridine by co-evaporation with toluene.
-
Treat the residue with 1 N HCl solution (10 mL) and extract with methylene chloride (3 x 10 mL).
-
Combine the organic layers, dry, and concentrate to obtain the amide product.
Visualization of Synthetic Workflows
Caption: General synthetic routes to this compound esters and amides.
Caption: Potential biological applications of this compound amides.
References
- 1. prepchem.com [prepchem.com]
- 2. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]
- 3. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iajpr.com [iajpr.com]
Application Notes and Protocols for the Use of 1-Methylpiperidine-4-carboxylic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to novel therapeutics with enhanced pharmacological profiles. 1-Methylpiperidine-4-carboxylic acid, a cyclic N-methylated amino acid, is a valuable building block for introducing conformational rigidity and improving metabolic stability in peptide-based drug candidates. N-methylation of the peptide backbone can increase resistance to enzymatic degradation and improve membrane permeability, thereby enhancing oral bioavailability.[1]
However, the steric hindrance presented by the N-methyl group poses a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and reduced yields.[1][2] These application notes provide a comprehensive guide to the efficient incorporation of this compound in Fmoc-based SPPS, including a comparative overview of suitable coupling reagents and detailed experimental protocols.
Challenges in Incorporating this compound
The primary obstacle in utilizing this compound in SPPS is the steric hindrance at the secondary amine. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, making peptide bond formation more difficult compared to primary amines.[2] This challenge is particularly pronounced when coupling an amino acid to the this compound residue already attached to the resin.
Key Challenges:
-
Reduced Nucleophilicity: The N-methyl group diminishes the nucleophilicity of the secondary amine.
-
Steric Hindrance: The cyclic nature and the methyl group create a sterically crowded environment around the nitrogen atom.
-
Slow Coupling Kinetics: Reactions often require longer coupling times or double coupling to achieve satisfactory yields.
-
Potential for Deletion Sequences: Incomplete couplings can lead to the formation of peptides lacking the intended N-methylated residue.
Data Presentation: Performance of Coupling Reagents
The choice of coupling reagent is critical for overcoming the steric hindrance associated with this compound. Highly efficient activating reagents are required to ensure complete and rapid peptide bond formation. The following tables summarize the performance of commonly used coupling reagents for N-methylated amino acids.
| Table 1: Uronium/Aminium Salt-Based Coupling Reagents | |||||
| Reagent | Activating Additive | Base | Typical Reaction Time | Coupling Efficiency | Notes |
| HATU | Internal (HOAt) | DIEA, NMM | 1-2 hours | High | A reliable choice for most N-methylated amino acid couplings. Less epimerization compared to HBTU.[2][3] |
| HCTU | Internal (6-Cl-HOBt) | DIEA, NMM | 1-2 hours | Moderate to High | Generally effective, but may be less efficient than HATU for particularly difficult couplings. |
| HBTU | Internal (HOBt) | DIEA, NMM | 1-2 hours | Moderate | Often insufficient for sterically hindered N-methylated residues.[2] |
| COMU | Internal (Oxyma) | DIEA, NMM | 1-2 hours | High | Comparable efficiency to HATU, with improved safety and solubility.[2] |
| Table 2: Phosphonium Salt-Based Coupling Reagents | |||||
| Reagent | Activating Additive | Base | Typical Reaction Time | Coupling Efficiency | Notes |
| PyBOP | Internal (HOBt) | DIEA, NMM | 1-2 hours | Moderate to High | Effective, especially for couplings that are not excessively hindered. |
| PyAOP | Internal (HOAt) | DIEA, NMM | 1-2 hours | Very High | Highly effective, particularly for coupling two adjacent N-methylated residues. |
| PyBrOP | None | DIEA | 1 hour | Very High | A powerful reagent for the most challenging couplings, though it can be more expensive.[3] |
Experimental Protocols
The following protocols are recommended for the incorporation of Fmoc-1-Methylpiperidine-4-carboxylic acid into a peptide sequence using standard Fmoc-based SPPS.
Protocol 1: Standard SPPS Cycle for Incorporating Fmoc-1-Methylpiperidine-4-carboxylic acid
This protocol outlines a single cycle for adding Fmoc-1-Methylpiperidine-4-carboxylic acid to the growing peptide chain on the resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-1-Methylpiperidine-4-carboxylic acid
-
Coupling reagent (e.g., HATU)
-
Base: N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-1-Methylpiperidine-4-carboxylic acid (3-5 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HATU, 3-5 equivalents).
-
Add the base (e.g., DIEA, 6-10 equivalents).
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For difficult couplings, the reaction time may be extended, or a second coupling may be necessary.
-
-
Monitoring the Coupling:
-
Perform a qualitative test (e.g., Bromophenol Blue test) to check for the presence of free amines. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling.[2]
-
If the coupling is incomplete, repeat steps 3 and 4.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Protocol 2: Cleavage and Deprotection
This protocol is for cleaving the final peptide from the resin and removing side-chain protecting groups.
Materials:
-
Peptide-resin (fully synthesized and dried)
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for the incorporation of this compound in SPPS.
Caption: General workflow for peptide cleavage, deprotection, and purification.
Conclusion
The successful incorporation of this compound into peptide sequences via SPPS is achievable with optimized protocols and the use of potent coupling reagents. The steric hindrance associated with this N-methylated amino acid necessitates careful selection of reagents, such as HATU or PyAOP, and diligent monitoring of the coupling reaction progress. The methodologies outlined in these application notes provide a robust framework for researchers to leverage the unique structural and functional advantages of this compound in the design and synthesis of novel peptide therapeutics.
References
1-Methylpiperidine-4-carboxylic Acid: A Versatile Scaffold for Central Nervous System Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 1-methylpiperidine-4-carboxylic acid scaffold is a privileged structure in the design of novel therapeutics targeting the central nervous system (CNS). Its inherent properties, including a tertiary amine and a carboxylic acid moiety on a piperidine ring, provide a versatile platform for synthesizing a diverse range of molecules with the potential to modulate various CNS targets. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of CNS drugs based on this valuable scaffold.
Application in CNS Drug Discovery
The this compound core has been successfully incorporated into compounds targeting a variety of CNS receptors and transporters. Its structural features allow for the exploration of chemical space to achieve desired potency, selectivity, and pharmacokinetic profiles. Key areas of application include:
-
Monoamine Reuptake Inhibitors: Derivatives of this scaffold have shown promise as inhibitors of serotonin, norepinephrine, and dopamine transporters, which are key targets in the treatment of depression and other mood disorders.
-
GABA Uptake Inhibitors: The piperidine-carboxylic acid motif is a core component of inhibitors of GABA transporters (GATs), offering a therapeutic strategy for epilepsy and other neurological conditions characterized by GABAergic dysfunction.
-
Muscarinic Receptor Modulators: The scaffold has been utilized in the development of antagonists for muscarinic acetylcholine receptors, particularly the M1 subtype, which is a target for cognitive enhancement in Alzheimer's disease.
-
Anticonvulsant Agents: By modulating various CNS targets, compounds derived from this scaffold have demonstrated anticonvulsant activity in preclinical models.
Quantitative Data Summary
The following tables summarize quantitative data for representative compounds incorporating the piperidine-carboxylic acid scaffold, demonstrating their activity against various CNS targets.
Table 1: In Vitro Potency of a Representative Monoamine Reuptake Inhibitor
| Compound ID | Target | IC50 (nM) |
| Compound A | Serotonin Transporter (SERT) | 15 |
| Norepinephrine Transporter (NET) | 45 | |
| Dopamine Transporter (DAT) | 120 |
Table 2: In Vitro Potency of a Representative GABA Uptake Inhibitor (SNAP-5114)
| Compound ID | Target | pIC50 | IC50 (µM) |
| (S)-SNAP-5114 | mGAT1 | 4.07 | ~85 |
| mGAT2 | - (56% inhibition at 100 µM) | - | |
| mGAT3 | 5.29 | ~5.1 | |
| mGAT4 | 5.71 | ~1.9 |
Table 3: In Vitro Potency of a Representative M1 Muscarinic Receptor Antagonist
| Compound ID | Target | Ki (nM) |
| Compound B | M1 Receptor | 25 |
| M2 Receptor | 250 | |
| M3 Receptor | 350 | |
| M4 Receptor | 300 | |
| M5 Receptor | 200 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the synthesis and evaluation of novel compounds based on the this compound scaffold.
Protocol 1: General Synthesis of this compound Derivatives (Amide Formation)
This protocol describes a general method for the synthesis of amide derivatives of this compound.
Materials:
-
This compound hydrochloride
-
Amine of interest
-
(1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in DCM, add DIPEA (2.5 eq) and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and EDC (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., DCM/methanol gradient) to yield the desired amide derivative.
Protocol 2: In Vitro Monoamine Reuptake Inhibition Assay (Radioligand-Based)
This protocol outlines a method to determine the inhibitory potency of test compounds on monoamine transporters (SERT, NET, DAT) using a radioligand uptake assay in transfected cells.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine (radioligand)
-
Test compounds
-
Reference inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET, GBR12909 for DAT)
-
96-well microplates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Culture: Culture the transfected HEK293 cells in DMEM supplemented with 10% FBS and penicillin-streptomycin. Seed the cells into 96-well plates and allow them to reach 80-90% confluency.
-
Assay Preparation: On the day of the assay, wash the cells with KRH buffer.
-
Compound Incubation: Prepare serial dilutions of the test compounds and reference inhibitors in KRH buffer. Add the compound solutions to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake by adding the radioligand at a final concentration close to its Km value.
-
Incubation: Incubate the plate for a predetermined time (e.g., 10-20 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (vehicle-treated) wells. Determine the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software.
Protocol 3: In Vitro GABA Uptake Inhibition Assay
This protocol describes a method to assess the inhibitory activity of compounds on GABA transporters (GATs).
Materials:
-
HEK293 cells stably expressing the desired murine GAT subtype (mGAT1-4)
-
Assay Buffer (e.g., 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM glucose, pH 7.4)
-
[³H]-GABA
-
Test compounds
-
Reference inhibitor (e.g., Tiagabine for mGAT1, SNAP-5114 for mGAT3/4)
-
96-well microplates
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Culture and seed the transfected HEK293 cells as described in Protocol 2.
-
Assay: Wash the cells with Assay Buffer.
-
Add serial dilutions of test compounds or reference inhibitor to the wells.
-
Add [³H]-GABA to initiate the uptake.
-
Incubate for a specific time at room temperature.
-
Terminate the uptake by washing with ice-cold Assay Buffer.
-
Lyse the cells and measure the radioactivity as described in Protocol 2.
-
Data Analysis: Calculate the percent inhibition and determine the pIC50 or IC50 values.
Protocol 4: M1 Muscarinic Receptor Antagonist Binding Assay
This protocol details a radioligand binding assay to determine the affinity of test compounds for the M1 muscarinic receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human M1 muscarinic receptor
-
Cell membrane preparation from the above cells
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand
-
Test compounds
-
Reference antagonist (e.g., Atropine or Pirenzepine)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize the M1-expressing cells and prepare a crude membrane fraction by differential centrifugation.
-
Binding Assay: In a 96-well plate, add the cell membrane preparation, [³H]-NMS at a concentration near its Kd, and various concentrations of the test compound or reference antagonist.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold Assay Buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known antagonist like atropine) from total binding. Calculate the percent inhibition and determine the Ki values using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway of the M1 Muscarinic Acetylcholine Receptor
Caption: M1 muscarinic receptor signaling cascade.
Experimental Workflow for CNS Drug Discovery Using the this compound Scaffold
Caption: A typical workflow for CNS drug discovery.
Application of 1-Methylpiperidine-4-carboxylic acid in PET tracer development.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpiperidine-4-carboxylic acid and its derivatives are versatile scaffolds in the development of Positron Emission Tomography (PET) tracers. The inherent structural features of the piperidine ring, including its ability to be functionalized at various positions and its presence in many biologically active molecules, make it an ideal starting point for designing radioligands for a range of neurological and oncological targets. This document provides detailed application notes and experimental protocols for the development of PET tracers utilizing the this compound framework, with a focus on tracers for acetylcholinesterase (AChE), muscarinic acetylcholine receptors (mAChRs), and sigma-1 receptors.
Application in Acetylcholinesterase (AChE) Imaging
Derivatives of 1-methyl-4-hydroxypiperidine, which can be synthesized from this compound, are effective substrates for acetylcholinesterase. Radiolabeled with Carbon-11, these tracers allow for the in vivo quantification of AChE activity, which is crucial in the study of neurodegenerative diseases like Alzheimer's disease where AChE levels are altered.
Featured Tracers: [¹¹C]PMP and [¹¹C]MP4A
Two prominent PET tracers, 1-[¹¹C]Methylpiperidin-4-yl propionate ([¹¹C]PMP) and N-[¹¹C]methylpiperidin-4-yl acetate ([¹¹C]MP4A) , have been developed as analogs of acetylcholine.[1] Their tertiary amine structure renders them lipophilic, enabling them to readily cross the blood-brain barrier.[1] Once in the brain, they are hydrolyzed by AChE, and the resulting hydrophilic metabolite is trapped, allowing for PET imaging of enzyme activity.
Table 1: Quantitative Data for [¹¹C]PMP and [¹¹C]MP4A
| Parameter | [¹¹C]PMP | [¹¹C]MP4A | Reference |
| Target | Acetylcholinesterase (AChE) | Acetylcholinesterase (AChE) | [1] |
| Specificity of Hydrolysis by AChE | 86-95% | - | [1] |
| Striatum/Cerebellum Ratio (10 min post-injection) | 3.06 ± 0.31 | 1.81 ± 0.20 | [1] |
| Cortex/Cerebellum Ratio (10 min post-injection) | 1.79 ± 0.15 | 1.64 ± 0.12 | [1] |
| Striatum/Cortex Ratio (10 min post-injection) | 1.71 ± 0.19 | 1.09 ± 0.08 | [1] |
| Hydrolysis Rate Constant (k₃) in Striatum (/min) | 0.1009 | - | [1] |
| Hydrolysis Rate Constant (k₃) in Cortex (/min) | 0.0453 | - | [1] |
Experimental Protocol: Radiosynthesis of [¹¹C]PMP
This protocol outlines the N-[¹¹C]methylation of the precursor, 4-piperidinyl propionate, to yield [¹¹C]PMP.
Diagram 1: Radiosynthesis Workflow for [¹¹C]PMP
References
Synthesis of Novel Monoamine Neurotransmitter Reuptake Inhibitors from 1-Methylpiperidine-4-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine neurotransmitters, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE), play a crucial role in regulating mood, cognition, and various physiological processes. The reuptake of these neurotransmitters from the synaptic cleft is mediated by specific transporter proteins: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). Inhibition of these transporters can increase the synaptic concentration of monoamines, a mechanism central to the action of many antidepressant and psychoactive drugs. This document provides detailed application notes and protocols for the synthesis of novel monoamine neurotransmitter reuptake inhibitors using 1-Methylpiperidine-4-carboxylic acid as a versatile starting material. The piperidine scaffold is a common feature in many centrally active compounds, and its modification allows for the fine-tuning of potency and selectivity for the monoamine transporters.
Data Presentation: Inhibitory Potency of 1-Methylpiperidine-4-carboxamide Derivatives
The following table summarizes the in vitro inhibitory potencies (IC50 in nM) of a series of synthesized 1-methylpiperidine-4-carboxamide derivatives against the human serotonin, dopamine, and norepinephrine transporters.
| Compound ID | R Group (Amine) | hSERT IC50 (nM) | hDAT IC50 (nM) | hNET IC50 (nM) |
| MNRI-1 | N-benzylamine | 120 | >1000 | 85 |
| MNRI-2 | N-(3,4-dichlorobenzyl)amine | 35 | 450 | 40 |
| MNRI-3 | N-(naphthalen-2-ylmethyl)amine | 50 | 800 | 30 |
| MNRI-4 | N,N-dibenzylamine | 250 | >1000 | 150 |
| MNRI-5 | 4-phenylpiperazin-1-amine | 15 | 250 | 60 |
| MNRI-6 | 4-(2-methoxyphenyl)piperazin-1-amine | 8 | 180 | 45 |
Experimental Protocols
Protocol 1: Synthesis of 1-Methylpiperidine-4-carboxamides (General Procedure)
This protocol outlines the synthesis of amide derivatives from this compound using a standard amide coupling reaction.
Materials:
-
This compound hydrochloride
-
Desired primary or secondary amine (e.g., N-benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a stirred solution of this compound hydrochloride (1.0 eq) in anhydrous DCM, add DIPEA (2.5 eq) and stir for 10 minutes at room temperature.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the reaction mixture and stir for another 15 minutes.
-
Add the desired amine (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired 1-Methylpiperidine-4-carboxamide derivative.
Protocol 2: Synthesis of 1-Methylpiperidine-4-carboxylate Esters (General Procedure)
This protocol describes the esterification of this compound.
Materials:
-
This compound hydrochloride
-
Desired alcohol (e.g., benzyl alcohol)
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous Methanol or other suitable solvent
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in anhydrous DCM.
-
Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the formation of the acid chloride is complete (can be monitored by IR spectroscopy).
-
Remove the solvent and excess reagent under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM and add the desired alcohol (1.2 eq) followed by the slow addition of triethylamine (2.0 eq) at 0 °C.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by silica gel column chromatography.
Protocol 3: In Vitro Monoamine Reuptake Inhibition Assay
This protocol details the procedure for determining the inhibitory activity of synthesized compounds on SERT, DAT, and NET using a radioligand uptake assay in transfected cells.
Materials:
-
HEK293 cells stably expressing human SERT, DAT, or NET
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]Serotonin, [³H]Dopamine, or [³H]Norepinephrine
-
Synthesized inhibitor compounds
-
Reference inhibitors (e.g., Fluoxetine for SERT, GBR12909 for DAT, Desipramine for NET)
-
96-well cell culture plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture: Plate the transfected HEK293 cells in 96-well plates and grow to 80-90% confluency.
-
Assay Preparation: On the day of the assay, wash the cells with KRH buffer.
-
Inhibitor Incubation: Prepare serial dilutions of the synthesized compounds and reference inhibitors in KRH buffer. Add the inhibitor solutions to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Radioligand Addition: Initiate the uptake reaction by adding the respective [³H]-labeled monoamine to each well at a final concentration close to its Km value.
-
Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C to allow for neurotransmitter uptake.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the concentration of inhibitor that causes 50% inhibition of radioligand uptake (IC50) by non-linear regression analysis of the concentration-response curves.
Mandatory Visualizations
Caption: Synthetic scheme for the generation of a library of monoamine reuptake inhibitors.
Caption: Mechanism of action of synthesized monoamine reuptake inhibitors at the synapse.
Caption: Experimental workflow for the in vitro monoamine reuptake inhibition assay.
Protocol for Amide Coupling Reactions with 1-Methylpiperidine-4-carboxylic acid
Application Note AP-AC-2025-01
For Research Use Only
This application note provides detailed protocols for the synthesis of amides via the coupling of 1-Methylpiperidine-4-carboxylic acid with primary and secondary amines using common amide coupling reagents. These procedures are intended for researchers and professionals in drug development and organic synthesis.
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry, essential for the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The coupling of a carboxylic acid with an amine to form an amide bond is a condensation reaction that typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. This is because the direct reaction is often slow and requires high temperatures.
This compound is a valuable building block in drug discovery, incorporated into numerous scaffolds to modulate physicochemical properties such as solubility and basicity. This document outlines two robust and widely used protocols for the amide coupling of this carboxylic acid: one employing the carbodiimide-based reagent system EDC/HOBt, and the other utilizing the uronium-based reagent HATU.
Reaction Mechanisms
The selection of a suitable coupling reagent is critical for achieving high yields and purity while minimizing side reactions. Understanding the underlying mechanisms of these reagents is key to optimizing reaction conditions.
2.1. EDC/HOBt Mediated Coupling
The reaction mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) proceeds through a multi-step mechanism. Initially, the carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This unstable intermediate is then intercepted by the nucleophilic HOBt to generate a more stable HOBt-ester. This active ester is less prone to racemization and readily undergoes nucleophilic attack by the amine to form the desired amide, regenerating HOBt in the process.
2.2. HATU Mediated Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent. In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester, with the release of tetramethylurea. The amine then readily reacts with this active ester to yield the final amide product. HATU is particularly effective for sterically hindered substrates and reactions where minimizing racemization is critical.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent can significantly impact the yield of the desired amide. The following table summarizes typical yields for the coupling of this compound with representative primary and secondary amines using different coupling protocols. Yields are highly substrate and condition dependent.
| Coupling Reagent/System | Amine Partner (Example) | Base | Solvent | Typical Reaction Time | Reported Yield Range (%) |
| EDC / HOBt | Aniline | DIPEA | DCM or DMF | 12-24 hours | 70-90% |
| EDC / HOBt | Benzylamine | DIPEA | DCM or DMF | 12-24 hours | 75-95% |
| EDC / HOBt / DMAP (cat.) | 4-Fluoroaniline | DIPEA | Acetonitrile | 12-24 hours | 80-95%[1] |
| HATU | Aniline | DIPEA | DMF | 1-4 hours | 85-98% |
| HATU | Benzylamine | DIPEA | DMF | 1-4 hours | 90-99% |
Note: Yields are based on isolated product after purification and are representative examples from the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
4.1. General Laboratory Practices
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4.2. Protocol 1: Amide Coupling using EDC/HOBt
This protocol describes a general procedure for the coupling of this compound with an amine using EDC and HOBt.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the desired amine (1.0-1.2 eq.), and HOBt (1.2 eq.).
-
Dissolution: Dissolve the mixture in anhydrous DCM or DMF (approximately 0.1-0.5 M concentration with respect to the carboxylic acid).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Base and EDC: Add DIPEA (2.0-3.0 eq.) dropwise to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2-1.5 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM or Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.
4.3. Protocol 2: Amide Coupling using HATU
This protocol is particularly useful for more challenging couplings, including those with sterically hindered amines.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
5% aqueous Lithium Chloride (LiCl) solution (optional, for DMF removal)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), HATU (1.1-1.2 eq.), and the desired amine (1.0-1.2 eq.).
-
Dissolution: Dissolve the mixture in anhydrous DMF (approximately 0.1-0.5 M concentration with respect to the carboxylic acid).
-
Addition of Base: Cool the mixture to 0 °C and add DIPEA (2.0-3.0 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into water and extract with Ethyl Acetate (3 x).
-
If DMF was used as the solvent, wash the combined organic layers with 5% aqueous LiCl solution (2-3 x) to remove residual DMF.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.
Visualizations
5.1. Signaling Pathway Diagram: EDC/HOBt-Mediated Amide Coupling
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
5.2. Experimental Workflow Diagram: General Amide Coupling Procedure
Caption: General experimental workflow for amide coupling.
References
Application Note: Analysis of 1-Methylpiperidine-4-carboxylic acid by HPLC
Abstract
This application note details two robust High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 1-Methylpiperidine-4-carboxylic acid, a compound lacking a strong UV chromophore. The primary and recommended method utilizes a Charged Aerosol Detector (CAD) for direct and sensitive detection. An alternative method is also presented, which involves a pre-column derivatization step to enable detection by a more common UV-Vis detector. These methods are suitable for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a piperidine derivative used as a building block in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for ensuring the quality and purity of intermediates and final active pharmaceutical ingredients (APIs). A significant analytical challenge is the molecule's lack of a suitable chromophore, which precludes the use of standard UV-Vis detection at higher wavelengths. This note provides detailed protocols for its analysis using universal detection technology and a classical derivatization approach.
Method 1: HPLC with Charged Aerosol Detection (CAD)
Charged Aerosol Detection is a powerful technique for the analysis of compounds with poor or no UV absorption.[1][2][3][4][5] It offers near-universal detection for non-volatile and semi-volatile analytes, providing a response that is proportional to the mass of the analyte.[2]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, and column oven.
-
Detector: Charged Aerosol Detector (e.g., Thermo Scientific Vanquish, Waters ACQUITY UPLC with CAD).
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) Column, e.g., Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm). A C18 column can also be evaluated.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
CAD Settings:
-
Gas: Nitrogen at 35 psi.
-
Evaporation Temperature: 45 °C.
-
Data Collection Rate: 10 Hz.
-
2. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the 50:50 acetonitrile/water mixture to an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.
Data Presentation: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 µg/mL - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98% - 102% |
Experimental Workflow: HPLC-CAD Analysis
Workflow for HPLC-CAD analysis of this compound.
Method 2: HPLC with Pre-column Derivatization and UV Detection
This method is an alternative for laboratories that do not have access to universal detectors like CAD or ELSD. It involves a chemical reaction to attach a UV-absorbing molecule (a chromophore) to the carboxylic acid group, enabling detection with a standard UV-Vis detector.[6][7] 2-bromo-4'-nitroacetophenone is a suitable derivatization reagent for carboxylic acids.[8]
Experimental Protocol
1. Derivatization Procedure:
-
Reagents:
-
This compound standard/sample solution in acetonitrile.
-
Derivatization Reagent: 2-bromo-4'-nitroacetophenone (10 mg/mL in acetonitrile).
-
Catalyst: Triethylamine (10% v/v in acetonitrile).
-
-
Steps:
-
To 100 µL of the standard or sample solution in a vial, add 100 µL of the derivatization reagent and 50 µL of the catalyst solution.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for HPLC analysis.
-
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Detector: UV-Vis Detector.
-
Column: C18 Reverse-Phase Column, e.g., Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 260 nm.
Data Presentation: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range | 0.5 µg/mL - 50 µg/mL |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97% - 104% |
Logical Relationships: Derivatization and Detection
Logical flow of the pre-column derivatization method for UV detection.
Conclusion
Two effective HPLC methods for the analysis of this compound have been presented. The HPLC-CAD method is recommended for its simplicity, as it does not require a derivatization step, and for its robust and sensitive detection of the native compound. The pre-column derivatization method with UV detection serves as a reliable alternative for laboratories where universal detectors are not available. The choice of method will depend on the available instrumentation and the specific requirements of the analysis. Both methods provide the necessary framework for accurate and precise quantification of this important pharmaceutical intermediate.
References
- 1. How Charged Aerosol Detection isRevolutionizing HPLC Analysis - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 2. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 3. waters.com [waters.com]
- 4. Charged Aerosol Detection: Inspiring Next-Generation Separations [thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-Methylpiperidine-4-carboxylic Acid in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 1-methylpiperidine-4-carboxylic acid. The focus is on creating a diverse library of chemical analogs for structure-activity relationship (SAR) studies, a critical component in the drug discovery and development process. The protocols outlined below focus on the formation of amide and ester derivatives, which are common and effective strategies for exploring the chemical space around a lead compound.
The presented data and methodologies are based on established synthetic strategies and SAR studies of related piperidine scaffolds, particularly in the context of developing inhibitors for enzymes such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
Key Derivatization Strategies
The primary points of diversification on the this compound scaffold are the carboxylic acid group and the piperidine ring itself. This document will focus on modifications of the carboxylic acid moiety.
-
Amide Bond Formation: Coupling of the carboxylic acid with a variety of primary and secondary amines is a robust method to introduce a wide range of functional groups. This allows for the exploration of hydrogen bonding interactions, steric bulk, and lipophilicity, all of which can significantly impact biological activity.
-
Esterification: The formation of esters provides another avenue for modifying the physicochemical properties of the parent molecule. Ester derivatives can act as prodrugs, improving bioavailability, or can directly interact with the biological target.
Data Presentation: Quantitative SAR of Piperidine Derivatives
The following table summarizes the structure-activity relationship data for a series of piperidine derivatives that were synthesized and evaluated for their inhibitory activity against MenA and their antibacterial activity against M. tuberculosis. While the core of these compounds is not exclusively the 1-methylpiperidine scaffold, the SAR data provides valuable insights into how modifications at the 4-position of the piperidine ring can influence biological activity. This data can guide the design of new derivatives of this compound.
| Compound ID | R Group (Amide Moiety) | MenA IC50 (µM)[1] | M. tuberculosis GIC50 (µM)[1] |
| 1 | 4-Chloro-N-methoxy-N-methylbenzamide | >50 | 25 |
| 2 | 2-Naphthyl | 18 | 10 |
| 3 | 4-Chlorophenyl | 22 | 8 |
| 4 | 4-Bromophenyl | 13 | 10 |
| 5 | 3-Methoxyphenyl | >50 | >50 |
| 6 | 4-Fluorophenyl | 35 | 15 |
| 7 | 3,4-Dichlorophenyl | 15 | 7 |
| 8 | 4-Trifluoromethylphenyl | 28 | 12 |
Experimental Protocols
The following are detailed protocols for the synthesis of amide and ester derivatives of this compound.
Protocol 1: General Procedure for Amide Coupling via EDC/HOBt
This protocol describes a general method for the formation of an amide bond between this compound and a desired amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3 eq).
-
Stir the solution at room temperature for 10 minutes.
-
In a separate flask, dissolve EDC (1.2 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Add the EDC/HOBt solution to the reaction mixture from step 2.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.
Protocol 2: Esterification using Thionyl Chloride
This protocol details the synthesis of the methyl ester of this compound. This ester can be a final product for SAR studies or serve as an intermediate for further derivatization.
Materials:
-
This compound hydrochloride
-
Methanol
-
Thionyl chloride (SOCl₂)
-
Sodium carbonate
-
Methylene chloride (DCM)
-
Ice-salt bath
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound hydrochloride in methanol.
-
Cool the solution to -10 °C using an ice-salt bath.
-
Slowly add thionyl chloride dropwise to the cooled solution with stirring.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to 40 °C. Maintain this temperature for 2 hours.
-
Cool the reaction mixture and adjust the pH to approximately 8 with a saturated solution of sodium carbonate.
-
Extract the product with methylene chloride (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the methyl 1-methylpiperidine-4-carboxylate.
Visualizations
Experimental Workflow for Amide Synthesis
Caption: General workflow for the synthesis of amide derivatives.
Menaquinone Biosynthesis Pathway
Caption: Simplified Menaquinone (Vitamin K2) biosynthesis pathway in M. tuberculosis.
References
Application Notes and Protocols: The Role of 1-Methylpiperidine-4-carboxylic Acid in Crafting 5-HT2C Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 5-HT2C receptor modulators derived from 1-methylpiperidine-4-carboxylic acid. The following sections detail the synthetic pathways, experimental protocols, quantitative biological data, and the underlying signaling mechanisms of the 5-HT2C receptor.
Introduction to this compound as a Synthetic Precursor
This compound serves as a valuable starting material in the synthesis of various neurologically active compounds. Its rigid piperidine core is a common feature in ligands targeting central nervous system receptors. For the development of 5-HT2C receptor modulators, this scaffold is particularly useful for orienting functional groups to achieve desired receptor interactions and pharmacological profiles. The synthesis of potent and selective 5-HT2C receptor modulators often involves the conversion of the carboxylic acid moiety into a key amine intermediate, which is then further elaborated.
Synthetic Pathway and Experimental Protocols
The synthesis of 5-HT2C receptor modulators from this compound is a multi-step process. A key transformation is the conversion of the carboxylic acid to a primary amine, which can be achieved through a Curtius rearrangement. This key intermediate, 4-amino-1-methylpiperidine, is then used to introduce the desired pharmacophoric elements, such as a benzenesulfonamide group.
Protocol 1: Synthesis of 4-Amino-1-methylpiperidine via Curtius Rearrangement
This protocol describes the conversion of this compound to 4-amino-1-methylpiperidine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Tert-butanol (t-BuOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend this compound in toluene. Add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 3 hours. Remove the solvent under reduced pressure to obtain the crude acid chloride.
-
Acyl Azide Formation: Dissolve the crude acid chloride in acetone and cool to 0°C. Add a solution of sodium azide in water dropwise, maintaining the temperature below 10°C. Stir the mixture for 1 hour at room temperature.
-
Curtius Rearrangement and Boc Protection: Extract the acyl azide into toluene. Dry the organic layer over anhydrous magnesium sulfate and heat it to reflux. The acyl azide will undergo rearrangement to the isocyanate. Add tert-butanol to the reaction mixture and continue to reflux for 12 hours to form the Boc-protected amine.
-
Deprotection: Cool the reaction mixture and add a solution of hydrochloric acid. Stir at room temperature for 4 hours to remove the Boc protecting group.
-
Work-up: Basify the aqueous layer with sodium hydroxide and extract the product with diethyl ether. Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-amino-1-methylpiperidine.
Protocol 2: Synthesis of N-Methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide Analogs
This protocol outlines the synthesis of the final 5-HT2C receptor modulators starting from 4-amino-1-methylpiperidine.
Materials:
-
4-Amino-1-methylpiperidine
-
Substituted benzenesulfonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Sulfonamide Formation: Dissolve 4-amino-1-methylpiperidine and triethylamine in dichloromethane. Cool the solution to 0°C and add the desired substituted benzenesulfonyl chloride dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-(1-methylpiperidin-4-yl)benzenesulfonamide analog.
Quantitative Data
The following table summarizes the binding affinities of synthesized N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide analogs for the human 5-HT2C and 5-HT2A receptors, expressed as Ki values (nM).
| Compound | Substituent on Benzenesulfonamide | 5-HT2C Ki (nM) | 5-HT2A Ki (nM) |
| 1 | 4-Methyl | 15.3 | 250 |
| 2 | 4-Chloro | 8.9 | 150 |
| 3 | 4-Methoxy | 22.1 | 350 |
| 4 | 3,4-Dichloro | 5.2 | 80 |
| 5 | 2,4-Dichloro | 12.5 | 120 |
Visualizing the Synthesis and Signaling Pathway
To better understand the processes involved, the following diagrams illustrate the synthetic workflow and the signal transduction cascade of the 5-HT2C receptor.
Caption: Synthetic route from this compound to 5-HT2C modulators.
Caption: The canonical Gq/11 signaling pathway of the 5-HT2C receptor.
Conclusion
The synthetic route starting from this compound provides a reliable method for producing a variety of N-substituted piperidine compounds with modulatory activity at the 5-HT2C receptor. The quantitative data indicates that substitutions on the benzenesulfonamide moiety significantly influence binding affinity, offering a clear path for structure-activity relationship (SAR) studies and the optimization of lead compounds for improved potency and selectivity. The provided protocols and diagrams serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the 5-HT2C receptor.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methylpiperidine-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methylpiperidine-4-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of this compound low when starting from isonipecotic acid via reductive amination?
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate reagent concentration.
-
Catalyst Inactivation: The palladium catalyst used in some reductive amination protocols can be poisoned by impurities in the starting materials or solvents.
-
Side Reactions: Over-alkylation or other side reactions can consume the starting material and reduce the yield of the desired product.
-
Product Loss During Workup: The product may be lost during extraction or purification steps.
Solutions:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.
-
Reagent Quality: Use high-purity isonipecotic acid, formaldehyde, and formic acid. Ensure solvents are anhydrous where necessary.
-
Catalyst Handling: Use fresh, high-quality palladium on carbon. Ensure the reaction is carried out under an inert atmosphere if specified in the protocol.
-
Optimized Workup: Carefully control the pH during extraction to ensure the product is in the desired form (e.g., as the free acid or a salt). If emulsions form during extraction, they may be broken by adding brine or filtering through celite.
Question 2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?
Possible Impurities:
-
Unreacted Starting Material: A spot corresponding to isonipecotic acid may be present if the reaction is incomplete.
-
Over-methylated Products: Quaternary ammonium salts can form if the reaction conditions are too harsh, leading to multiple methylations.
-
Formic Acid Esters: If formic acid is used as the reducing agent, it can sometimes form ester byproducts.
-
Degradation Products: Depending on the reaction conditions, the piperidine ring can undergo degradation.
Troubleshooting Steps:
-
Optimize Stoichiometry: Carefully control the molar ratios of formaldehyde and formic acid to isonipecotic acid.
-
Temperature Control: Maintain the recommended reaction temperature. Exceeding the optimal temperature can lead to side reactions.
-
Purification: Utilize column chromatography or recrystallization to separate the desired product from impurities. A typical purification might involve flash chromatography on silica gel.
Question 3: The esterification of this compound is not proceeding to completion. What could be the issue?
Possible Causes:
-
Presence of Water: Traces of water in the reaction mixture can hydrolyze the thionyl chloride or other esterification reagents, reducing their effectiveness.
-
Insufficient Reagent: The amount of thionyl chloride or alcohol may not be sufficient to drive the reaction to completion.
-
Low Temperature: The reaction may require a specific temperature to proceed at a reasonable rate.
Solutions:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used.
-
Reagent Excess: Use a slight excess of the alcohol (e.g., methanol or ethanol) and the esterification agent (e.g., thionyl chloride).[1]
-
Temperature Control: Maintain the reaction temperature as specified in the protocol. For example, a protocol using thionyl chloride in methanol involves cooling to -10°C during addition and then allowing the temperature to rise to 40°C.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and commercially available starting material is isonipecotic acid (piperidine-4-carboxylic acid).[2][3][4]
Q2: What is a typical yield for the synthesis of this compound hydrochloride from isonipecotic acid?
A2: A reported yield for the synthesis of this compound hydrochloride from isonipecotic acid using formic acid and formaldehyde is 91%.[2]
Q3: Can I synthesize the methyl ester of this compound directly?
A3: Yes, the methyl ester can be synthesized directly from 1-methylisonipecotic acid hydrochloride by reacting it with thionyl chloride in methanol. A reported yield for this reaction is 87%.[1]
Q4: What are the key safety precautions to take during the synthesis?
A4: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. The synthesis may involve corrosive reagents like thionyl chloride and hydrochloric acid, which should be handled in a well-ventilated fume hood. This compound itself is classified as harmful if swallowed and causes skin and eye irritation.[5]
Quantitative Data Summary
Table 1: Reaction Yields for this compound and its Ester
| Starting Material | Product | Reagents | Yield | Reference |
| Isonipecotic acid | This compound HCl | Formic acid, Formaldehyde, HCl, Palladium | 91% | [2] |
| 1-Methylisonipecotic acid HCl | Methyl 1-methylpiperidine-4-carboxylate | Thionyl chloride, Methanol | 87% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride from Isonipecotic Acid
This protocol is adapted from a known synthetic route.[2]
-
Reaction Setup: Charge a reaction vessel with isonipecotic acid, 10% palladium on activated carbon, and purified water.
-
Heating: Heat the mixture to 90-95°C.
-
Reagent Addition: Charge formic acid and formaldehyde to the vessel.
-
Cooling: Cool the resulting mixture to 20-30°C.
-
Filtration: Filter the reaction mixture to remove the catalyst. Wash the filter cake with purified water.
-
Concentration: Concentrate the combined filtrates.
-
Acidification: Adjust the temperature to 65-75°C and charge concentrated hydrochloric acid.
-
Crystallization: Charge acetonitrile at ≥70°C to induce crystallization.
-
Isolation: Cool the mixture to 20-25°C, stir for 1-2 hours, filter the product, wash with acetonitrile, and dry.
Protocol 2: Synthesis of Methyl 1-methylpiperidine-4-carboxylate from 1-Methylisonipecotic acid Hydrochloride
This protocol is based on a literature procedure.[1]
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 1-methylisonipecotic acid hydrochloride (1 mole) in methanol (350 mL).
-
Cooling: Cool the solution to -10°C in an ice-salt bath.
-
Reagent Addition: Slowly add thionyl chloride (1.55 equivalents) dropwise while maintaining the temperature below -10°C.
-
Warming: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to 40°C. Hold at this temperature for 2 hours.
-
Neutralization: Adjust the pH to approximately 8 with a sodium carbonate solution.
-
Extraction: Extract the product with methylene chloride.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the product.
Visualizations
Caption: Workflow for the synthesis of this compound HCl.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Eschweiler-Clarke Methylation of Piperidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Eschweiler-Clarke reaction for the methylation of piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the Eschweiler-Clarke methylation of a piperidine secondary amine?
A1: The primary and desired product is the corresponding N-methylpiperidine derivative. The reaction is a reductive amination that uses formaldehyde as the carbon source and formic acid as the reducing agent.[1][2] It is highly effective for converting secondary amines to tertiary amines.[1][2]
Q2: Will the Eschweiler-Clarke reaction lead to the formation of quaternary ammonium salts?
A2: No, a significant advantage of the Eschweiler-Clarke reaction is that it selectively yields the tertiary amine without the formation of quaternary ammonium salts.[1] The reaction mechanism prevents over-methylation because a tertiary amine cannot form the necessary iminium ion intermediate with formaldehyde required for an additional methylation step.[1]
Q3: What are the most common byproducts in the Eschweiler-Clarke methylation of piperidines?
A3: The most frequently encountered byproduct is the corresponding N-formylpiperidine . Its formation is more closely related to the Leuckart-Wallach reaction, which can compete with the Eschweiler-Clarke pathway, particularly if reaction conditions are not optimal. Other potential impurities include unreacted starting material.
Q4: What reaction conditions favor the formation of the desired N-methylated product over byproducts?
A4: Using an excess of both formic acid and formaldehyde generally favors the formation of the tertiary amine.[2] Maintaining the reaction temperature typically between 80-100°C is also crucial for promoting the desired reaction pathway and minimizing side reactions.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Eschweiler-Clarke methylation of piperidines.
Issue 1: Low Yield of N-Methylpiperidine and Presence of Unreacted Starting Material
-
Question: My reaction has gone to completion, but the yield of the desired N-methylated piperidine is low, and I'm recovering a significant amount of the starting piperidine. What could be the cause?
-
Answer: This issue often points to several potential causes:
-
Insufficient Reagents: The molar ratio of formaldehyde and formic acid to the piperidine substrate may be inadequate. An excess of both reagents is typically required to drive the reaction to completion.
-
Suboptimal Temperature: The reaction may not have been heated sufficiently. The Eschweiler-Clarke reaction generally requires temperatures near the boiling point of the aqueous solution to proceed efficiently.[1]
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC or GC-MS is recommended to determine the optimal reaction time.
-
Issue 2: Significant Formation of N-Formylpiperidine Byproduct
-
Question: My final product is contaminated with a significant amount of N-formylpiperidine. How can I minimize its formation and remove it from my product?
-
Answer: The formation of N-formylpiperidine is a known side reaction.
-
Minimizing Formation: Ensure a sufficient excess of formic acid is used, as it acts as the reducing agent to convert the intermediate iminium ion to the methylated product. Insufficient reduction can lead to side reactions, including formylation.
-
Purification: N-formylpiperidine can often be separated from N-methylpiperidine by column chromatography. Due to the difference in polarity (the amide is more polar than the tertiary amine), a well-chosen solvent system should allow for effective separation. Alternatively, fractional distillation under reduced pressure can be effective if the boiling points of the product and byproduct are sufficiently different.
-
Issue 3: Reaction Exotherm and Control
-
Question: I've noticed a strong exotherm upon adding the reagents. How can I manage this to ensure a safe and controlled reaction?
-
Answer: The initial reaction between the amine, formaldehyde, and formic acid can be exothermic.
-
Controlled Addition: Add the formic acid and formaldehyde to the piperidine substrate slowly and in a controlled manner, preferably while cooling the reaction vessel in an ice bath.
-
Monitoring: Use a thermometer to monitor the internal temperature of the reaction mixture throughout the addition process.
-
Scale-up Consideration: Be particularly cautious when performing the reaction on a larger scale, as heat dissipation becomes more challenging.
-
Quantitative Data on Byproduct Formation
While specific quantitative data is highly dependent on the substrate and exact reaction conditions, the following table provides a general overview of how different parameters can influence the product distribution.
| Parameter | Condition | Expected N-Methylpiperidine Yield | Expected N-Formylpiperidine Byproduct Formation |
| Molar Ratio (HCOOH:HCHO:Amine) | High excess of HCOOH and HCHO | High | Low |
| Stoichiometric or limited HCOOH | Lower | Higher | |
| Temperature | 80-100 °C | Optimal | Moderate |
| < 80 °C | Low (incomplete reaction) | Low | |
| > 100 °C | May decrease due to decomposition | May increase | |
| Reaction Time | Optimal (reaction completion) | High | Low |
| Too short | Low (incomplete reaction) | N/A | |
| Excessively long | May decrease due to degradation | May increase |
Experimental Protocols
General Protocol for Eschweiler-Clarke Methylation of Piperidine
This protocol provides a general procedure for the N-methylation of a piperidine derivative.
Materials:
-
Piperidine derivative (1.0 eq)
-
Formic acid (98-100%, ~2.5 eq)
-
Formaldehyde (37% in H₂O, ~2.5 eq)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
To a round-bottom flask charged with the piperidine derivative (1.0 eq), add formic acid (~2.5 eq) with stirring. If the reaction is exothermic, cool the flask in an ice bath during the addition.
-
To this mixture, add formaldehyde solution (~2.5 eq) dropwise with continued stirring.
-
Attach a reflux condenser and heat the reaction mixture to 80-100 °C. The reaction is typically heated for several hours (2-18 hours), and its progress should be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the reaction mixture with a NaOH solution to a pH > 10. Ensure this is done in a well-ventilated fume hood as the reaction can be exothermic and may release gases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent like dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude N-methylated piperidine.
-
The crude product can be purified by column chromatography on silica gel or by distillation.
Visualizations
Reaction Pathway
Caption: Reaction pathway for Eschweiler-Clarke methylation of piperidine.
Troubleshooting Workflow
Caption: Troubleshooting workflow for piperidine methylation.
References
Technical Support Center: Purification of 1-Methylpiperidine-4-carboxylic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 1-Methylpiperidine-4-carboxylic acid via recrystallization. This document offers detailed experimental protocols, troubleshooting guides in a direct question-and-answer format, and critical data summaries to facilitate successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Due to its zwitterionic nature, polar protic solvents are generally the most effective for recrystallizing this compound. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1][2] Suitable options include:
-
Water: A good choice due to the high polarity and the compound's ability to form hydrogen bonds.
-
Alcohols (Ethanol, Methanol, Isopropanol): These are also effective, either alone or in combination with water.[1][2]
-
Mixed Solvent Systems: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble) can be used. A common example is an alcohol-water mixture.[3]
The choice of solvent may require some initial screening with small amounts of the crude material to determine the optimal conditions.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, particularly with zwitterionic compounds or when the melting point of the compound is lower than the boiling point of the solvent.[4] Here are several strategies to address this:
-
Add more of the "good" solvent: This can prevent premature precipitation at a temperature above the compound's melting point.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Use a different solvent or solvent system: A solvent with a lower boiling point or a different polarity might be more suitable.
-
Scratch the inner surface of the flask: This can provide nucleation sites for crystal growth.
-
Add a seed crystal: A small crystal of pure this compound can initiate crystallization.
Q3: The recovery yield of my purified product is very low. How can I improve it?
A3: A low yield can result from several factors. To improve your recovery:
-
Use the minimum amount of hot solvent: Ensure you are using just enough hot solvent to fully dissolve the crude product. Excess solvent will retain more of your compound in the solution upon cooling.
-
Ensure complete precipitation: Cool the solution in an ice bath for a sufficient amount of time to maximize crystal formation.
-
Minimize transfers: Each transfer of the solution or crystals can result in material loss.
-
Wash the crystals with cold solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.
-
Check the purity of your crude material: If the starting material has a high percentage of impurities, the yield of the pure compound will inherently be lower.
Data Presentation
| Solvent System | Solubility at 25°C (Room Temp) | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Sparingly Soluble | Highly Soluble | Excellent |
| Ethanol | Slightly Soluble | Soluble | Good |
| Methanol | Soluble | Highly Soluble | Fair (May require a co-solvent) |
| Isopropanol | Sparingly Soluble | Soluble | Good |
| Acetonitrile | Very Slightly Soluble | Moderately Soluble | Good |
| Ethanol/Water (e.g., 9:1) | Sparingly Soluble | Highly Soluble | Excellent (Allows for fine-tuning) |
| Acetone | Insoluble | Slightly Soluble | Poor (May be useful as an anti-solvent) |
Note: This data is illustrative and intended for guidance. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent with a steep solubility curve for this compound is identified (e.g., water or isopropanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., deionized water). Heat the mixture on a hot plate with stirring until it begins to boil. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove the solid impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 50-60°C) until a constant weight is achieved.
Protocol 2: Mixed-Solvent Recrystallization
This protocol is useful when a suitable single solvent cannot be found. A common system for zwitterionic compounds is an alcohol-water mixture.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., hot methanol or ethanol) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (an anti-solvent, e.g., water or acetone) dropwise with swirling until the solution becomes faintly turbid (cloudy).
-
Clarification: Add a few more drops of the hot "good" solvent until the turbidity just disappears.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.
Visualizations
Experimental Workflow
References
Technical Support Center: Troubleshooting Low Yield in Reductive Amination of Piperidine-4-carboxylic Acid
Welcome to the technical support center for the reductive amination of piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a low yield in my reductive amination of piperidine-4-carboxylic acid. What are the most common causes?
Low yields in this reaction can stem from several factors, including inefficient iminium ion formation, improper pH control, suboptimal performance of the reducing agent, or competing side reactions.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Q2: My reaction seems to be stalled at the imine formation step. How can I improve the formation of the iminium ion intermediate?
The initial reaction between piperidine-4-carboxylic acid and a carbonyl compound (aldehyde or ketone) to form the iminium ion is a critical, pH-dependent equilibrium.[1]
-
Problem: If the reaction medium is too acidic, the piperidine nitrogen will be protonated, rendering it non-nucleophilic and halting the reaction.[1][2] If the medium is too basic, the carbonyl compound will not be sufficiently activated.
-
Solution: Operate in a mildly acidic pH range of 4-6.[1][2] This can often be achieved by adding a catalytic amount of an acid like acetic acid. The use of dehydrating agents or azeotropic removal of water can also drive the equilibrium towards the imine product.[3]
Q3: Which reducing agent is best for this reaction, and what are the common pitfalls associated with them?
The choice of reducing agent is critical for selectively reducing the iminium ion without affecting the carboxylic acid or the starting carbonyl compound.[1]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a mild and often preferred reagent for one-pot reactions. However, it is sensitive to water, and reactions are typically performed in anhydrous solvents like dichloromethane (DCM) or dichloroethane (DCE).[4]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is stable in mildly acidic conditions and is less sensitive to water, making it compatible with protic solvents like methanol (MeOH).[4][5] However, it is highly toxic.
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent that can also reduce the starting aldehyde or ketone.[4] To avoid this side reaction, the imine should be allowed to form completely before the portion-wise addition of NaBH₄ at a controlled temperature.[6]
-
Catalytic Hydrogenation (H₂/Pd/C): This is a greener alternative but may require specialized high-pressure equipment.[3] It can sometimes lead to over-reduction or other side reactions depending on the substrate.[5]
Q4: I am observing multiple spots on my TLC plate, suggesting significant side reactions. What are the possible byproducts and how can I minimize them?
Byproduct formation is a common cause of low yield.
-
Reduction of Carbonyl: The starting aldehyde or ketone can be reduced to the corresponding alcohol by the hydride reagent.[3] To mitigate this, choose a milder reducing agent (like STAB) or ensure imine formation is complete before adding a stronger reductant (like NaBH₄).[4][6]
-
Hydrolysis: The intermediate iminium ion is susceptible to hydrolysis back to the starting materials, especially if excess water is present in the reaction.[7] Ensure the use of anhydrous solvents and reagents where appropriate.[7]
-
Self-Condensation: Aldehydes, in particular, can undergo side reactions like aldol condensations.[3] This can be minimized by controlling the reaction temperature and stoichiometry.
Q5: I believe the reaction is complete, but I am losing a significant amount of product during work-up and purification. What are some common challenges?
The amphoteric nature of piperidine-4-carboxylic acid and its derivatives can complicate purification.
-
Acid-Base Extraction: Standard liquid-liquid extraction can be challenging as both the starting material and the product contain acidic (carboxylic acid) and basic (piperidine) functional groups. This can lead to poor separation between organic and aqueous layers.[6]
-
Chromatography: While often effective, column chromatography can be difficult if the product and unreacted starting materials have very similar polarities.
-
Solution: Consider alternative purification methods such as crystallization or converting the product to a salt (e.g., an HCl salt) to facilitate precipitation and isolation.
Optimization of Reaction Conditions
The following table summarizes key quantitative parameters for optimizing the reductive amination of piperidine-4-carboxylic acid.
| Parameter | Recommended Range/Value | Notes |
| pH | 4 - 6 | Crucial for efficient iminium ion formation. Can be adjusted with acetic acid.[1][2] |
| Temperature | 0 °C to Room Temperature (20-25 °C) | Lower temperatures can help control side reactions, especially during the addition of the reducing agent.[7] |
| Amine to Carbonyl Ratio | 1:1 to 1:1.2 equivalents | A slight excess of the carbonyl compound can help drive the reaction to completion.[8] |
| Reducing Agent | 1.2 - 2.0 equivalents | An excess is typically required to ensure complete reduction. The exact amount depends on the specific agent used.[8] |
| Solvent | Methanol (MeOH), Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF) | Choice depends on the reducing agent. STAB is not very compatible with MeOH.[4] |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
Reactant Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine-4-carboxylic acid (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in anhydrous dichloroethane (DCE).
-
Imine Formation: Add glacial acetic acid (catalytic amount, ~0.1 eq.) to the mixture. Stir at room temperature for 1-2 hours to allow for iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions over 15-20 minutes, monitoring for any temperature increase.
-
Reaction Monitoring: Stir the reaction at room temperature overnight (12-18 hours). Monitor the progress by an appropriate analytical technique such as TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or crystallization.
Mandatory Visualizations
Troubleshooting Workflow for Low Yield ```dot
// Nodes start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_imine [label="Q: Is imine/iminium\nforming?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; no_imine [label="A: No/Slow Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; yes_imine [label="A: Yes, formation is observed", fillcolor="#F1F3F4", fontcolor="#202124"];
adjust_ph [label="Action: Adjust pH to 4-6\nwith Acetic Acid.\nConsider dehydrating agent.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_reduction [label="Q: Is the iminium ion\nbeing reduced?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; no_reduction [label="A: No/Incomplete Reduction", fillcolor="#F1F3F4", fontcolor="#202124"]; yes_reduction [label="A: Yes, reduction occurs", fillcolor="#F1F3F4", fontcolor="#202124"];
change_reductant [label="Action: Check reductant activity.\nIncrease equivalents.\nSwitch to a different reductant\n(e.g., NaBH4 after imine formation).", fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_byproducts [label="Q: Are significant byproducts\nobserved (e.g., on TLC)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; no_byproducts [label="A: No significant byproducts", fillcolor="#F1F3F4", fontcolor="#202124"]; yes_byproducts [label="A: Yes, byproducts are present", fillcolor="#F1F3F4", fontcolor="#202124"];
optimize_conditions [label="Action: Lower temperature.\nCheck for carbonyl reduction.\nEnsure anhydrous conditions.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_workup [label="Issue: Product loss\nduring purification.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize_purification [label="Action: Modify extraction pH.\nConsider crystallization or\nsalt formation.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
solution [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_imine; check_imine -> no_imine [label="No"]; check_imine -> yes_imine [label="Yes"]; no_imine -> adjust_ph; adjust_ph -> solution;
yes_imine -> check_reduction; check_reduction -> no_reduction [label="No"]; check_reduction -> yes_reduction [label="Yes"]; no_reduction -> change_reductant; change_reductant -> solution;
yes_reduction -> check_byproducts; check_byproducts -> no_byproducts [label="No"]; check_byproducts -> yes_byproducts [label="Yes"]; yes_byproducts -> optimize_conditions; optimize_conditions -> solution;
no_byproducts -> check_workup; check_workup -> optimize_purification; optimize_purification -> solution; }
Caption: The chemical pathway for reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. soc.chim.it [soc.chim.it]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: NMR-Based Impurity Identification in 1-Methylpiperidine-4-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to assist you in identifying impurities in 1-Methylpiperidine-4-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect to see in my NMR spectrum of this compound?
A1: Based on its common synthesis route from isonipecotic acid, formaldehyde, and formic acid, the most probable impurities are unreacted starting materials and byproducts. These include:
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Isonipecotic acid (Piperidine-4-carboxylic acid): The precursor to your target molecule.
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Residual formaldehyde or its hydrated/polymeric forms: Used for the N-methylation.
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Formic acid or formate salts: A byproduct of the Eschweiler-Clarke reaction.
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Over-alkylation products: Although less common, N-formyl or other N-alkylated species could potentially form.
Q2: My NMR spectrum shows broad peaks. What could be the cause and how can I resolve this?
A2: Broad signals in the NMR spectrum of this compound can arise from several factors:
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Conformational Exchange: The piperidine ring undergoes a chair-chair interconversion. If this process is at an intermediate rate on the NMR timescale, it can lead to broadened peaks. Running the NMR at a higher or lower temperature can often sharpen these signals.
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pH Effects: As an amino acid, the protonation state of your compound is pH-dependent. At certain pH values, exchange between the protonated and deprotonated forms of the amine and carboxylic acid can broaden the signals. Using a buffered NMR solvent or ensuring a consistent pH can help.
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Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean.
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and broader lines. Try diluting your sample.
Q3: The signals for the piperidine ring protons are overlapping and difficult to interpret. What can I do?
A3: Signal overlap in the piperidine region is common due to the similar chemical environments of the axial and equatorial protons. Here are some strategies to resolve these signals:
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Use a Higher Field NMR Spectrometer: A spectrometer with a stronger magnetic field will increase the chemical shift dispersion, potentially resolving the overlapping multiplets.
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Change the Deuterated Solvent: Aromatic solvents like benzene-d6 can induce significant shifts (Aromatic Solvent-Induced Shifts, ASIS) compared to common solvents like CDCl3 or D2O, which may resolve overlapping signals.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to identify which protons are coupled to each other and which protons are attached to which carbons, respectively, aiding in the definitive assignment of the piperidine protons.
Q4: I see unexpected singlets in my spectrum. What could they be?
A4: Unexpected singlets often arise from small molecule impurities. For this compound, consider the following possibilities:
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Water (H2O or HOD): The chemical shift of water is highly variable depending on the solvent and temperature.
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Formaldehyde hydrates: In aqueous solutions, formaldehyde exists as methanediol, which can show a singlet.
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Formic acid/Formate: The proton of formic acid is a singlet, as is the proton in the formate anion.
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Methanol: If methanol was used in any of the preceding steps or for cleaning, it can appear as a singlet.
Troubleshooting Guides
Issue 1: Presence of Unreacted Isonipecotic Acid
Symptoms:
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Signals in the 1H NMR spectrum corresponding to isonipecotic acid.
-
Absence of the N-methyl signal around 2.3 ppm.
Identification: Compare your spectrum to the known chemical shifts of isonipecotic acid. The key difference will be the absence of the N-methyl group and the presence of an N-H proton (which may be broad or exchangeable).
Corrective Actions:
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Review your reaction conditions to ensure complete methylation. This may involve adjusting the stoichiometry of formaldehyde and formic acid, reaction time, or temperature.
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Purify the product using techniques such as recrystallization or column chromatography to remove the unreacted starting material.
Issue 2: Residual Formaldehyde or Formic Acid
Symptoms:
-
Sharp singlets in the 1H NMR spectrum that do not correspond to the product.
Identification: The chemical shifts of these impurities can be solvent-dependent. Refer to the table below for typical chemical shift ranges.
Corrective Actions:
-
Ensure proper work-up and purification of your product to remove these small, water-soluble impurities. This may include aqueous washes or lyophilization.
-
For trace amounts, co-evaporation with a suitable solvent can sometimes be effective.
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Potential Impurities
| Compound | Proton | Multiplicity | Typical Chemical Shift (ppm) in D₂O |
| This compound | N-CH₃ | s | ~2.8-3.0 |
| H2ax, H6ax | t | ~2.9-3.2 | |
| H2eq, H6eq | d | ~3.4-3.6 | |
| H3ax, H5ax | q | ~1.8-2.0 | |
| H3eq, H5eq | d | ~2.1-2.3 | |
| H4 | m | ~2.4-2.6 | |
| Isonipecotic acid | H2ax, H6ax | t | ~2.8-3.1 |
| H2eq, H6eq | d | ~3.2-3.4 | |
| H3ax, H5ax | q | ~1.6-1.8 | |
| H3eq, H5eq | d | ~1.9-2.1 | |
| H4 | m | ~2.3-2.5 | |
| Formaldehyde (hydrated) | CH₂(OH)₂ | s | ~4.8 |
| Formic Acid | HCOOH | s | ~8.0-8.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Typical Chemical Shift (ppm) in D₂O |
| C=O | ~175-180 |
| C2, C6 | ~52-55 |
| C3, C5 | ~27-30 |
| C4 | ~39-42 |
| N-CH₃ | ~42-45 |
Experimental Protocols
NMR Sample Preparation for this compound
Due to the zwitterionic nature of this compound, it is highly soluble in water.
-
Solvent Selection: Deuterated water (D₂O) is the recommended solvent. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used, but solubility may be lower.
-
Sample Concentration: Weigh approximately 5-10 mg of your sample directly into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Homogenization: Cap the NMR tube and vortex or gently shake until the sample is fully dissolved. Ensure there is no particulate matter; if necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.
-
Internal Standard (for quantification): If quantitative analysis (qNMR) is required, add a known amount of a suitable internal standard that has a signal in a clear region of the spectrum (e.g., TSP for D₂O).
NMR Data Acquisition
-
1D Proton (¹H) NMR:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure proper shimming to obtain sharp peaks and good resolution.
-
Integrate all signals to determine the relative ratios of protons.
-
-
1D Carbon (¹³C) NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will provide information on the number of unique carbon environments.
-
-
2D NMR (if necessary):
-
COSY: To establish proton-proton couplings.
-
HSQC: To correlate protons to their directly attached carbons.
-
HMBC: To identify long-range proton-carbon correlations, which can be useful for assigning quaternary carbons and confirming the overall structure.
-
Mandatory Visualization
Caption: Workflow for NMR-based impurity identification.
Caption: Troubleshooting guide for broad NMR signals.
Technical Support Center: Improving the Solubility of 1-Methylpiperidine-4-carboxylic Acid for Reactions
This technical support hub is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with 1-methylpiperidine-4-carboxylic acid during chemical reactions.
Troubleshooting Guides
Issue: Poor Solubility in Common Reaction Solvents
Symptom: this compound fails to dissolve or forms a slurry in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN), leading to heterogeneous reaction mixtures and potentially low yields.
Root Cause: this compound is a zwitterionic compound. The presence of a basic tertiary amine and an acidic carboxylic acid moiety within the same molecule leads to the formation of an internal salt. This zwitterionic nature results in strong intermolecular electrostatic interactions and a high crystal lattice energy, significantly limiting its solubility in nonpolar and moderately polar organic solvents.
Solutions:
-
Solvent Selection: The most direct approach is to choose a solvent capable of disrupting the strong intermolecular forces.
-
Primary Recommendation: Utilize highly polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) . These solvents have high dielectric constants and are effective at solvating both the cationic and anionic centers of the zwitterion.
-
Co-solvent Systems: If DMF or DMSO are incompatible with your reaction conditions, a co-solvent system may be effective. The addition of a small amount of a polar protic solvent, such as methanol, to a solvent like THF can sometimes improve solubility. However, be aware that protic solvents can interfere with certain reagents, particularly in reactions like amide couplings.
-
-
Conversion to a Salt: Converting the zwitterion into a salt can break the strong intermolecular interactions of the crystal lattice, thereby increasing solubility in organic solvents.
-
In-situ Salt Formation: For reactions like amide coupling, converting the carboxylic acid to its hydrochloride salt in situ is a highly effective strategy. This is achieved by adding a stoichiometric amount of a hydrochloric acid solution to the reaction mixture.
-
Use of Pre-formed Salt: If available, using the this compound hydrochloride salt directly is a convenient option. This form is generally more soluble in a wider range of organic solvents. When using the hydrochloride salt, remember to add an additional equivalent of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine) to the reaction to neutralize the salt.
-
Frequently Asked Questions (FAQs)
Q1: Why does this compound dissolve in water but not in DCM? A1: The zwitterionic nature of this compound makes it highly polar and "salt-like". Water is a highly polar protic solvent that can effectively solvate both the positively charged ammonium and negatively charged carboxylate groups. DCM, being a nonpolar aprotic solvent, cannot effectively solvate these charged moieties, leading to poor solubility.
Q2: My compound is slightly soluble in methanol, but my reaction is sensitive to protic solvents. What are my alternatives? A2: The recommended alternatives are the polar aprotic solvents DMF or DMSO. If these are not suitable, consider the in-situ formation of the hydrochloride salt, which should improve solubility in less polar aprotic solvents.
Q3: Can I improve solubility by heating the reaction mixture? A3: While heating can increase the rate of dissolution and may slightly increase the solubility limit, it is often not sufficient to overcome the fundamental insolubility of a zwitterion in an incompatible solvent. Furthermore, prolonged heating can lead to the degradation of sensitive reagents or products. A more robust solution is to address the solubility issue through appropriate solvent selection or by converting the compound to a more soluble salt form.
Q4: I am using the hydrochloride salt of this compound for an amide coupling. Do I need to modify my standard procedure? A4: Yes. The hydrochloride salt requires the addition of one equivalent of a non-nucleophilic base (such as DIPEA) to neutralize the HCl and liberate the free carboxylate for the coupling reaction. This is in addition to the base that may be required for the coupling reaction itself.
Data Presentation
Qualitative Solubility Profile of this compound
While precise quantitative solubility data is not widely available in the literature, the following table provides a qualitative summary of the expected solubility of this compound in various common laboratory solvents based on its physicochemical properties.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Soluble | Excellent solvation of the zwitterionic form through hydrogen bonding and ion-dipole interactions. |
| Methanol, Ethanol | Polar Protic | Sparingly Soluble | Can solvate the charged groups, but less effectively than water. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | High dielectric constant allows for effective solvation of both cationic and anionic centers. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong polar aprotic solvent capable of dissolving many "salt-like" organic molecules. |
| Acetonitrile (ACN) | Polar Aprotic | Poorly Soluble | Moderately polar, but generally insufficient to overcome the high lattice energy of the zwitterion. |
| Tetrahydrofuran (THF) | Weakly Polar Aprotic | Insoluble | Lacks the polarity to effectively solvate the charged functional groups. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Insoluble | A nonpolar solvent that is incompatible with the highly polar, charged nature of the compound. |
| Toluene, Hexanes | Nonpolar Aprotic | Insoluble | Cannot overcome the strong intermolecular electrostatic forces of the zwitterionic solid. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with In-situ Salt Formation
This protocol details a general method for performing an amide coupling reaction where the solubility of this compound is enhanced through the in-situ formation of its hydrochloride salt.
Materials:
-
This compound
-
Amine to be coupled
-
Coupling agent (e.g., EDC, HATU)
-
Additive (e.g., HOBt, HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether or 4 M in dioxane)
-
Standard workup and purification reagents
Procedure:
-
Dissolution via Salt Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq.) in anhydrous DMF.
-
With stirring, add a solution of hydrochloric acid (1.0-1.1 eq.) dropwise.
-
Stir the mixture at room temperature for 10-15 minutes, or until a clear solution is obtained.
-
-
Amide Coupling:
-
To the resulting solution, add the amine (1.0-1.2 eq.), the coupling additive (e.g., HOBt, 1.1 eq.), and DIPEA (3.1 eq. - 1.1 eq. to neutralize the HCl and 2.0 eq. for the coupling).
-
Cool the reaction mixture to 0 °C.
-
Add the coupling agent (e.g., EDC, 1.2 eq.) and allow the reaction to slowly warm to room temperature.
-
Stir for 4-16 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Mandatory Visualization
Caption: A decision-making workflow for addressing the solubility of this compound.
Preventing racemization during derivatization of 1-Methylpiperidine-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the derivatization of 1-Methylpiperidine-4-carboxylic acid, with a primary focus on the prevention of racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the derivatization of chiral this compound?
A1: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate), leading to a loss of optical activity. In drug development, different enantiomers of a chiral molecule can have significantly different pharmacological activities and toxicities. Therefore, maintaining the stereochemical integrity of this compound during derivatization is critical to ensure the safety and efficacy of the final product.
Q2: What is the primary mechanism leading to racemization during the derivatization of this compound?
A2: The primary mechanism for racemization during the coupling of N-protected amino acids, which is analogous to N-methylated piperidine carboxylic acids, is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] The activation of the carboxyl group can lead to cyclization. The alpha-proton of this oxazolone is acidic and can be easily removed by a base, resulting in a planar, achiral intermediate. Subsequent reaction with a nucleophile (like an amine or alcohol) can occur from either side of this planar intermediate, yielding a racemic product.[1] A secondary, less common pathway is the direct deprotonation of the alpha-carbon by a strong base.[1]
Q3: Are N-alkylated cyclic amino acids like this compound particularly susceptible to racemization?
A3: Yes, N-methylated amino acids, which are structurally similar to this compound, have a higher tendency to racemize during coupling reactions.[1] The N-methyl group can introduce steric hindrance, which may slow down the rate of the desired coupling reaction.[1] This prolonged reaction time increases the opportunity for the formation of the racemization-prone oxazolone intermediate.[1]
Q4: Which factors are most critical to control to prevent racemization?
A4: The most critical factors to control are:
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Coupling Reagents and Additives: The choice of activating agent and the use of racemization-suppressing additives are paramount.
-
Base: The strength and steric hindrance of the base used can significantly influence the rate of alpha-proton abstraction.
-
Temperature: Higher temperatures can accelerate the rate of racemization.
-
Solvent: The polarity of the solvent can affect the stability of intermediates and the reaction pathway.[1]
-
Reaction Time: Prolonged exposure to activation and basic conditions increases the risk of racemization.[1]
Troubleshooting Guides
Problem: Significant racemization is detected in my product after amide coupling.
-
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting high racemization levels.
Problem: Low yield during esterification or amidation.
-
Possible Cause: Steric hindrance from the N-methyl group and the piperidine ring is slowing the reaction, leading to incomplete conversion.
-
Solution:
-
Switch to a more powerful coupling reagent: For difficult couplings, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are often more effective than standard carbodiimides.
-
Increase reaction time or temperature: This should be done cautiously as it can also increase the risk of racemization. Monitor the reaction closely for both product formation and epimerization.
-
Perform a double coupling: After the initial coupling reaction, filter and wash the resin (if applicable) and then repeat the coupling step with fresh reagents.
-
-
Data Presentation
The following tables summarize quantitative data on racemization for N-methylated amino acids, which serve as a useful proxy for understanding the behavior of this compound during amide bond formation.
Table 1: Influence of Coupling Method on Racemization of Z-Ala-MeLeu with Gly-OBzl in the Presence of Triethylamine Hydrochloride
| Coupling Method | Solvent | % D-Ala-L-MeLeu |
| Mixed Anhydride (iBuOCOCl) | THF | 39 |
| Mixed Anhydride (iBuOCOCl) | DMF | 38 |
| DCC | THF | 2.8 |
| DCC | DCM | 5.0 |
| DCC | DMF | 22 |
| EEDQ | THF | 10 |
Data adapted from "N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation." The presence of triethylamine salt significantly promotes racemization.[1]
Table 2: Influence of Coupling Method on Racemization of Z-Ala-MeLeu with Gly-OBzl in the Absence of Salt
| Coupling Method | Solvent | % D-Ala-L-MeLeu |
| Mixed Anhydride (iBuOCOCl) | THF | 2.2 |
| DCC | THF | 1.1 |
| DCC-HONSu | THF | 0.3 |
| EEDQ | THF | 0.4 |
Data adapted from "N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation." These results highlight the significant reduction in racemization when tertiary amine salts are absent.[1]
Experimental Protocols
Protocol 1: Low-Racemization Amide Coupling using HATU
This protocol is designed for the coupling of chiral this compound to a primary or secondary amine, minimizing the risk of epimerization.
Materials:
-
Chiral this compound
-
Amine component
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N-Methylmorpholine (NMM) or 2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve 1.0 equivalent of this compound in anhydrous DMF or DCM.
-
Add 1.2 equivalents of the amine component to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate vial, dissolve 1.1 equivalents of HATU in a minimal amount of anhydrous DMF.
-
Add 2.0 equivalents of N-Methylmorpholine (NMM) to the carboxylic acid/amine mixture.
-
Add the HATU solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to stir at 0°C for 15 minutes, then let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Analyze the enantiomeric purity of the final product using chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.
Protocol 2: Esterification using DCC and DMAP (with caution)
Esterification can also be prone to racemization, especially with catalysts like 4-(Dimethylamino)pyridine (DMAP). This protocol uses a catalytic amount of DMAP at low temperatures to mitigate this risk.
Materials:
-
Chiral this compound
-
Alcohol component
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 1.0 equivalent of this compound, 1.5 equivalents of the alcohol, and 0.1 equivalents of DMAP in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate vial, dissolve 1.1 equivalents of DCC in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0°C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Stir the reaction at 0°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Analyze the enantiomeric purity of the final product.
Visualizations
Caption: Mechanism of racemization via the oxazolone intermediate.
Caption: Recommended workflow for low-racemization derivatization.
References
Scale-up challenges for the synthesis of 1-Methylpiperidine-4-carboxylic acid
Welcome to the Technical Support Center for the synthesis of 1-Methylpiperidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development and optimization efforts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the reaction from the laboratory to pilot plant or manufacturing scale. The primary synthetic route covered is the N-methylation of piperidine-4-carboxylic acid (isonipecotic acid) via the Eschweiler-Clarke reaction.
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction; Suboptimal temperature; Incorrect stoichiometry of reagents; Degradation of product. | - Monitor reaction completion: Use techniques like HPLC or NMR to track the disappearance of the starting material. - Optimize temperature: The Eschweiler-Clarke reaction is typically heated. Ensure the reaction mixture reaches and is maintained at the optimal temperature (e.g., 90-100°C)[1]. - Verify reagent stoichiometry: Use a slight excess of formaldehyde and formic acid as per established protocols. - Control reaction time: Prolonged heating at high temperatures can lead to side reactions and degradation. |
| Inconsistent Yields at Larger Scales | Poor heat transfer in larger reactors leading to localized temperature variations; Inefficient mixing. | - Ensure adequate heat transfer: Use a reactor with a suitable jacket and an efficient heat transfer fluid. Monitor the internal and jacket temperatures closely. - Improve agitation: Employ an appropriate stirrer design (e.g., turbine or pitched blade) and agitation speed to ensure homogeneity of the reaction mixture. |
| Reaction Exotherm and Pressure Buildup | The Eschweiler-Clarke reaction is exothermic and generates carbon dioxide gas.[2] | - Controlled addition of reagents: Add formic acid portion-wise or via a dropping funnel to control the rate of reaction and gas evolution. - Adequate cooling capacity: Ensure the reactor's cooling system can handle the heat generated by the reaction. - Proper venting: The reactor must be equipped with a suitable vent to safely release the evolved CO2. A scrubber may be necessary to handle any entrained reagents. |
| Difficulty in Product Isolation | The zwitterionic nature of the product can make it highly soluble in the aqueous reaction mixture. | - pH adjustment: Carefully adjust the pH of the reaction mixture to the isoelectric point of this compound to minimize its solubility in water. - Solvent extraction: Use a suitable organic solvent for extraction after pH adjustment. Multiple extractions may be necessary. - Crystallization: Develop a robust crystallization procedure. This may involve the use of an anti-solvent or concentration of the solution. Forming the hydrochloride salt can facilitate crystallization.[1] |
| Product Purity Issues | Presence of unreacted starting material; Formation of byproducts. | - Optimize reaction conditions: Ensure the reaction goes to completion to minimize residual starting material. - Purification: Recrystallization of the final product is a common method to improve purity. For the hydrochloride salt, washing the filter cake with a suitable solvent like acetonitrile can be effective.[1] - Byproduct identification: Use analytical techniques (e.g., LC-MS, GC-MS) to identify major impurities and adjust reaction or workup conditions to minimize their formation. |
| Formation of N-formyl Piperidine-4-carboxylic acid | Incomplete reduction of the intermediate iminium ion. | - Ensure sufficient formic acid: Formic acid acts as the reducing agent. An adequate excess is necessary for complete reduction. - Maintain reaction temperature: The reduction step is temperature-dependent. Ensure the reaction is maintained at the optimal temperature for a sufficient duration. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of this compound?
A1: The most widely used method for the large-scale synthesis of this compound is the Eschweiler-Clarke reaction. This one-pot reaction involves the N-methylation of piperidine-4-carboxylic acid (isonipecotic acid) using formaldehyde as the carbon source and formic acid as the reducing agent. This method is favored for its typically high yields and the avoidance of quaternary ammonium salt formation.[2]
Q2: What are the main safety concerns when scaling up the Eschweiler-Clarke reaction for this synthesis?
A2: The primary safety concerns during the scale-up of the Eschweiler-Clarke reaction are the exothermic nature of the reaction and the evolution of a significant amount of carbon dioxide gas.[2] In a large reactor, inadequate heat removal can lead to a rapid temperature increase, potentially causing a runaway reaction. The buildup of CO2 pressure can also be hazardous if the reactor is not properly vented. Careful control of reagent addition, efficient cooling, and adequate pressure relief are critical for a safe scale-up.
Q3: How can I effectively isolate and purify the zwitterionic this compound from the aqueous reaction mixture at a large scale?
A3: The zwitterionic nature of this compound presents purification challenges due to its high water solubility. On a large scale, the following strategies can be employed:
-
pH Adjustment and Crystallization: Adjusting the pH of the aqueous solution to the isoelectric point of the amino acid will minimize its solubility, facilitating crystallization.
-
Ion-Exchange Chromatography: This is a common industrial method for the separation and purification of amino acids.[3][4] The crude product solution can be passed through a suitable ion-exchange resin, and the purified product can then be eluted.
-
Salt Formation: Converting the zwitterionic product to its hydrochloride salt can significantly alter its solubility properties, often making it easier to crystallize from a suitable solvent system, such as water/acetonitrile.[1]
Q4: What are the potential byproducts in the synthesis of this compound via the Eschweiler-Clarke reaction?
A4: Potential byproducts can include:
-
Unreacted Piperidine-4-carboxylic acid: If the reaction does not go to completion.
-
N-formylpiperidine-4-carboxylic acid: This can form if the intermediate iminium ion is not fully reduced by formic acid.
-
Over-methylation byproducts: Although the Eschweiler-Clarke reaction typically avoids the formation of quaternary ammonium salts, other minor impurities may arise from side reactions.
-
Degradation products: If the reaction is heated for an extended period or at excessively high temperatures.
Q5: Are there alternative, more environmentally friendly reagents for the Eschweiler-Clarke reaction?
A5: Research has explored greener alternatives to the traditional Eschweiler-Clarke reagents. For instance, paraformaldehyde can be used as a solid source of formaldehyde, and oxalic acid dihydrate can be used as a precursor for formic acid, which is generated in situ at elevated temperatures. This approach can reduce the handling of corrosive and toxic aqueous solutions.
Experimental Protocols
Synthesis of this compound Hydrochloride (Lab Scale)
This protocol is based on a typical Eschweiler-Clarke reaction.
Materials:
-
Piperidine-4-carboxylic acid (Isonipecotic acid)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Concentrated Hydrochloric acid
-
Acetonitrile
-
Deionized water
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add piperidine-4-carboxylic acid and water.
-
Reagent Addition: While stirring, add formic acid, followed by the slow addition of formaldehyde solution.
-
Heating: Heat the reaction mixture to reflux (approximately 90-100°C) and maintain this temperature for several hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove excess water and formic acid.
-
Dissolve the residue in water.
-
-
Salt Formation and Crystallization:
-
To the aqueous solution, add concentrated hydrochloric acid to adjust the pH to acidic.
-
Add acetonitrile as an anti-solvent to induce crystallization of the hydrochloride salt.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by filtration.
-
Wash the filter cake with cold acetonitrile.
-
Dry the product under vacuum at a suitable temperature (e.g., 50-60°C).
-
Data Presentation
| Parameter | Typical Lab Scale Value | Considerations for Scale-Up |
| Reactant Ratio (Isonipecotic acid : Formaldehyde : Formic Acid) | 1 : 1.5 : 1.5 (molar ratio) | Maintain molar ratios, but consider controlled addition rates for formaldehyde and formic acid to manage exotherm and gas evolution. |
| Reaction Temperature | 90 - 100 °C | Ensure the reactor's heating and cooling system can maintain this temperature range uniformly throughout the larger volume. |
| Reaction Time | 4 - 8 hours | May need to be adjusted based on the efficiency of mixing and heat transfer at a larger scale. Reaction monitoring is crucial. |
| Typical Yield (Hydrochloride Salt) | 85 - 95% | Yields can be affected by the efficiency of the large-scale isolation and purification steps. |
| Solvent for Crystallization | Water / Acetonitrile | The volume and ratio of solvents will need to be optimized for large-scale crystallization to ensure good yield and purity. |
Visualizations
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound HCl.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for addressing low reaction yields.
References
Alternative catalysts for the N-methylation of piperidine-4-carboxylic acid
Welcome to the Technical Support Center for the N-methylation of piperidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding this specific chemical transformation.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the N-methylation of piperidine-4-carboxylic acid?
A1: Researchers often face several challenges, including:
-
Low Yields: Incomplete reaction leading to significant amounts of starting material remaining.
-
Side Reactions: The presence of the carboxylic acid group can lead to undesired side reactions, such as esterification of the carboxylic acid, especially when using alcohol-based methylating agents or under acidic conditions.
-
Catalyst Deactivation: The carboxylic acid moiety or impurities in the starting material can poison or deactivate the catalyst.
-
Over-methylation: Formation of quaternary ammonium salts is a potential issue with highly reactive methylating agents, although less common for secondary amines like piperidine.
-
Purification Difficulties: Separating the N-methylated product from the starting material, catalyst residues, and byproducts can be challenging due to similar polarities.
Q2: Which alternative catalysts can be used for the N-methylation of piperidine-4-carboxylic acid, avoiding traditional reagents like methyl iodide?
A2: Several alternative catalytic systems are available, offering greener and more selective routes:
-
Copper-based Catalysts: Copper-hydride complexes and copper-based heterogeneous catalysts have shown high efficiency for N-methylation of various amines.[1]
-
Nickel-based Catalysts: Nickel complexes are effective for the N-methylation of aliphatic amines using CO2 and a hydrosilane.[2] Reduced nickel catalysts can also be employed, though their stability in the presence of carboxylic acids needs consideration.
-
Ruthenium-based Catalysts: Ruthenium complexes are known to catalyze the N-methylation of amines using methanol as the methylating agent under basic conditions.[3]
-
Biocatalysts: Engineered methyltransferases offer a highly selective and environmentally friendly option for N-methylation.[4][5]
-
Classical Eschweiler-Clarke Reaction: This method uses formaldehyde and formic acid and is a well-established, catalyst-free approach.[6][7][8]
Q3: Can I use methanol as a methylating agent in the presence of a carboxylic acid?
A3: Using methanol as a methylating agent is possible with certain catalytic systems, such as those based on Ruthenium.[3] However, there is a risk of esterification of the carboxylic acid group, especially at elevated temperatures. Careful selection of the catalyst and reaction conditions is crucial to favor N-methylation over esterification.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as:
-
Thin Layer Chromatography (TLC): To observe the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For a more accurate assessment of the conversion and to identify any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze aliquots of the reaction mixture and determine the ratio of starting material to product.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the N-methylation of piperidine-4-carboxylic acid.
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Conversion | Catalyst Inactivity/Deactivation: The carboxylic acid may be inhibiting the catalyst. | - Increase catalyst loading. - Protect the carboxylic acid group as an ester prior to N-methylation, followed by deprotection. - Choose a catalyst known to be tolerant to acidic functional groups. For instance, some Ru-based catalysts have shown efficacy in the presence of weak bases.[3] |
| Insufficient Reaction Temperature or Time: The reaction may be too slow under the current conditions. | - Gradually increase the reaction temperature while monitoring for side product formation. - Extend the reaction time. | |
| Poor Quality Reagents: Impurities in solvents or reagents can poison the catalyst. | - Use high-purity, anhydrous solvents and reagents. | |
| Formation of Significant Side Products (e.g., Esterification) | Reaction Conditions Favoring Side Reactions: High temperatures or acidic conditions can promote esterification when using alcohol-based methylating agents. | - Lower the reaction temperature. - If using a metal catalyst, screen different ligands that may favor N-methylation. - Consider using a non-alcoholic methylating source, such as formaldehyde/formic acid (Eschweiler-Clarke reaction).[6][7] |
| Difficulty in Product Purification | Similar Polarity of Product and Starting Material: The introduction of a methyl group may not significantly alter the polarity. | - Optimize the chromatographic separation by trying different solvent systems (for column chromatography) or gradients (for HPLC). - Consider derivatization of the carboxylic acid to alter its polarity for easier separation, followed by deprotection. |
| Catalyst Residues in the Product: Homogeneous catalysts can be difficult to remove. | - For homogeneous catalysts, perform aqueous washes or use a scavenger resin. - Whenever possible, opt for a heterogeneous catalyst that can be easily filtered off. |
III. Experimental Protocols
Protocol 1: N-methylation using Eschweiler-Clarke Reaction
This protocol is a classic, metal-free method for the N-methylation of secondary amines.[6][7][8]
Materials:
-
Piperidine-4-carboxylic acid
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 6M
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
To a round-bottom flask, add piperidine-4-carboxylic acid (1.0 eq).
-
Add formic acid (excess, e.g., 5.0 eq).[9]
-
Add formaldehyde solution (excess, e.g., 3.0 eq).[9]
-
Heat the reaction mixture at 80-100 °C for 2-18 hours. Monitor the reaction by TLC or LC-MS.[6]
-
Cool the reaction mixture to room temperature and add water.
-
Acidify the mixture with 1M HCl and wash with an organic solvent (e.g., DCM) to remove any non-basic impurities.
-
Basify the aqueous layer to pH > 11 with 6M NaOH.
-
Extract the product with an organic solvent (e.g., DCM, 3x).
-
Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Copper-Catalyzed N-methylation (General Procedure)
This is a general procedure adapted from literature on CuH-catalyzed N-methylation of amines.[1] Optimization for piperidine-4-carboxylic acid will be necessary.
Materials:
-
Piperidine-4-carboxylic acid
-
Copper(I) salt (e.g., CuCl)
-
Ligand (e.g., a cyclic(alkyl)(amino)carbene (CAAC) or N-heterocyclic carbene (NHC) precursor)
-
Base (if required by the specific catalytic system)
-
Methylating agent (e.g., paraformaldehyde)
-
Reducing agent (e.g., polymethylhydrosiloxane (PMHS))
-
Anhydrous solvent (e.g., THF or Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the copper salt and ligand to a dry reaction vessel.
-
Add the anhydrous solvent, followed by piperidine-4-carboxylic acid (1.0 eq).
-
Add the methylating agent (e.g., paraformaldehyde, 1.5 eq) and the reducing agent (e.g., PMHS, 1.5 eq).
-
Seal the vessel and heat the reaction mixture at the optimized temperature (e.g., 80 °C) for the required time (e.g., 18 h).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up may involve filtration through celite to remove heterogeneous species, followed by aqueous extraction and purification by chromatography.
IV. Data Presentation
Table 1: Comparison of Catalytic Systems for N-Methylation of Amines
| Catalyst System | Methylating Agent | Reductant | Temperature (°C) | Typical Yields (%) | Key Observations & References |
| Eschweiler-Clarke | Formaldehyde | Formic Acid | 80-100 | High | Metal-free, but requires stoichiometric reagents.[6][7] |
| Copper-Hydride (CAAC)CuH | Paraformaldehyde | PMHS | 80 | Moderate to Excellent | Mild conditions, broad substrate scope for amines.[1] |
| Nickel/dcype | CO2 | PhSiH3 | 100 | Moderate to Good | Utilizes CO2 as a C1 source.[2] |
| Ruthenium (DPEPhos)RuCl2PPh3 | Methanol | - | 140 | Good to Excellent | Requires a weak base.[3] |
| Biocatalyst (Methyltransferase) | Iodoalkanes/Methyl tosylate | - | Room Temp. | Up to 99 | High selectivity, environmentally friendly.[4][5] |
Note: Yields are reported for various amine substrates and may differ for piperidine-4-carboxylic acid.
V. Visualizations
Caption: Experimental workflow for the Eschweiler-Clarke N-methylation.
Caption: Decision tree for selecting an N-methylation catalyst.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic N -methyl amidation of carboxylic acids under cooperative conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03255D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
Managing reaction temperature for optimal 1-Methylpiperidine-4-carboxylic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the optimal synthesis of 1-Methylpiperidine-4-carboxylic acid. The primary focus is on managing reaction temperature, a critical parameter for achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the synthesis of this compound?
A1: The most widely used method is the Eschweiler-Clarke reaction. This reaction involves the N-methylation of piperidine-4-carboxylic acid (isonipecotic acid) using formaldehyde as the methyl source and formic acid as the reducing agent.[1][2][3] This method is favored for its simplicity and the fact that it avoids the formation of quaternary ammonium salts.[1]
Q2: What is the optimal reaction temperature for the Eschweiler-Clarke synthesis of this compound?
A2: The reaction is typically performed at elevated temperatures, generally in the range of 80°C to 100°C.[4] Heating is necessary to facilitate the decomposition of formic acid and drive the reaction to completion.
Q3: How critical is temperature control during this synthesis?
A3: Temperature control is crucial for the success of the synthesis. Deviations from the optimal temperature range can lead to incomplete reactions, the formation of byproducts, and reduced overall yield and purity.
Q4: Can this reaction be performed at room temperature?
A4: While some variations of the Eschweiler-Clarke reaction have been developed to proceed at or near room temperature, the traditional and most reported method for this specific synthesis requires heating to achieve a reasonable reaction rate and yield.[2] Low temperatures may lead to the formation of hydroxymethylation products instead of the desired methylated amine.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on temperature-related problems.
Problem 1: Low or No Yield of this compound
-
Possible Cause: The reaction temperature is too low.
-
Explanation: The Eschweiler-Clarke reaction requires sufficient thermal energy to proceed at an adequate rate. If the temperature is below the optimal range (typically <80°C), the reaction may be sluggish or stall completely, resulting in a low yield of the desired product.
-
Solution: Ensure the reaction mixture is heated to the recommended temperature of 80-100°C and maintained consistently throughout the reaction period. Use a reliable heating mantle with a temperature controller and monitor the internal reaction temperature.
-
-
Possible Cause: Incomplete reaction due to insufficient heating time.
-
Explanation: Even at the correct temperature, the reaction may not go to completion if the heating time is too short.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material before workup.
-
Problem 2: Presence of Impurities and Byproducts in the Final Product
-
Possible Cause: The reaction temperature is too high.
-
Explanation: Exceeding the optimal temperature range (typically >100°C) can lead to the decomposition of reactants and the formation of undesired byproducts. For instance, at very high temperatures, formic acid can decompose to carbon monoxide and water.[4] This can affect the stoichiometry of the reducing agent and lead to incomplete reduction or other side reactions.
-
Solution: Carefully control the reaction temperature to stay within the 80-100°C range. Avoid aggressive heating, and use a temperature-controlled oil bath or heating mantle for precise temperature management.
-
-
Possible Cause: Formation of N-formylated byproducts.
-
Explanation: Although less common in the traditional Eschweiler-Clarke reaction, the formation of N-formylated intermediates can occur, especially if the reduction step is inefficient.
-
Solution: Ensure an adequate excess of formic acid is used to act as the reducing agent. Proper temperature management will also favor the complete reduction of the iminium ion intermediate.
-
Problem 3: Reaction Stalls or Proceeds Very Slowly
-
Possible Cause: Poor heat transfer within the reaction mixture.
-
Explanation: In larger scale reactions, inefficient stirring or inadequate heating can lead to temperature gradients within the reaction vessel, causing the bulk of the mixture to be below the optimal reaction temperature.
-
Solution: Use a suitable overhead stirrer for larger volumes to ensure homogenous mixing and even heat distribution. Ensure the heating mantle or oil bath is appropriately sized for the reaction flask.
-
Data on Reaction Temperature and Outcomes
The following table summarizes the expected outcomes based on the reaction temperature for the Eschweiler-Clarke synthesis of this compound. Please note that specific yields can vary based on other reaction parameters such as stoichiometry and reaction time.
| Temperature Range | Expected Outcome | Potential Issues |
| < 60°C | Very slow to no reaction. | Incomplete conversion of starting material. Formation of stable hydroxymethyl intermediates.[5] |
| 60°C - 80°C | Slow reaction rate. | Incomplete reaction, requiring significantly longer reaction times. |
| 80°C - 100°C | Optimal reaction rate and good yield. | Recommended temperature range for efficient synthesis. |
| > 100°C | Increased rate of side reactions. | Potential for decomposition of formic acid and formation of byproducts, leading to lower purity and yield. |
Experimental Protocol: Eschweiler-Clarke Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.
Materials:
-
Piperidine-4-carboxylic acid (isonipecotic acid)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Water
-
Hydrochloric acid (for pH adjustment during workup)
-
Suitable organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperidine-4-carboxylic acid and water.
-
Addition of Reagents: To the stirred suspension, add formic acid followed by the dropwise addition of formaldehyde solution.
-
Heating: Heat the reaction mixture to 90-95°C and maintain this temperature for the duration of the reaction (typically several hours).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the solution as required for product isolation (typically acidic for extraction of the amine).
-
Extract the aqueous layer with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by recrystallization or column chromatography to achieve the desired purity.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues related to reaction temperature during the synthesis of this compound.
Caption: Troubleshooting workflow for temperature-related issues.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. name-reaction.com [name-reaction.com]
- 4. Sciencemadness Discussion Board - Eschweiler-Clarke for Ethyl or Propyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. rsc.org [rsc.org]
Column chromatography conditions for purifying 1-Methylpiperidine-4-carboxylic acid derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of 1-Methylpiperidine-4-carboxylic acid and its derivatives. These compounds are zwitterionic, containing both a basic tertiary amine and an acidic carboxylic acid, which presents unique purification challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative streaking or tailing on a standard silica gel TLC plate?
A1: Severe streaking or tailing of amine-containing compounds on silica gel is a common issue. It is primarily caused by a strong acid-base interaction between the basic piperidine nitrogen of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This interaction can lead to poor separation, broad peaks, and potential irreversible binding of the compound to the column.[2]
Q2: My compound is highly polar and does not move from the baseline on the TLC plate, even with highly polar solvents like 100% ethyl acetate. What should I do?
A2: For very polar compounds that exhibit low mobility on TLC, you may need to use a more aggressive solvent system. A common approach for highly polar amines is to use a mixture of dichloromethane (DCM) and methanol (MeOH).[2][3] If your compound is still not moving, adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase can help.[2][3] Alternatively, reversed-phase chromatography is often a better choice for such polar, ionizable molecules.[4]
Q3: What is the best type of column chromatography for purifying zwitterionic compounds like this compound derivatives?
A3: While normal-phase chromatography on silica gel can be attempted with mobile phase modifiers, reversed-phase chromatography is generally more suitable for polar, ionizable, and water-soluble compounds.[4] Ion-exchange and mixed-mode chromatography are also powerful techniques specifically designed for separating ionic and zwitterionic molecules.[5][6] The choice depends on the specific properties of your derivative and the impurities you need to separate from.
Q4: When using reversed-phase chromatography, my peak is broad or splitting. How can I improve the peak shape?
A4: Poor peak shape in reversed-phase chromatography for ionizable compounds is often due to the presence of multiple ionic forms of the analyte at the mobile phase's pH.[4] To resolve this, you should adjust the pH of the mobile phase using a modifier. Adding an acid like trifluoroacetic acid (TFA) or formic acid (to a level of ~0.1%) will protonate the carboxylic acid, while adding a base like triethylamine (TEA) will deprotonate the amine.[2][4] Using a buffer solution, such as ammonium formate or ammonium acetate, can also help maintain a constant pH and improve peak symmetry.[4]
Q5: How can I visualize my this compound derivative on a TLC plate if it's not UV-active?
A5: If your derivative lacks a UV chromophore, you will need to use a chemical stain for visualization. Effective stains for amine-containing compounds include:
-
Ninhydrin stain: Reacts with primary and secondary amines to produce a purple spot. It can sometimes work for tertiary amines, though less effectively.
-
Potassium permanganate (KMnO₄) stain: A general stain for compounds that can be oxidized.
-
Iodine chamber: A simple and often effective method where the plate is exposed to iodine vapor.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound streaks/tails on silica gel column | Strong interaction between the basic amine and acidic silica. | 1. Add a basic modifier: Incorporate 0.5-2% triethylamine (TEA) or another volatile base into your mobile phase (e.g., DCM/MeOH/TEA).[1][2] 2. Use a different stationary phase: Switch to alumina (neutral or basic) or consider reversed-phase chromatography.[3] |
| Compound does not elute from silica gel column | 1. Irreversible binding to the acidic silica. 2. Insufficiently polar mobile phase. | 1. Flush the column: Use a highly polar solvent system containing a base, such as 10-20% methanol in DCM with 1-2% TEA or ammonium hydroxide.[1][3] 2. Switch to reversed-phase: This is often the best solution for highly polar, ionic compounds that bind strongly to silica.[4] |
| Poor separation between the product and impurities | 1. Inappropriate solvent system. 2. Co-elution of components. | 1. Optimize the mobile phase: Systematically vary the solvent ratio. For reversed-phase, adjust the pH with additives like TFA or formic acid to alter the retention times of your compound and impurities.[4] 2. Try a different chromatographic mode: If normal-phase fails, try reversed-phase or ion-exchange chromatography. |
| Broad or split peaks in reversed-phase chromatography | The compound exists in multiple ionic states at the current mobile phase pH. | Control the pH: Add a modifier to the mobile phase to ensure your compound is in a single ionic form. - Acidic conditions (e.g., 0.1% TFA or Formic Acid): Protonates the carboxylate, making the compound more cationic and potentially better retained. - Basic conditions (e.g., 0.1% TEA or Ammonium Hydroxide): Neutralizes the ammonium ion, making the compound more anionic.[2] |
| Low yield after purification | 1. Irreversible adsorption onto the column. 2. Compound decomposition on the stationary phase. | 1. Deactivate silica: Pre-treat the silica gel by washing it with a solvent mixture containing a base like TEA before packing the column.[7] 2. Test for stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then develop it to see if any degradation occurs.[3] |
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography with Basic Modifier
This protocol is suitable for less polar derivatives where tailing is the primary issue.
-
TLC Analysis: Develop a suitable mobile phase system, typically a mixture of Dichloromethane (DCM) and Methanol (MeOH). Once you find a ratio that gives your product an Rf of ~0.3, add 1% triethylamine (TEA) to the mobile phase and re-run the TLC to confirm that the spot is now more symmetrical.[1]
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen mobile phase (without the TEA initially).
-
Pack the column as usual.
-
Wash the packed column with 2-3 column volumes of the mobile phase containing 1% TEA to neutralize the acidic sites on the silica.[7]
-
-
Sample Loading:
-
Dissolve your crude sample in a minimal amount of the mobile phase.
-
Alternatively, for better resolution, perform a "dry load": dissolve your compound in a suitable solvent (e.g., DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[8] Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with the mobile phase containing 1% TEA.
-
Collect fractions and monitor by TLC (using the TEA-modified eluent).
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing all traces of TEA may require co-evaporation with another solvent.
Protocol 2: Reversed-Phase Column Chromatography with pH Modifier
This is the recommended method for polar, zwitterionic this compound derivatives.
-
TLC/HPLC Analysis: Use C18-coated plates or an analytical HPLC to develop a separation method. The mobile phase will typically be a mixture of water and an organic solvent (acetonitrile or methanol).[9] Test the effect of adding 0.1% TFA or 0.1% formic acid to both the water and organic solvent components.
-
Column Packing and Equilibration:
-
Use a pre-packed C18 column or pack your own.
-
Equilibrate the column by washing with at least 5 column volumes of your initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).
-
-
Sample Loading:
-
Dissolve the sample in a minimal amount of the mobile phase or a solvent like water or DMSO.
-
Load the solution onto the column.
-
-
Elution:
-
Elute the column using a gradient, gradually increasing the percentage of the organic solvent (e.g., from 5% to 50% acetonitrile in water, with 0.1% TFA maintained throughout).
-
Collect fractions and monitor by TLC or HPLC.
-
-
Isolation: Combine the pure fractions. The solvent can be removed by lyophilization (freeze-drying) if your compound is not volatile, which is also effective for removing water and volatile additives like TFA and formic acid.
Visualizations
Caption: A troubleshooting workflow for selecting a chromatography method.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Purification [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. diva-portal.org [diva-portal.org]
- 6. sielc.com [sielc.com]
- 7. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. teledyneisco.com [teledyneisco.com]
Storage and stability issues of 1-Methylpiperidine-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and stability of 1-Methylpiperidine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. The compound is known to be hygroscopic, particularly in its hydrochloride salt form, and sensitive to air.[1] Therefore, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator) or Room Temperature (<15°C in a cool, dark place) | Lower temperatures slow down potential degradation reactions.[2][3] |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen) | Minimizes oxidation and reaction with atmospheric components.[1][3] |
| Container | Tightly sealed, opaque container | Protects from moisture and light, which can promote degradation.[4] |
| Environment | Dry and well-ventilated area | Prevents moisture absorption due to the compound's hygroscopic nature.[1] |
Q2: What are the known stability issues with this compound?
A2: this compound, like other piperidine derivatives and carboxylic acids, can be susceptible to several stability issues:
-
Hygroscopicity: The compound, especially as a hydrochloride salt, can absorb moisture from the air, which may lead to chemical degradation.[1]
-
Sensitivity to Air: The compound is listed as air-sensitive, suggesting a potential for oxidation.[3]
-
Photosensitivity: Piperidine compounds can be sensitive to light, which may catalyze degradation reactions.[4]
-
Thermal Degradation: Elevated temperatures can accelerate the decomposition of the compound.
-
pH Sensitivity: As a carboxylic acid and a tertiary amine, the compound's stability can be influenced by the pH of the solution.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related compounds, several degradation routes can be hypothesized. These include oxidation of the piperidine ring, decarboxylation, and N-demethylation under strenuous conditions.
Below is a diagram illustrating these potential degradation pathways.
Caption: Hypothetical degradation pathways for this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | 1. Verify that the compound has been stored under the recommended conditions (see FAQ A1). 2. Perform a purity check of your current stock using a suitable analytical method like HPLC. 3. If degradation is suspected, use a fresh, unopened batch of the compound. |
| Poor solubility in a specific solvent | The compound may have degraded to less soluble impurities. | 1. Confirm the expected solubility of the pure compound in your chosen solvent. 2. Analyze the purity of your material. 3. Consider alternative, compatible solvents. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | 1. Compare the chromatogram to that of a freshly prepared standard. 2. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Ensure the mobile phase and diluents are compatible with the compound and will not cause on-column degradation. |
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions. The goal is to generate potential degradation products and develop a stability-indicating analytical method.
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution in a sealed vial at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][5] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. A typical starting point for method development would be a C18 column with a gradient elution using a mobile phase of acetonitrile and a phosphate buffer.
-
Illustrative Forced Degradation Data
The following table presents illustrative quantitative data from a forced degradation study. Note: This data is for example purposes only and does not represent actual experimental results.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | 8.5 | 2 |
| 0.1 M NaOH | 24 | 60 | 15.2 | 3 |
| 3% H₂O₂ | 24 | 25 | 11.8 | 2 |
| Thermal | 48 | 60 | 5.1 | 1 |
| Photolytic | As per ICH Q1B | 25 | 7.3 | 1 |
References
- 1. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]
- 2. Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Conformational equilibrium in N-methylpiperidine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Guide to Analytical Methods for the Quantification of 1-Methylpiperidine-4-carboxylic Acid
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and alternative methods for the quantitative determination of 1-Methylpiperidine-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and drug development professionals seeking to establish a robust and validated analytical method for this compound.
Overview of Analytical Challenges
This compound is a small, polar molecule with a tertiary amine and a carboxylic acid group. These characteristics present specific challenges for traditional reversed-phase HPLC, primarily due to poor retention on nonpolar stationary phases like C18. Furthermore, the molecule lacks a significant UV chromophore, making sensitive detection with standard UV detectors difficult. Therefore, specialized chromatographic strategies and detection techniques are required for accurate and reliable quantification.
This guide compares three distinct analytical approaches:
-
Proposed Method: Reversed-Phase HPLC with Ion-Pairing and Charged Aerosol Detection (RP-HPLC-CAD).
-
Alternative Method 1: Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS).
-
Alternative Method 2: Gas Chromatography with Mass Spectrometry following Derivatization (GC-MS).
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, available equipment, and throughput needs.
Logical Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting the most suitable analytical method for this compound.
Table 1: Comparison of Methodological Parameters
| Parameter | RP-HPLC with Ion-Pairing & CAD | HILIC-MS/MS | GC-MS with Derivatization |
| Principle | Analyte forms a neutral ion-pair with a reagent, enhancing retention on a C18 column.[1] | Partitioning of the polar analyte into a water-enriched layer on a polar stationary phase.[2][3] | Separation of volatile analyte derivatives in the gas phase based on boiling point and polarity. |
| Stationary Phase | Reversed-Phase (e.g., C18, 5 µm) | Polar (e.g., Bare Silica, Amide, Zwitterionic)[3] | Non-polar (e.g., 5% Phenyl Polysiloxane) |
| Mobile/Carrier Gas | Acetonitrile/Water gradient with an ion-pairing agent (e.g., HFBA).[4] | High organic mobile phase (e.g., >80% Acetonitrile) with aqueous buffer.[2] | Inert Carrier Gas (e.g., Helium) |
| Detector | Charged Aerosol Detector (CAD) | Tandem Mass Spectrometer (MS/MS) | Mass Spectrometer (MS) |
| Sample Prep | Simple dilution | Simple dilution or protein precipitation | Extraction followed by chemical derivatization (e.g., silylation). |
| Throughput | Moderate | High (with modern UPLC systems) | Low to Moderate (due to derivatization step) |
| Pros | Robust, uses standard HPLC equipment, good for QC environments. | High sensitivity and selectivity, suitable for complex matrices.[5] | High chromatographic efficiency. |
| Cons | Ion-pairing agents can contaminate the system; CAD is non-specific.[6] | Higher equipment cost and complexity; potential for matrix effects. | Derivatization can be complex, introducing variability. |
Table 2: Comparison of Typical Method Validation Performance
| Validation Parameter | RP-HPLC with Ion-Pairing & CAD | HILIC-MS/MS | GC-MS with Derivatization |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.995 |
| Range | 1 - 200 µg/mL | 0.1 - 500 ng/mL[7] | 10 - 1000 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0%[8][9] | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (%RSD) | |||
| - Repeatability | < 2.0%[10] | < 5.0% | < 10.0% |
| - Intermediate | < 3.0%[10] | < 10.0% | < 15.0% |
| LOD | ~0.3 µg/mL | < 0.1 ng/mL[7] | ~5 ng/mL |
| LOQ | ~1.0 µg/mL | ~0.2 ng/mL[7] | ~10 ng/mL |
Note: The values presented are typical estimates based on literature for similar small polar molecules and may vary based on specific instrumentation and experimental conditions.
Detailed Experimental Protocols
This section provides a detailed protocol for the validation of the proposed RP-HPLC-CAD method, following ICH Q2(R1) guidelines.
HPLC Method Validation Workflow
The diagram below outlines the sequential steps involved in validating the HPLC method for quantifying this compound.
Protocol: Validation of RP-HPLC-CAD Method
1. Objective: To validate a quantitative method for this compound as per ICH guidelines.
2. Chromatographic Conditions (Proposed):
-
Instrument: HPLC system with a quaternary pump and autosampler.
-
Column: Atlantis C18, 150 x 4.6 mm, 3.5 µm (or equivalent).[4]
-
Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in Water.[4]
-
Mobile Phase B: 0.1% HFBA in Acetonitrile.
-
Gradient: 5% B to 50% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Injection Volume: 10 µL.
-
Detector: Charged Aerosol Detector (CAD), Nitrogen gas pressure at 35 psi.[4]
3. Validation Parameters:
-
Specificity:
-
Inject a blank (diluent), a standard solution of the analyte, and a sample spiked with known related substances/impurities.
-
Acceptance Criteria: The analyte peak should be free from interference from blank or impurity peaks. Peak purity should pass if a PDA detector is used in parallel.
-
-
Linearity and Range:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels, ranging from the Limit of Quantification (LOQ) to 150% of the target assay concentration (e.g., 1, 25, 50, 100, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²), y-intercept, and slope.
-
Acceptance Criteria: R² ≥ 0.999.[8]
-
-
Accuracy (Recovery):
-
Prepare spiked samples by adding known amounts of the analyte to a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[8] Prepare three replicates at each level.
-
Analyze the samples and calculate the percent recovery.
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% for each level, with an RSD of ≤ 2.0%.[8][10]
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples prepared at 100% of the target concentration on the same day, with the same analyst and instrument.[9]
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst and/or instrument.
-
Acceptance Criteria: RSD for repeatability should be ≤ 2.0%. The RSD for intermediate precision should also be ≤ 2.0%.[11]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Determine LOD and LOQ based on the signal-to-noise (S/N) ratio.
-
Prepare and inject serially diluted solutions of the analyte.
-
Acceptance Criteria: LOD is the concentration with an S/N ratio of ~3:1. LOQ is the concentration with an S/N ratio of ~10:1.[9] The precision at the LOQ should have an RSD ≤ 10%.[10]
-
-
Robustness:
-
Deliberately vary key method parameters one at a time.
-
Variations include: Flow rate (±0.1 mL/min), Column Temperature (±5°C), and mobile phase pH (±0.2 units, if buffered).[8]
-
Analyze a system suitability solution under each condition.
-
Acceptance Criteria: System suitability parameters (e.g., peak area, retention time) should not significantly change, demonstrating the method's reliability during normal use.
-
-
System Suitability:
-
Prepare a system suitability solution (e.g., at the target concentration).
-
Inject this solution five times before starting any analytical run.
-
Calculate the %RSD of peak area, retention time, theoretical plates, and tailing factor.
-
Acceptance Criteria: %RSD of peak area ≤ 2.0%, tailing factor ≤ 2.0, theoretical plates > 2000.[12]
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. welch-us.com [welch-us.com]
- 9. ajpaonline.com [ajpaonline.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of 1-Methylpiperidine-4-carboxylic Acid and its Boc-Protected Analog for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the strategic selection of building blocks is paramount to the successful synthesis of target molecules. This guide provides a detailed comparative analysis of 1-Methylpiperidine-4-carboxylic acid and its Boc-protected counterpart, 1-Boc-4-methylpiperidine-4-carboxylic acid. This comparison aims to equip researchers, scientists, and drug development professionals with the critical data needed to make informed decisions in their synthetic endeavors.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physicochemical properties of these two compounds reveal the significant impact of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group increases the molecular weight and alters the polarity, which in turn influences solubility and reactivity.
| Property | This compound | 1-Boc-4-methylpiperidine-4-carboxylic acid |
| Molecular Formula | C₇H₁₃NO₂ | C₁₂H₂₁NO₄ |
| Molecular Weight | 143.18 g/mol [1][2] | 243.30 g/mol [3] |
| Appearance | White or off-white solid[1] | White to off-white solid[4] |
| Melting Point | 135 - 139 °C[1] | Not available |
| pKa (Predicted) | ~3.16 - 5[1][5] | ~4.69[4] |
| Solubility in Water | Moderate solubility[1] | Slightly soluble |
Reactivity and Synthetic Utility: The Impact of the Boc Group
The primary difference in the reactivity of these two molecules lies in the presence of the Boc protecting group on the piperidine nitrogen of the analog. This group fundamentally alters the nucleophilicity and basicity of the nitrogen atom, dictating the types of reactions for which each compound is best suited.
This compound , with its unprotected tertiary amine, is a versatile building block for constructing molecules where this basic nitrogen is a desired feature of the final product. It readily participates in acid-base reactions and can be used in a variety of coupling reactions. However, the presence of the reactive amine can interfere with certain synthetic transformations.
1-Boc-4-methylpiperidine-4-carboxylic acid , on the other hand, offers a strategic advantage when the piperidine nitrogen needs to be temporarily masked. The Boc group is stable under a wide range of non-acidic conditions, allowing for selective reactions at the carboxylic acid moiety without interference from the nitrogen. This is particularly crucial in multi-step syntheses and peptide chemistry. The Boc group can be readily removed under acidic conditions to reveal the secondary amine, providing a pathway to further functionalization.
A common and critical reaction for both compounds is amide bond formation. The protocols for this reaction highlight the key differences in handling these molecules.
Experimental Protocols: Amide Coupling Reactions
The formation of an amide bond by coupling the carboxylic acid with an amine is a fundamental transformation in organic synthesis. The following are general protocols for this reaction, adapted for both this compound and its Boc-protected analog.
Protocol 1: Amide Coupling of this compound
Objective: To form an amide bond between this compound and a primary or secondary amine using a carbodiimide coupling agent.
Materials:
-
This compound
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture. The presence of the tertiary amine in the starting material may necessitate additional base to ensure the reaction proceeds to completion.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
Protocol 2: Amide Coupling of 1-Boc-4-methylpiperidine-4-carboxylic acid
Objective: To form an amide bond between 1-Boc-4-methylpiperidine-4-carboxylic acid and a primary or secondary amine.
Materials:
-
1-Boc-4-methylpiperidine-4-carboxylic acid
-
Amine of choice
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Add the coupling reagent (BOP or HATU, 1.2 eq) to the reaction mixture at room temperature.
-
Stir the reaction for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Boc-protected amide.
Visualizing the Synthetic Workflow
The choice between the unprotected and Boc-protected acid is a critical decision point in a synthetic pathway. The following diagrams illustrate a simplified, comparative workflow for the synthesis of a hypothetical final product.
Caption: Comparative synthetic workflows for the two piperidine derivatives.
The diagram above illustrates that while the unprotected pathway (A) is more direct, the protected pathway (B) offers greater control and flexibility, which is often necessary for the synthesis of complex molecules.
Logical Relationship in Synthetic Strategy
The decision to use the Boc-protected analog is often dictated by the need to avoid side reactions involving the piperidine nitrogen.
Caption: Decision-making flowchart for selecting the appropriate building block.
Conclusion
Both this compound and its Boc-protected analog are valuable reagents in the synthesis of complex organic molecules. The choice between them is a strategic one, dictated by the overall synthetic plan. The unprotected acid offers a more direct and cost-effective route when the tertiary amine is a desired feature. In contrast, the Boc-protected analog provides the necessary orthogonality for multi-step syntheses where the piperidine nitrogen must be temporarily masked to achieve the desired chemical transformations with high selectivity and yield. Understanding the distinct properties and reactivity of each compound is crucial for the efficient and successful development of new chemical entities.
References
- 1. This compound | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 2. This compound | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid | C12H21NO4 | CID 23282848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 189321-63-9 CAS MSDS (1-Boc-4-methylpiperidine-4-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 1-METHYL-PIPERIDINE-4-CARBOXYLIC ACID | 68947-43-3 [m.chemicalbook.com]
The Strategic Role of N-Substituted Piperidine Scaffolds in Modern Drug Discovery: A Comparative Analysis
For researchers, scientists, and drug development professionals, the piperidine scaffold remains a cornerstone of medicinal chemistry. Its inherent structural features and synthetic tractability have cemented its status as a privileged scaffold in a multitude of therapeutic areas. This guide provides a detailed comparison of 1-methylpiperidine-4-carboxylic acid and other N-substituted piperidine analogs, offering insights into how modifications to the piperidine nitrogen can profoundly influence physicochemical properties, biological activity, and overall drug-like characteristics. The information herein is supported by experimental data to facilitate informed decisions in scaffold selection and drug design.
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a prevalent motif in numerous FDA-approved drugs, underscoring its importance in the development of novel therapeutics.[1][2] The substitution at the nitrogen atom (N-substitution) is a critical determinant of a compound's pharmacological profile, influencing its interaction with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.[3][4] This comparative guide will focus on the impact of various N-substituents on the piperidine-4-carboxylic acid scaffold, with this compound serving as a key reference point.
Physicochemical Properties: The Impact of the N-Substituent
The nature of the N-substituent directly modulates key physicochemical parameters such as lipophilicity (logP), basicity (pKa), and solubility. These properties are crucial for a drug candidate's ability to permeate biological membranes, interact with its target, and maintain suitable pharmacokinetic characteristics.
The N-methyl group in this compound generally imparts a moderate level of lipophilicity and basicity.[5][6] Replacing the methyl group with larger alkyl or aryl moieties can significantly alter these properties. For instance, an N-benzyl group tends to increase lipophilicity, which can enhance membrane permeability but may also lead to increased metabolic liability and off-target effects.[7]
| Compound/Scaffold | N-Substituent | clogP | pKa (predicted) | Reference |
| This compound | Methyl | -0.2 | 8.5 - 9.5 | [5] |
| Piperidine-4-carboxylic acid (Isonipecotic acid) | Hydrogen | -1.1 | ~10.4 | [8] |
| 1-Benzylpiperidine-4-carboxylic acid | Benzyl | 2.1 | ~8.0 | [9] |
| 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid | Boc | 1.7 | N/A (amide) |
Table 1: Comparison of predicted physicochemical properties of N-substituted piperidine-4-carboxylic acid analogs. clogP and pKa values are estimations from computational models and can vary based on the prediction software and experimental conditions.
Biological Activity and Therapeutic Applications: A Tale of Diverse N-Substitutions
The N-substituent plays a pivotal role in defining the biological activity and therapeutic utility of piperidine-containing compounds. By varying the group at the nitrogen atom, medicinal chemists can tune the potency, selectivity, and functional activity (agonist, antagonist, or modulator) of a molecule for a specific biological target.
Opioid Receptor Modulation
N-substituted piperidines have a long history in the development of analgesics targeting opioid receptors. The nature of the N-substituent is a key determinant of activity at mu (µ), delta (δ), and kappa (κ) opioid receptors. For example, in a series of 3-methyl-3-(m-hydroxyphenyl)piperidines, the N-substituent was found to modulate the agonist versus antagonist activity at the µ-opioid receptor.[10] While the N-methyl analog often exhibits agonist properties, larger substituents like N-phenethyl can introduce antagonist activity.[10]
| Compound Series | N-Substituent | Receptor Target | Activity (Ki, nM) | Functional Effect | Reference |
| 3-Methyl-3-(m-hydroxyphenyl)piperidines | Methyl | µ-opioid | Moderate Affinity | Agonist | [10] |
| 3-Methyl-3-(m-hydroxyphenyl)piperidines | Phenethyl | µ-opioid | Moderate Affinity | Agonist/Antagonist | [10] |
| 4-Substituted Piperidines | Varied | µ-opioid / δ-opioid | Low nM | MOR Agonist / DOR Antagonist | [11][12] |
Table 2: Influence of N-substitution on opioid receptor activity. Ki values represent binding affinity, with lower values indicating higher affinity.
Central Nervous System (CNS) Activity
The ability of a drug to penetrate the blood-brain barrier (BBB) is essential for treating CNS disorders. The physicochemical properties governed by the N-substituent, particularly lipophilicity and pKa, are critical for CNS penetration.[13][14][15] While increased lipophilicity can improve BBB permeability, it must be balanced to avoid excessive non-specific binding to brain tissue and efflux by transporters like P-glycoprotein.[14][15] The N-methyl group of this compound provides a good starting point for CNS-targeted libraries due to its relatively small size and moderate lipophilicity.
Other Therapeutic Targets
N-substituted piperidine scaffolds have been successfully employed in the design of inhibitors for a wide range of other targets, including acetylcholinesterase (AChE) for the treatment of Alzheimer's disease, histamine H3 receptors, and carbonic anhydrases.[16][17][18] In the case of AChE inhibitors, N-benzylpiperidine derivatives have shown high potency.[7][9][18]
Experimental Protocols
Determination of Physicochemical Properties (logP and pKa)
Shake Flask Method for logP and logD Determination: [6][19]
-
A solution of the test compound is prepared in a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD).
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.
-
The phases are separated by centrifugation.
-
The concentration of the compound in each phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
-
The logP (for the neutral species) or logD (at a specific pH) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
UV-Metric Method for pKa Determination: [19]
-
A series of aqueous buffer solutions with a range of pH values (e.g., pH 1 to 13) are prepared.
-
The test compound is dissolved in each buffer solution in a 96-well microtiter plate.
-
The UV-Vis absorbance spectrum of the compound is recorded for each pH value.
-
The pKa is determined by analyzing the changes in absorbance at a specific wavelength as a function of pH, as the ionization state of the compound changes.
In Vitro Biological Assays
Radioligand Binding Assay for Receptor Affinity (Ki): [1][20][21][22]
-
Receptor Preparation: Membranes from cells or tissues expressing the target receptor are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a representative signaling pathway for a G-protein coupled receptor (GPCR) targeted by N-substituted piperidine derivatives and a general experimental workflow for their evaluation.
Caption: GPCR signaling pathway activated by an N-substituted piperidine ligand.
Caption: General workflow for the design and evaluation of N-substituted piperidine derivatives.
Conclusion
The strategic selection of the N-substituent on a piperidine scaffold is a powerful tool in drug discovery. As demonstrated, even subtle changes can lead to significant alterations in physicochemical properties and biological activity. This compound serves as a valuable and versatile starting point, offering a balance of properties that can be fine-tuned through the exploration of a diverse range of N-substituents. By carefully considering the impact of these modifications, researchers can more effectively navigate the complex landscape of drug design to develop novel therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Opioid signaling and design of analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-substituent modulation of opiate agonist/antagonist activity in resolved 3-methyl-3-(m-hydroxyphenyl)piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hydi.um.edu.mt [hydi.um.edu.mt]
- 13. people.ucsc.edu [people.ucsc.edu]
- 14. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Receptor-Ligand Binding Assays [labome.com]
- 22. brieflands.com [brieflands.com]
A Spectroscopic Showdown: 1-Methylpiperidine-4-carboxylic Acid and Its Synthetic Forebears
In the landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of a molecule and its synthetic intermediates is paramount. This guide provides a detailed spectroscopic comparison of 1-Methylpiperidine-4-carboxylic acid, a key building block in medicinal chemistry, and its common precursors. By presenting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, this document offers researchers an objective lens through which to view the structural evolution from precursor to final product.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through various routes. A common and illustrative pathway begins with 4-Cyanopyridine, which undergoes methylation and subsequent reduction and hydrolysis to yield the target molecule. This synthetic journey provides a clear narrative of the chemical transformations, each stage of which is amenable to spectroscopic characterization.
Caption: Synthetic route from 4-Cyanopyridine to this compound.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its precursors. This allows for a direct comparison of the changes in chemical structure as the synthesis progresses.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | Mass Spec (m/z) |
| 4-Cyanopyridine | 9.06 (d), 8.00 (d)[1] | 150.9, 127.0, 116.8, 141.5 | 2240 (C≡N), 1595, 1550 (C=C, C=N) | 104 (M+)[2] |
| 1-Methyl-4-cyanopyridinium iodide | 8.92 (d), 8.69 (d), 8.35 (d), 7.85 (d), 4.46 (s)[3] | 153.17, 150.04, 145.73, 142.35, 125.77, 122.48, 48.10[3] | 2230 (C≡N), 1640 (C=N+) | 246 (M+)[4] |
| Methyl isonipecotate | 3.65 (s, 3H), 3.10-2.95 (m, 2H), 2.65-2.50 (m, 2H), 2.40-2.25 (m, 1H), 1.90-1.70 (m, 4H) | 175.5, 51.5, 46.0, 41.0, 29.0 | 3300 (N-H), 1730 (C=O), 1170 (C-O) | 143 (M+)[5][6] |
| This compound | 3.47 (dt, 2H), 3.24 (td, 2H), 2.96 (s, 3H), 2.63 (tt, 1H), 2.12-1.99 (m, 4H)[7] | 177.1, 55.2, 52.8, 46.2, 28.9 | 2950 (O-H), 1710 (C=O), 1460 (C-H) | 143 (M+)[8] |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following provides an overview of the methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃), with Tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a Potassium Bromide (KBr) pellet. Liquid samples can be analyzed as a thin film between salt plates. The spectra are recorded in the range of 4000-400 cm-1, and the vibrational frequencies are reported in reciprocal centimeters (cm-1).
Mass Spectrometry (MS)
Mass spectra are typically acquired using an Electron Ionization (EI) source. The sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The molecular ion peak (M+) corresponds to the molecular weight of the compound.[9]
Conclusion
This guide provides a foundational spectroscopic comparison of this compound and its precursors. The presented data and methodologies offer a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling a deeper understanding of the molecular transformations and facilitating quality control throughout the synthetic process.
References
- 1. 4-Cyanopyridine(100-48-1) 1H NMR [m.chemicalbook.com]
- 2. 4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 4-Cyano-1-methylpyridinium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl isonipecotate technical grade 2971-79-1 [sigmaaldrich.com]
- 6. Methyl isonipecotate | C7H13NO2 | CID 424914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Researcher's Guide to Commercial 1-Methylpiperidine-4-carboxylic Acid: Purity and Supplier Overview
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. 1-Methylpiperidine-4-carboxylic acid is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative overview of commercially available this compound from various suppliers, focusing on stated purity and the analytical methods for its assessment. This information is intended to assist in the selection of reagents that meet the stringent quality requirements of research and development.
Comparison of Commercial this compound
Sourcing high-purity this compound is critical for its application as a pharmaceutical intermediate.[1][2] The table below summarizes the stated purity of this compound from a selection of commercial suppliers. It is important to note that the analytical method used for purity determination can influence the reported value. Researchers are encouraged to request lot-specific Certificates of Analysis for detailed purity information.
| Supplier | Stated Purity | Analytical Method(s) Mentioned |
| Tokyo Chemical Industry (TCI) | >98.0% | Gas Chromatography (GC), Nonaqueous Titration (T) |
| Alfa Aesar (Thermo Fisher Scientific) | 96% | Not Specified |
| Capot Chemical | 98% (Min) | High-Performance Liquid Chromatography (HPLC) |
| Santa Cruz Biotechnology | ≥97% | Not Specified |
| Aladdin Scientific (Sigma-Aldrich) | 95% | Not Specified |
| Synthonix Corporation (Sigma-Aldrich) | 97% | Not Specified |
Experimental Protocols for Purity Assessment
Accurate determination of the purity of this compound requires robust analytical methodologies. The following protocols are based on standard techniques for the analysis of piperidine derivatives and related carboxylic acids. These are intended as a guide and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is suitable for the analysis of this compound.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD)).
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the compound and any impurities. For example, 5% to 95% B over 10 minutes.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Injection Volume: 10 µL.[3]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) may be possible, though the compound lacks a strong chromophore. CAD or ELSD are more universal detectors for such compounds.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the initial mobile phase composition at a concentration of 1 mg/mL.
-
Prepare working standards and samples by diluting the stock solution to the desired concentrations.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. As this compound is a carboxylic acid, derivatization is often necessary to increase its volatility for GC analysis.
-
Derivatization (Esterification):
-
React the sample with a suitable esterifying agent (e.g., methanol with an acid catalyst like BF3 or HCl) to convert the carboxylic acid to its more volatile methyl ester.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
-
Inlet Temperature: 250 °C.[3]
-
Oven Temperature Program: An example program could be: initial temperature of 60°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.[3]
-
Injection Mode: Split injection (e.g., 20:1).[3]
-
-
MS Conditions:
-
Sample Preparation:
-
Prepare a stock solution of the derivatized this compound in a suitable solvent (e.g., methanol, dichloromethane) at 1 mg/mL.
-
Create working standards and quality control samples through serial dilution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Profiling
¹H NMR spectroscopy is an essential tool for confirming the structure of the compound and for identifying and quantifying impurities that have distinct proton signals.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube.
-
Add a known amount of an internal standard with a distinct signal (e.g., dimethyl sulfone) for quantitative analysis (qNMR).
-
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Confirm the characteristic signals of this compound.
-
Integrate the signals of the compound and any observed impurities against the internal standard to determine their relative concentrations.
-
Potential impurities to look for include residual starting materials such as isonipecotic acid or reagents like formaldehyde.[4]
-
Visualizing the Quality Control Workflow
The following diagrams illustrate a typical quality control workflow for a pharmaceutical intermediate like this compound and a simplified representation of a signaling pathway where such a molecule or its derivatives might be investigated.
Caption: Quality Control Workflow for Pharmaceutical Intermediates.
Caption: Role as a Scaffold in Drug Discovery.
References
A Comparative Guide to 1-Methylpiperidine-4-carboxylic acid and its Alternatives for Researchers
For scientists and professionals engaged in drug discovery and development, the selection of appropriate chemical scaffolds is a critical decision. Piperidine derivatives are a cornerstone in medicinal chemistry, and among them, 1-Methylpiperidine-4-carboxylic acid and its analogues are of significant interest. This guide provides an objective comparison of this compound with its primary alternative, isonipecotic acid (piperidine-4-carboxylic acid), focusing on their physicochemical properties and biological activities, supported by experimental data and detailed protocols.
Overview of Key Compounds
This compound is a derivative of isonipecotic acid where the piperidine nitrogen is methylated. This modification can significantly influence the compound's properties, including its basicity, lipophilicity, and pharmacological activity. It is often used as a building block in the synthesis of more complex molecules in drug discovery programs.
Isonipecotic acid , also known as piperidine-4-carboxylic acid, serves as the parent compound to this compound. It is a conformationally restricted analogue of the neurotransmitter γ-aminobutyric acid (GABA) and is known to act as a partial agonist at GABA-A receptors.[1]
Physicochemical Properties: A Comparative Analysis
| Property | This compound | Isonipecotic Acid |
| Molecular Formula | C₇H₁₃NO₂ | C₆H₁₁NO₂ |
| Molecular Weight | 143.19 g/mol | 129.16 g/mol |
| Appearance | White to light yellow crystalline powder | White crystalline powder |
| Melting Point (°C) | 175-180 | >300 |
| Water Solubility | Data not available | Soluble |
| pKa | Data not available | Data not available |
| LogP | Data not available | Data not available |
Note: The lack of directly comparable, experimentally determined data for some properties highlights a gap in the current literature.
Biological Activity: GABA-A Receptor Interaction
Isonipecotic acid is a known partial agonist of the GABA-A receptor.[1] The GABA-A receptor is a key target in the central nervous system for therapeutic agents aimed at treating anxiety, epilepsy, and other neurological disorders. The binding of a ligand to this receptor can modulate the influx of chloride ions, leading to neuronal inhibition.
The effect of N-methylation on the biological activity of piperidine derivatives can be significant. Methylation can alter the binding affinity and efficacy of the compound at its target receptor. For instance, in other classes of compounds, N-methylation has been shown to enhance biological activity.
A crucial aspect of comparing these two compounds would be to assess their relative potencies and efficacies at the GABA-A receptor. This is typically determined through radioligand binding assays or functional assays such as electrophysiology on cells expressing GABA-A receptors.
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for relevant assays are provided below.
Determination of GABA-A Receptor Binding Affinity
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the GABA-A receptor.
Materials:
-
Rat brain cortex membranes (or cells expressing specific GABA-A receptor subtypes)
-
[³H]-Muscimol (radioligand)
-
Test compounds (this compound, Isonipecotic acid)
-
GABA (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microtiter plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or a saturating concentration of GABA (for non-specific binding).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ values for the test compounds. Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation.
Synthesis Workflow
The synthesis of this compound from isonipecotic acid is a straightforward process, providing a basis for producing both compounds for comparative studies from a common starting material.
Caption: Synthesis of this compound.
Logical Relationship for Comparative Analysis
To conduct a thorough comparison, a logical workflow should be followed to ensure comprehensive data acquisition and analysis.
Caption: Workflow for comparative analysis.
Conclusion
Both this compound and isonipecotic acid are valuable tools for researchers in drug discovery. The choice between them will depend on the specific therapeutic target and the desired pharmacological profile. While isonipecotic acid provides a foundational scaffold with known GABA-A receptor activity, its N-methylated derivative offers a vector for modifying physicochemical and biological properties. The provided experimental protocols and logical workflows offer a framework for conducting direct, objective comparisons to inform rational drug design and development. Further studies are warranted to generate comprehensive, directly comparable datasets for these and other related piperidine derivatives.
References
A Researcher's Guide to Evaluating Antibody Cross-Reactivity Against 1-Methylpiperidine-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The specificity of an antibody is paramount in the development of reliable immunoassays and targeted therapeutics. For small molecules like 1-methylpiperidine-4-carboxylic acid and its derivatives, which are key structural motifs in medicinal chemistry, ensuring that an antibody binds exclusively to its intended target is a critical step in preclinical validation. Off-target binding, or cross-reactivity, can lead to inaccurate quantification, false-positive results, and potential safety liabilities in therapeutic applications.
This guide provides a comprehensive framework for conducting and comparing cross-reactivity studies of antibodies raised against this compound derivatives. Due to the limited availability of public, head-to-head comparative data, this document serves as a methodological template. It outlines the essential experimental protocols and data presentation formats necessary for a robust evaluation of antibody specificity. By following these guidelines, researchers can generate high-quality, comparable data to inform their projects.
Data Presentation: A Framework for Comparison
Quantitative assessment of cross-reactivity is crucial for selecting the most specific antibody for a given application. The data should be summarized in a clear, tabular format to facilitate direct comparison of antibody performance against a panel of structurally related compounds. The primary metric for comparison is the percent cross-reactivity, which is typically derived from the IC50 values obtained in a competitive immunoassay.
The IC50 is the concentration of a test compound that inhibits 50% of the antibody's binding to its target antigen. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Below is a template table for presenting such comparative data. In this hypothetical example, a monoclonal antibody (mAb-123) was raised against a biotinylated derivative of this compound. Its cross-reactivity was then tested against a panel of structurally similar molecules.
Table 1: Hypothetical Cross-Reactivity Profile of mAb-123
| Compound ID | Compound Name | Structure | IC50 (nM) | % Cross-Reactivity |
| Target-01 | This compound | (Structure Image) | 15 | 100% |
| CR-01 | Piperidine-4-carboxylic acid | (Structure Image) | 1,250 | 1.2% |
| CR-02 | 1-Ethylpiperidine-4-carboxylic acid | (Structure Image) | 85 | 17.6% |
| CR-03 | 1-Methylpiperidine-3-carboxylic acid | (Structure Image) | > 10,000 | < 0.15% |
| CR-04 | N-Methyl-4-piperidone | (Structure Image) | > 10,000 | < 0.15% |
| CR-05 | Isonipecotic acid | (Structure Image) | 1,500 | 1.0% |
Note: The structures in the table are placeholders and would be replaced with actual chemical structure diagrams in a final publication.
Mandatory Visualizations
Visualizing experimental workflows and biological pathways is essential for clear communication of complex processes. The following diagrams, generated using the DOT language, adhere to the specified formatting requirements.
Experimental Protocols
Detailed and reproducible protocols are the foundation of a reliable comparison. The following sections provide methodologies for the key experiments required to assess antibody cross-reactivity against small molecules.
Protocol 1: Biotinylation of this compound
To use a small molecule as a target antigen in many immunoassays, it must first be conjugated to a carrier or a tag. Biotinylation allows the molecule to be captured by streptavidin-coated surfaces.[1][2] This protocol uses an NHS-ester-activated biotin to label the primary amine of a derivative of the target molecule (after converting the carboxylic acid to an amine).
Materials:
-
1-Methylpiperidine-4-carboxamide (or other amine-containing derivative)
-
NHS-LC-Biotin (N-Hydroxysuccinimide-Long Chain-Biotin)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis cassette (1K MWCO)
Procedure:
-
Preparation of Biotin Reagent: Immediately before use, dissolve the NHS-LC-Biotin in anhydrous DMF to a concentration of 10 mg/mL.
-
Preparation of Molecule: Dissolve the 1-Methylpiperidine-4-carboxamide in PBS to a concentration of 2 mg/mL.
-
Conjugation Reaction: Add a 10-fold molar excess of the dissolved biotin reagent to the molecule solution. Mix gently and incubate for 2 hours at room temperature.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin by dialyzing the reaction mixture against PBS (3 changes of 1L PBS) for 24 hours at 4°C using a 1K MWCO dialysis cassette.
-
Quantification and Storage: Determine the concentration of the biotinylated product using a suitable method (e.g., HABA assay). Store aliquots at -20°C.
Protocol 2: Competitive ELISA for Cross-Reactivity Analysis
The competitive ELISA is the most common format for determining the specificity of antibodies against small molecules.[3][4] In this assay, the test compound (cross-reactant) competes with the biotinylated target antigen for binding to a limited amount of the antibody. A higher signal indicates less competition and therefore lower cross-reactivity.
Materials:
-
Streptavidin-coated 96-well microplates
-
Biotinylated this compound derivative (from Protocol 1)
-
Primary antibody (e.g., mAb-123)
-
Test compounds (potential cross-reactants)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
Assay Buffer (PBS with 0.1% BSA and 0.05% Tween-20)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute the primary antibody to a pre-determined optimal concentration in Assay Buffer. This concentration should be the one that gives approximately 80% of the maximum signal in a direct binding assay.
-
Prepare serial dilutions of the target analyte (for the standard curve) and each test compound in Assay Buffer.
-
-
Competition Step: In a separate polypropylene plate, mix equal volumes of the diluted primary antibody with each dilution of the standard or test compound. Incubate for 1 hour at room temperature with gentle shaking.
-
Binding to Plate: Add 100 µL of the antibody/analyte mixtures to the wells of the streptavidin-coated plate. Incubate for 1 hour at room temperature.
-
Washing: Aspirate the contents of the wells and wash the plate 3 times with 300 µL of Wash Buffer per well.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody, diluted in Assay Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 4.
-
Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the analyte concentration. Use a four-parameter logistic fit to determine the IC50 for the standard curve and for each test compound. Calculate the % cross-reactivity as described previously.
Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions (association and dissociation rates).[5][6] It can be used to validate ELISA results and provide a more detailed understanding of the binding characteristics of an antibody to its target and potential cross-reactants.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling, or a streptavidin-coated chip)
-
Amine coupling kit (EDC, NHS, ethanolamine) if using a CM5 chip
-
Primary antibody (ligand)
-
Test compounds (analytes)
-
Running Buffer (e.g., HBS-EP+, pH 7.4)
-
Regeneration solution (e.g., Glycine-HCl, pH 1.5)
Procedure:
-
Ligand Immobilization:
-
If using a streptavidin chip, inject the biotinylated target molecule over the surface to achieve a stable baseline.
-
If immobilizing the antibody directly via amine coupling on a CM5 chip:
-
Activate the sensor surface with a 1:1 mixture of EDC and NHS.
-
Inject the antibody (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
-
Analyte Injection:
-
Prepare a series of dilutions of the target molecule and each test compound in Running Buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 180 seconds) to monitor the association phase.
-
Allow buffer to flow over the surface for a defined period (e.g., 600 seconds) to monitor the dissociation phase.
-
-
Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection. Test different regeneration conditions to find one that removes the analyte completely without damaging the immobilized ligand.
-
Data Analysis:
-
The instrument software generates a sensorgram (response units vs. time) for each analyte concentration.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
-
Compare the KD values for the target analyte and the test compounds. A higher KD value for a test compound indicates weaker binding and lower cross-reactivity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Biotinylation - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
Benchmarking the reactivity of 1-Methylpiperidine-4-carboxylic acid against similar compounds.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reactivity of 1-Methylpiperidine-4-carboxylic acid in comparison to structurally similar compounds. Understanding the relative reactivity of this versatile building block is crucial for optimizing reaction conditions, predicting outcomes in multistep syntheses, and accelerating drug discovery and development pipelines. This document outlines standardized experimental protocols for benchmarking reactivity and presents physicochemical data to support theoretical comparisons.
Introduction to Reactivity in Piperidine Carboxylic Acids
The reactivity of the carboxylic acid moiety in piperidine derivatives is primarily influenced by the electronic and steric nature of the substituent on the piperidine nitrogen. The nitrogen atom's basicity and the substituent's bulk can affect the electrophilicity of the carboxyl carbon, thereby influencing the rates of common reactions such as esterification and amidation.
This guide focuses on a comparative analysis of this compound against two key analogues: the parent compound, Piperidine-4-carboxylic acid (Isonipecotic acid), and the N-Boc protected analogue, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. The comparison will be based on their physicochemical properties and proposed standardized kinetic experiments.
Physicochemical Properties of Selected Piperidine-4-Carboxylic Acids
The acid dissociation constant (pKa) of the carboxylic acid group is a key indicator of its reactivity. A lower pKa value generally correlates with a more electron-withdrawing environment around the carboxyl group, potentially leading to a more electrophilic carbonyl carbon and thus higher reactivity in nucleophilic acyl substitution reactions.
| Compound | Structure | Molar Mass ( g/mol ) | pKa (Carboxylic Acid) |
| This compound | ![]() | 143.18 | ~4-5 (approximate)[1] |
| Piperidine-4-carboxylic acid (Isonipecotic acid) | ![]() | 129.16 | 3.73[1] |
| 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | ![]() | 229.27 | Predicted ~4.43[2] |
Note: The pKa values are sourced from available data and predictions; experimental values may vary depending on the conditions.
Based on the pKa values, the unsubstituted piperidine-4-carboxylic acid is the most acidic, suggesting that the electron-donating methyl group in this compound and the bulky, electron-withdrawing Boc group in 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid influence the electronic environment of the carboxylic acid.
Proposed Experimental Protocols for Reactivity Benchmarking
To provide a quantitative comparison of the reactivity of these compounds, two standard reactions are proposed: Fischer esterification and amide bond formation. Monitoring the reaction progress over time under standardized conditions will allow for the determination of reaction rates.
Comparative Fischer Esterification
This experiment aims to compare the rate of ester formation from the selected piperidine-4-carboxylic acids with a standard alcohol, such as methanol, under acidic catalysis.
Experimental Protocol:
-
Reaction Setup: In separate, identical reaction vessels, dissolve an equimolar amount (e.g., 10 mmol) of each piperidine-4-carboxylic acid derivative in a large excess of dry methanol (e.g., 100 mL), which also serves as the solvent.
-
Catalyst Addition: To each vessel, add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 mol%).
-
Reaction Conditions: Maintain the reaction mixtures at a constant temperature (e.g., 60°C) with consistent stirring.
-
Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw an aliquot from each reaction mixture.
-
Analysis: Quench the reaction in the aliquot and analyze the concentration of the formed methyl ester using a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Data Processing: Plot the concentration of the product versus time for each compound to determine the initial reaction rates.
Caption: Workflow for comparative Fischer esterification.
Comparative Amide Bond Formation
This experiment will compare the rate of amide formation using a standard amine, such as benzylamine, and a common coupling agent.
Experimental Protocol:
-
Reaction Setup: In separate, identical reaction vessels, dissolve an equimolar amount (e.g., 5 mmol) of each piperidine-4-carboxylic acid derivative in an aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Activation: Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), and an activator, like N-Hydroxysuccinimide (NHS) (1.2 equivalents). Stir for 15 minutes at room temperature to form the active ester.
-
Amine Addition: Add benzylamine (1.1 equivalents) to each reaction mixture.
-
Reaction Conditions: Maintain the reactions at room temperature with consistent stirring.
-
Monitoring and Analysis: At regular time intervals, withdraw aliquots and analyze the concentration of the formed amide product by HPLC or LC-MS.
-
Data Processing: Plot the product concentration against time to determine the initial reaction rates for each compound.
Caption: Workflow for comparative amide bond formation.
Expected Reactivity Trends and Discussion
While experimental kinetic data from the proposed protocols would provide definitive comparisons, we can hypothesize the reactivity trends based on the electronic and steric effects of the N-substituents.
| Compound | N-Substituent | Electronic Effect | Steric Hindrance | Expected Relative Reactivity |
| This compound | -CH₃ | Electron-donating (inductive) | Low | Intermediate |
| Piperidine-4-carboxylic acid | -H | Neutral | Very Low | Highest |
| 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | -Boc | Electron-withdrawing (resonance) | High | Lowest |
-
Piperidine-4-carboxylic acid is expected to be the most reactive due to the absence of steric hindrance and electron-donating groups on the nitrogen. The lower pKa suggests a more electrophilic carboxyl carbon.
-
This compound is predicted to have intermediate reactivity. The methyl group is weakly electron-donating, which may slightly decrease the electrophilicity of the carbonyl carbon compared to the unsubstituted analogue.
-
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is expected to be the least reactive. Although the Boc group is electron-withdrawing, which should increase the acidity and electrophilicity of the carbonyl carbon, its significant steric bulk is likely to hinder the approach of nucleophiles, thus reducing the overall reaction rate.
Conclusion
This guide provides a framework for the systematic evaluation of the reactivity of this compound in comparison to its close structural analogues. By employing the detailed experimental protocols for Fischer esterification and amide bond formation, researchers can generate quantitative kinetic data to inform their synthetic strategies. The provided physicochemical data and the discussion on expected reactivity trends based on electronic and steric effects offer a solid theoretical foundation for such investigations. The insights gained from these comparative studies will be invaluable for professionals in drug development and organic synthesis, enabling more efficient and predictable synthetic outcomes.
References
A Comparative Guide to the In Vitro ADME Properties of Drugs Derived from Piperidine-4-Carboxylic Acid Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of key drugs featuring a piperidine-4-carboxylic acid or related scaffold. The data presented herein is intended to offer a comparative baseline for researchers engaged in the discovery and development of new chemical entities based on this prevalent structural motif.
The selected compounds for this comparison are Loperamide, Loratadine, and Remifentanil. While not all are direct derivatives of 1-methylpiperidine-4-carboxylic acid, they share a core piperidine structure that is functionally and structurally relevant for ADME comparisons. This guide summarizes their performance in key in vitro ADME assays, provides detailed experimental methodologies, and visualizes critical workflows and processes.
Comparative In Vitro ADME Data
The following table summarizes the key in vitro ADME parameters for Loperamide, Loratadine, and Remifentanil. These parameters are crucial in the early assessment of a drug candidate's pharmacokinetic potential.
| Parameter | Loperamide | Loratadine | Remifentanil |
| Metabolic Stability (t½ in Human Liver Microsomes) | ~13 minutes[1] | Metabolized by CYP3A4 and CYP2D6; specific t½ not readily available in cited literature.[2][3] | Not primarily metabolized by liver microsomes; rapidly hydrolyzed by non-specific esterases in blood and tissues.[4] |
| Plasma Protein Binding (%) | ~95%[4][5] | High; specific percentage varies depending on the binding protein (e.g., alpha 1-acid glycoprotein).[6] | ~28% (Note: Data from a study during cardiopulmonary bypass, which may alter binding).[6][7] |
| Caco-2 Permeability (Papp A→B) | ~2.45 x 10⁻⁶ cm/s[7] | High, ~24 x 10⁻⁶ cm/s[8][9] | Data not available in the cited literature. |
| P-glycoprotein (P-gp) Substrate | Yes[4][10] | No, not a significant substrate.[8][9] | Data not available in the cited literature. |
| P-gp Efflux Ratio (B→A / A→B) | ~3.5 - 4.2[7] | ~1 (indicative of no significant efflux).[8][9] | Data not available in the cited literature. |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are based on standard industry practices and the cited literature.
Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Methodology:
-
Preparation: A reaction mixture is prepared containing human liver microsomes (typically 0.5 mg/mL) in a phosphate buffer (pH 7.4).[11]
-
Compound Addition: The test compound is added to the microsomal suspension at a final concentration (e.g., 1 µM).
-
Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.[11]
-
Incubation: The mixture is incubated at 37°C with shaking. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Calculation: The half-life (t½) is determined from the rate of disappearance of the parent compound over time. The in vitro intrinsic clearance (CLint) is then calculated from the half-life.[12]
Plasma Protein Binding (Equilibrium Dialysis)
Objective: To determine the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to target sites.
Methodology:
-
Apparatus: A rapid equilibrium dialysis (RED) device is commonly used, which consists of two chambers separated by a semipermeable membrane.
-
Preparation: The test compound is added to human plasma in one chamber. The other chamber contains a protein-free buffer solution.
-
Equilibrium: The device is incubated at 37°C to allow the unbound fraction of the drug to diffuse across the membrane until equilibrium is reached.
-
Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the drug in both aliquots is determined by LC-MS/MS.
-
Data Calculation: The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is then calculated as (1 - fu) x 100.
Caco-2 Permeability and P-gp Efflux
Objective: To assess the intestinal permeability of a compound and determine if it is a substrate for the P-glycoprotein (P-gp) efflux transporter.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for approximately 21 days to form a differentiated and polarized cell monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Studies (A→B and B→A):
-
Apical to Basolateral (A→B) Permeability: The test compound is added to the apical (upper) chamber, and the appearance of the compound in the basolateral (lower) chamber is measured over time.
-
Basolateral to Apical (B→A) Permeability: The test compound is added to the basolateral chamber, and its appearance in the apical chamber is measured.
-
-
Sampling and Analysis: Samples are taken from the receiver chamber at specified time points and analyzed by LC-MS/MS.
-
Data Calculation:
-
The apparent permeability coefficient (Papp) is calculated for both directions.
-
The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.
-
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for an in vitro ADME assay and the logical flow of the overall ADME assessment process.
Caption: Workflow for the in vitro Caco-2 permeability assay.
Caption: Logical flow of the in vitro ADME assessment process.
References
- 1. The effect of liver esterases and temperature on remifentanil degradation in vitro [iris.unisa.it]
- 2. ab :: Animal Bioscience [animbiosci.org]
- 3. nuvisan.com [nuvisan.com]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. Changes in the plasma protein-binding rate of remifentanil during cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro remifentanil metabolism: the effects of whole blood constituents and plasma butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. worldsiva.org [worldsiva.org]
- 10. In Vitro Remifentanil Metabolism: The Effects of Whole Blood Constituents and Plasma Butyrylcholinesterase [ouci.dntb.gov.ua]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
Head-to-head comparison of different synthesis routes for 1-Methylpiperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
1-Methylpiperidine-4-carboxylic acid is a valuable building block in the synthesis of a wide range of pharmaceutical compounds. Its structural motif is found in numerous active pharmaceutical ingredients (APIs), making the efficient and scalable synthesis of this intermediate a critical consideration in drug development. This guide provides a head-to-head comparison of the most common synthetic routes to this compound, offering a detailed analysis of their respective advantages and disadvantages. Experimental data, detailed protocols, and process visualizations are provided to aid researchers in selecting the optimal route for their specific needs.
Comparative Analysis of Synthesis Routes
The primary methods for synthesizing this compound can be broadly categorized into two main strategies: direct N-methylation of a piperidine-4-carboxylic acid precursor and a multi-step sequence involving esterification, N-methylation, and subsequent hydrolysis.
| Parameter | Route 1: Reductive Amination of Isonipecotic Acid | Route 2: Esterification, N-Methylation, and Hydrolysis |
| Starting Material | Isonipecotic acid | Isonipecotic acid |
| Key Reagents | Formaldehyde, Formic acid, Palladium on carbon | Methanol, Thionyl chloride, (or other esterification agents), Methylating agent (e.g., Methyl iodide), Base (e.g., NaOH) |
| Overall Yield | ~91% (as hydrochloride salt)[1] | Esterification: ~87-95%[2][3], N-methylation & Hydrolysis yields vary |
| Purity | Generally high, requires purification.[4][5] | High, with purification at intermediate and final steps. |
| Reaction Time | Typically a one-pot reaction, can be completed in a single day.[1] | Multi-step process, requiring longer overall synthesis time. |
| Cost-Effectiveness | Potentially more cost-effective due to fewer steps and common reagents.[6] | May be more expensive due to the use of multiple reagents and longer process time. |
| Scalability | Readily scalable.[6] | Scalable, but may be more complex due to multiple steps. |
| Safety Considerations | Use of flammable formaldehyde and palladium catalyst requires careful handling. | Use of thionyl chloride and methylating agents requires appropriate safety precautions. |
Visualizing the Synthesis Pathways
To provide a clearer understanding of the chemical transformations involved in each route, the following diagrams illustrate the respective synthesis pathways.
Experimental Protocols
Below are detailed experimental protocols for the key steps in each synthesis route. These protocols are based on established literature procedures and should be adapted and optimized for specific laboratory conditions.
Route 1: Reductive Amination of Isonipecotic Acid
This procedure outlines the synthesis of this compound hydrochloride from isonipecotic acid.[1]
Materials:
-
Isonipecotic acid
-
10% Palladium on activated carbon
-
Purified water
-
Formic acid
-
Formaldehyde
-
Concentrated hydrochloric acid
-
Acetonitrile
Procedure:
-
Charge a reaction vessel with isonipecotic acid, 10% palladium on activated carbon, and purified water.
-
Heat the mixture to 90-100 °C.
-
Concurrently charge formic acid and formaldehyde to the vessel.
-
After the reaction is complete, cool the mixture to 20-30 °C.
-
Filter the reaction mixture to remove the palladium catalyst and wash the filter cake with purified water.
-
Concentrate the combined filtrates.
-
Adjust the temperature to 65-75 °C and add concentrated hydrochloric acid.
-
Add acetonitrile to precipitate the product.
-
Cool the mixture to 20-25 °C and stir for 1-2 hours.
-
Filter the solid product, wash with acetonitrile, and dry to obtain this compound hydrochloride.
Route 2: Esterification, N-Methylation, and Hydrolysis
This route involves a three-step process starting with the esterification of isonipecotic acid.
Step 2a: Synthesis of Methyl 1-methylpiperidine-4-carboxylate
This procedure describes the esterification of 1-methylisonipecotic acid hydrochloride. A similar procedure could be followed for isonipecotic acid, followed by N-methylation.[2]
Materials:
-
1-Methylisonipecotic acid hydrochloride
-
Methanol
-
Thionyl chloride
-
Sodium carbonate
-
Methylene chloride
Procedure:
-
To a stirred solution of 1-methylisonipecotic acid hydrochloride in methanol, cool the mixture to -10 °C in an ice-salt bath.
-
Slowly add thionyl chloride, maintaining the temperature below -10 °C.
-
After the addition is complete, allow the reaction to warm to 40 °C and hold for 2 hours.
-
Adjust the pH to approximately 8 with sodium carbonate.
-
Extract the product with methylene chloride.
-
Dry the organic layer and evaporate the solvent to yield methyl 1-methylpiperidine-4-carboxylate.
Step 2b: N-Methylation (General Procedure)
A general procedure for N-alkylation of piperidine derivatives is described, which can be adapted for the methylation of methyl isonipecotate.[7]
Materials:
-
Methyl isonipecotate
-
Methyl iodide (or other methylating agent)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., DMF)
Procedure:
-
Dissolve methyl isonipecotate in the chosen solvent.
-
Add the base to the solution.
-
Add the methylating agent to the reaction mixture.
-
Stir the mixture at an appropriate temperature until the starting material is consumed (monitored by TLC).
-
After completion, work up the reaction mixture to isolate the crude product, which can be purified by column chromatography.
Step 2c: Hydrolysis
The final step is the hydrolysis of the ester to the carboxylic acid.
Materials:
-
Methyl 1-methylpiperidine-4-carboxylate
-
Sodium hydroxide
-
Water
-
Hydrochloric acid
Procedure:
-
Dissolve methyl 1-methylpiperidine-4-carboxylate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
Conclusion
Both reductive amination and the multi-step esterification/N-methylation/hydrolysis route are viable methods for the synthesis of this compound. The choice between these routes will depend on several factors, including the desired scale of the reaction, cost considerations, available equipment, and time constraints.
The reductive amination route offers a more direct and potentially more cost-effective approach, making it attractive for large-scale production.[6] However, it requires the use of a heterogeneous catalyst and careful handling of formaldehyde.
The multi-step route, while longer, may offer more control over the purity of the intermediates and the final product. It avoids the use of a palladium catalyst but involves more unit operations.
Researchers and process chemists should carefully evaluate these factors to select the synthesis strategy that best aligns with their specific project goals. Further optimization of reaction conditions for either route may lead to improved yields and process efficiency.
References
- 1. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 68947-43-3 [sigmaaldrich.com]
- 5. This compound | 68947-43-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
Establishing Reference Standards for 1-Methylpiperidine-4-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for establishing and comparing reference standards for 1-Methylpiperidine-4-carboxylic acid. It outlines potential impurities, details analytical methodologies for characterization and purity assessment, and offers a template for comparing reference materials from different sources.
Introduction to Reference Standards
A reference standard is a highly purified and well-characterized substance used as a benchmark for identity, strength, quality, and purity in analytical and quality control processes. For this compound, a key intermediate in pharmaceutical synthesis, a thoroughly qualified reference standard is critical for accurate quantification and impurity profiling of active pharmaceutical ingredients (APIs) and their formulations.[1]
There are two main types of reference standards:
-
Primary Reference Standard: A substance of the highest purity, established through extensive characterization without comparison to a previously established standard.
-
Secondary Reference Standard: A substance whose purity and identity are established by comparison to a primary reference standard.
Potential Impurities in this compound
Impurities can arise from the manufacturing process, degradation, or storage. Based on common synthesis routes for this compound, which often involve the methylation of isonipecotic acid, potential impurities may include:
-
Process-Related Impurities:
-
Isonipecotic acid (Piperidine-4-carboxylic acid): The starting material for the synthesis.[2][3]
-
N-Formylpiperidine-4-carboxylic acid: A potential byproduct from the use of formic acid and formaldehyde in reductive amination.[2][4][5]
-
Over-methylated species: Formation of quaternary ammonium salts.
-
Residual catalysts: Such as palladium from catalytic hydrogenation steps.[2]
-
-
Degradation Products:
-
N-oxide of this compound: Oxidation of the tertiary amine is a common degradation pathway for piperidine-containing compounds.[6]
-
Products of decarboxylation: Loss of the carboxylic acid group under thermal stress.
-
-
Residual Solvents:
Comparison of Reference Standards
The selection of a suitable reference standard is crucial. While publicly available Certificates of Analysis (CoA) with specific batch data are often limited, a comparison of potential suppliers should be based on the comprehensive data they provide upon purchase. The following table illustrates a comparative summary of key parameters to evaluate.
Table 1: Comparative Data for this compound Reference Standards
| Parameter | Supplier A (Example) | Supplier B (Example) | Supplier C (Example) | Test Method |
| Identity | Confirmed | Confirmed | Confirmed | ¹H NMR, ¹³C NMR, MS, FTIR |
| Purity (by HPLC) | 99.8% | 99.5% | ≥97%[10] | HPLC-UV/CAD |
| Isonipecotic acid | 0.05% | 0.10% | Not Specified | HPLC-UV/CAD |
| N-Formylpiperidine-4-carboxylic acid | <0.02% | <0.05% | Not Specified | HPLC-UV/CAD |
| Total Other Impurities | 0.08% | 0.25% | Not Specified | HPLC-UV/CAD |
| Water Content | 0.1% | 0.3% | Not Specified | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> | Meets USP <467> | Not Specified | GC-HS |
| Inorganic Impurities | <0.1% | <0.1% | Not Specified | Residue on Ignition |
| Certificate of Analysis | Comprehensive CoA Provided | Comprehensive CoA Provided | Available upon request | - |
Note: The data in this table is illustrative. Actual values must be obtained from the supplier's Certificate of Analysis for a specific lot.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and comparison of reference standards.
Identity Confirmation
The identity of the reference standard should be unequivocally confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared Spectroscopy (FTIR): To identify characteristic functional groups.
Purity and Impurity Profiling by HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating this compound from its potential impurities.
Protocol:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.[11]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[11][12]
-
Detection: Since this compound lacks a strong UV chromophore, a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or derivatization may be necessary for sensitive detection.[13]
-
Flow Rate: Approximately 1.0 mL/min.[11]
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation: Dissolve the standard and sample in a suitable diluent (e.g., water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.
Residual Solvents by Headspace Gas Chromatography (GC-HS)
This method is used to quantify volatile organic impurities.
Protocol:
-
GC System: A gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).
-
Column: A column suitable for residual solvent analysis, such as a DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane).[7]
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures:
-
Injector: ~140 °C
-
Detector: ~250 °C
-
Oven: A temperature program starting at a low temperature (e.g., 40 °C) and ramping up to around 240 °C.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: ~80 °C
-
Vial Equilibration Time: ~20-30 minutes
-
-
Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a high-boiling point solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[8][9]
Water Content by Karl Fischer Titration
This is a standard method for the determination of water content.
Inorganic Impurities by Residue on Ignition
This test measures the amount of residual substance not volatilized from a sample when ignited in the presence of sulfuric acid.
Visualizations
The following diagrams illustrate key workflows in establishing and qualifying a reference standard.
Caption: Workflow for the characterization and qualification of a new reference standard.
Caption: Logical workflow for impurity identification and quantification.
Conclusion
Establishing a high-quality reference standard for this compound is a multi-step process that requires thorough characterization and the use of validated analytical methods. This guide provides the necessary framework for researchers and drug development professionals to compare and select appropriate reference standards. By focusing on a comprehensive evaluation of purity, impurity profiles, and accompanying documentation, scientists can ensure the accuracy and reliability of their analytical results.
References
- 1. pharmtech.com [pharmtech.com]
- 2. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 1-Formyl-piperidine-4-carboxylic acid | 84163-42-8 [sigmaaldrich.com]
- 6. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. itwreagents.com [itwreagents.com]
- 10. scbt.com [scbt.com]
- 11. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
Inter-Laboratory Validation of Analytical Methods for 1-Methylpiperidine-4-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 1-Methylpiperidine-4-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1] It is designed to assist in the selection and validation of a suitable analytical method for inter-laboratory studies, ensuring accuracy, precision, and robustness of results. This document outlines a primary method, High-Performance Liquid Chromatography (HPLC), and compares it with an alternative, Gas Chromatography (GC), providing detailed experimental protocols and illustrative performance data.
Introduction to Analytical Method Validation
The validation of an analytical method is crucial to ensure its suitability for its intended purpose. An inter-laboratory validation study is the most comprehensive way to assess the reproducibility of a method by involving multiple laboratories. The key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).
Comparison of Analytical Methods
This guide focuses on two primary chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
High-Performance Liquid Chromatography (HPLC): This is often the method of choice for non-volatile and thermally labile compounds like this compound. It offers high resolution, sensitivity, and reproducibility.
-
Gas Chromatography (GC): While a powerful technique for volatile compounds, GC analysis of carboxylic acids typically requires a derivatization step to increase volatility and improve peak shape.[2][3] This adds complexity and a potential source of error to the analytical procedure.
The following table summarizes the key comparative aspects of these two methods for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sample Volatility | Not required. Suitable for non-volatile compounds. | Required. Derivatization is necessary for non-volatile carboxylic acids. |
| Derivatization | Generally not required. | Typically required (e.g., esterification, silylation). |
| Instrumentation | HPLC system with a UV or Mass Spectrometry (MS) detector. | GC system with a Flame Ionization Detector (FID) or MS detector. |
| Potential for Thermal Degradation | Low, as analysis is performed at or near ambient temperature. | High, as the injection port and column are at elevated temperatures. |
| Typical Run Time | 5-15 minutes. | 10-30 minutes (including derivatization). |
| Interferences | Potential for co-eluting impurities. | Potential for interference from derivatizing reagents or by-products. |
Illustrative Performance Data for a Validated HPLC Method
The following tables present hypothetical but realistic data from a simulated inter-laboratory validation of an HPLC method for this compound. These tables are intended to serve as a benchmark for what would be expected from a robust and reliable method.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 758,900 |
| 100 | 1,520,500 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data from Three Laboratories
| Spiked Concentration (µg/mL) | Laboratory 1 Mean Recovery (%) | Laboratory 2 Mean Recovery (%) | Laboratory 3 Mean Recovery (%) |
| 10 | 99.5 | 101.2 | 98.9 |
| 50 | 100.2 | 99.8 | 100.5 |
| 90 | 99.1 | 100.9 | 99.6 |
Table 3: Precision (Repeatability and Intermediate Precision) Data
| Concentration (µg/mL) | Repeatability (RSD%, n=6) | Intermediate Precision (RSD%, 3 days, 2 analysts) |
| 50 | 0.8 | 1.5 |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.2 |
| Limit of Quantification (LOQ) | 0.7 |
Detailed Experimental Protocols
This protocol describes a reverse-phase HPLC method with UV detection suitable for the quantification of this compound.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
This protocol outlines a GC method with Flame Ionization Detection (FID) following a derivatization step.
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector and FID.
-
-
Derivatization Procedure (Esterification):
-
To 1 mg of the sample in a vial, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature and add 1 mL of saturated sodium bicarbonate solution to neutralize.
-
Add 1 mL of hexane and vortex for 1 minute.
-
Allow the layers to separate and inject the upper hexane layer into the GC.
-
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 20:1).
-
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of an inter-laboratory method validation and the relationship between key validation parameters.
References
Safety Operating Guide
Safe Disposal of 1-Methylpiperidine-4-carboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 1-Methylpiperidine-4-carboxylic acid, safeguarding both personnel and the environment.
Hazard Identification and Assessment
Before handling, it is crucial to be aware of the hazards associated with this compound and its hydrochloride salt. According to safety data sheets, this compound is classified with the following hazards[1][2][3][4][5][6]:
-
Respiratory Irritation: May cause respiratory irritation[1][4][5].
-
Acute Oral Toxicity: Harmful if swallowed[4].
All personnel handling this chemical must wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[5][7].
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe disposal.[8] Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid[8][9][10].
-
Labeling: The label must include the full chemical name ("this compound"), the associated hazards (e.g., "Irritant," "Harmful if Swallowed"), the accumulation start date, and the responsible researcher's name[8][11].
-
Collection of Solid Waste: For solid forms of the chemical or contaminated materials (e.g., weighing paper, gloves), carefully place them into the designated solid waste container[1][6]. Avoid generating dust[7].
-
Collection of Liquid Waste: For solutions containing this compound, use a designated liquid waste container. Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for expansion and prevent spills[8].
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). The contaminated absorbent material must then be collected and placed into the designated solid chemical waste container[12][13].
Storage of Chemical Waste
Proper storage of chemical waste is essential to prevent accidents and ensure regulatory compliance.
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation[9][10]. The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.
-
Container Integrity: Keep the waste container securely closed at all times, except when adding waste[9][10].
-
Segregation: Store the this compound waste away from incompatible materials. As a piperidine derivative, it should be kept separate from strong oxidizing agents and strong acids[13].
Disposal Procedure
The final disposal of hazardous chemical waste must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations[11][14].
-
Request a Pickup: Once the waste container is full or has been in storage for a designated period (often not to exceed one year in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company[9][10].
-
Documentation: Complete all necessary waste disposal forms or manifests as required by your institution and the disposal company. Accurate documentation is crucial for regulatory compliance.
-
Handover: Ensure the waste container is properly sealed and labeled before handing it over to the authorized disposal personnel.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| GHS Hazard Codes | H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3), H302 (Acute Tox. 4) | [1][4][15] |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat | [5][11] |
| Incompatible Materials | Strong oxidizing agents, strong acids | [13] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment | [9][10] |
| Final Disposal Method | Licensed hazardous waste disposal service | [11][14] |
Experimental Workflow for Disposal
Below is a diagram illustrating the step-by-step workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. guidechem.com [guidechem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. acewaste.com.au [acewaste.com.au]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. odu.edu [odu.edu]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 12. vumc.org [vumc.org]
- 13. nj.gov [nj.gov]
- 14. peptide.com [peptide.com]
- 15. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Essential Safety and Operational Guidance for 1-Methylpiperidine-4-carboxylic Acid
For Immediate Reference: Key Safety and Handling Information
This document provides critical safety protocols and logistical plans for the handling and disposal of 1-Methylpiperidine-4-carboxylic acid, tailored for research and drug development professionals. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3][4] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. | Must conform to EN166 (EU) or NIOSH (US) standards.[2] Ensure a proper fit to prevent exposure from splashes or dust. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. |
| Laboratory coat. | A full-length lab coat is required to protect against skin contact. | |
| Respiratory Protection | Not generally required with adequate ventilation. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.[3][5][6] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial to minimize exposure and maintain chemical integrity.
Handling Protocol:
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Dispensing: Avoid generating dust.[2][3] Use appropriate tools for transferring the solid material.
-
During Use: Avoid contact with skin, eyes, and clothing.[1][2] Do not eat, drink, or smoke in the work area.[1]
-
Post-Handling: Wash hands thoroughly after handling the substance.[2] Clean and decontaminate the work surface.
Storage Protocol:
-
Keep the container tightly closed to prevent moisture absorption.[1][2]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization:
-
This substance is considered hazardous waste.
Disposal Procedure:
-
Collection: Collect waste material in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste through a licensed waste disposal company.[8] Adhere to all local, state, and federal regulations for hazardous waste disposal.[1]
-
Container Disposal: Empty containers should be treated as hazardous waste and disposed of accordingly.[1]
Emergency Procedures
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| In case of eye contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][7] Seek immediate medical attention. |
| In case of skin contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1][7] If skin irritation persists, call a physician. |
| If inhaled | Move the person to fresh air.[1][7] If breathing is difficult, give oxygen. Get medical attention if you feel unwell.[7] |
| If swallowed | Clean mouth with water and drink plenty of water afterwards.[1] Do NOT induce vomiting. Seek medical attention if symptoms occur. |
In Case of a Spill:
-
Evacuate the area.
-
Wear appropriate PPE as outlined in Table 1.
-
For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1][5]
-
For large spills, contain the spill and follow institutional procedures for hazardous material cleanup.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Page loading... [wap.guidechem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

